5-Ethynyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c1-2-5-3-6-4-7-5/h1,3-4H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXDBXQZKWQSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57121-48-9 | |
| Record name | 4-ethynyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethynyl-1H-imidazole: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 5-ethynyl-1H-imidazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its core chemical properties, structural features, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule that merges the biologically relevant imidazole scaffold with the versatile reactivity of a terminal alkyne. The imidazole ring is a fundamental component of numerous biomolecules, including the amino acid histidine and purine nucleobases, and is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The ethynyl group, on the other hand, serves as a powerful chemical handle for a variety of transformations, most notably in the realm of bioorthogonal chemistry and "click" reactions.[3][4][5] This unique combination makes this compound a valuable building block for the synthesis of complex molecular probes, drug candidates, and functionalized materials.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. While experimental data for this specific molecule is not extensively published, we can infer and predict its key characteristics based on its structure and data from closely related analogs, such as 5-ethynyl-1-methyl-1H-imidazole.
Summary of Chemical Properties
The following table summarizes the key known and predicted physicochemical properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₄N₂ | [2] |
| Molecular Weight | 92.10 g/mol | [2] |
| CAS Number | 57121-48-9 | [2] |
| Appearance | Predicted to be a solid at room temperature. | Based on the properties of similar small heterocyclic compounds. |
| Melting Point | Not experimentally determined. | Likely to be higher than related liquid analogs due to hydrogen bonding potential. |
| Boiling Point | Not experimentally determined. | Predicted to be significantly higher than its N-methylated analog due to intermolecular hydrogen bonding. |
| pKa (of the imidazolium ion) | ~5.0 - 6.0 (Predicted) | Estimated based on the pKa of imidazole (~7.0) and the electron-withdrawing effect of the ethynyl group. The pKa of 5-ethynyl-1-methyl-1H-imidazole is predicted to be 4.96±0.10.[6][7][8] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and moderately soluble in water. | The imidazole moiety imparts polarity and hydrogen bonding capability, while the ethynyl group is nonpolar. |
Structural Elucidation and Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the predicted key features based on analogous compounds.
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Imidazole N-H: A broad singlet expected in the region of δ 12.0-13.0 ppm.
-
Imidazole C2-H: A singlet expected around δ 7.8-8.2 ppm.
-
Imidazole C4-H: A singlet expected around δ 7.0-7.5 ppm.
-
Ethynyl C-H: A sharp singlet expected around δ 3.0-4.0 ppm.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Imidazole C2: Expected around δ 135-140 ppm.
-
Imidazole C4: Expected around δ 120-125 ppm.
-
Imidazole C5: Expected around δ 115-120 ppm.
-
Ethynyl C≡C: Two distinct signals expected in the range of δ 70-90 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C Stretch (Terminal Alkyne): A weak to medium band around 2100-2150 cm⁻¹.
-
C=N and C=C Stretches (Imidazole Ring): Multiple bands in the 1400-1650 cm⁻¹ region.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is not commonly reported as a one-step procedure. A robust and logical synthetic route involves a two-step sequence: the regioselective iodination of imidazole to produce 5-iodo-1H-imidazole, followed by a Sonogashira cross-coupling reaction. This approach offers good control over the final product and utilizes well-established synthetic methodologies.
Step 1: Synthesis of 5-Iodo-1H-imidazole
Rationale: The direct iodination of imidazole can lead to a mixture of mono-, di-, and tri-iodinated products. To achieve regioselectivity for the 5-position, the reaction conditions must be carefully controlled. Utilizing an excess of imidazole and a strong base in an aqueous medium favors the formation of the 5-iodo isomer.[9] An alternative, though longer, route involves the synthesis of 4,5-diiodo-1H-imidazole followed by selective deiodination.[9][10][11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (e.g., 3 equivalents) in deionized water. Cool the solution in an ice bath.
-
Addition of Base: Slowly add a solution of sodium hydroxide (e.g., 3 equivalents) in water, maintaining the temperature below 10 °C.
-
Iodination: In a separate flask, dissolve iodine (1 equivalent) in a minimal amount of a concentrated aqueous solution of sodium iodide to form the soluble triiodide complex. Add this iodine solution dropwise to the basic imidazole solution over a period of 1-2 hours, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7-8. The product, 5-iodo-1H-imidazole, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Sonogashira Coupling and Deprotection
Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] A palladium catalyst and a copper(I) co-catalyst are typically employed.[12] To prevent the homocoupling of the terminal alkyne, a protected alkyne, such as trimethylsilylacetylene, is used. The trimethylsilyl (TMS) protecting group is then easily removed under mild basic conditions.[13][14][15]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-iodo-1H-imidazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagents: Add a suitable anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2-3 equivalents).
-
Addition of Alkyne: Add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up of Protected Intermediate: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-(2-trimethylsilylethynyl)-1H-imidazole can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected intermediate in methanol. Add a catalytic amount of a base, such as potassium carbonate.[14][15] Stir the mixture at room temperature for 1-2 hours.
-
Final Isolation and Purification: Once the deprotection is complete (monitored by TLC), neutralize the mixture, remove the methanol under reduced pressure, and extract the product with an organic solvent. After drying and concentration, the final product, this compound, can be purified by column chromatography or recrystallization.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dictated by its two key functional groups: the imidazole ring and the terminal alkyne.
-
Imidazole Ring:
-
Acidity and Basicity: The imidazole ring is amphoteric. The N1-proton is weakly acidic and can be removed by a strong base. The N3-nitrogen is basic and can be protonated or act as a nucleophile.
-
N-Functionalization: The imidazole nitrogen can be readily alkylated, arylated, or acylated, allowing for the modulation of the molecule's properties and the introduction of further functionality.
-
-
Terminal Alkyne:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the cornerstone of "click" chemistry. The terminal alkyne of this compound reacts efficiently and specifically with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.[4] This reaction is widely used for bioconjugation.
-
Sonogashira Coupling: As demonstrated in its synthesis, the ethynyl group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex substituted imidazoles.[12]
-
Other Alkyne Reactions: The terminal alkyne can also undergo other classical alkyne reactions, such as Glaser coupling (oxidative homocoupling) and various addition reactions.
-
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it a highly valuable tool in modern chemical biology and drug discovery.
Bioorthogonal Chemistry and Chemical Probes
The primary application of this compound is as a bioorthogonal reporter.[3][5][16] Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is a classic example of a bioorthogonal handle.
Workflow for Bioorthogonal Labeling:
-
Metabolic Labeling: A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically labeled with an azide-containing precursor.
-
Introduction of the Probe: this compound, often appended to a reporter molecule (e.g., a fluorophore or biotin), is introduced to the biological system.
-
Click Reaction: A copper-catalyzed "click" reaction is initiated, covalently linking the ethynyl-imidazole probe to the azide-labeled biomolecule via a stable triazole ring.
-
Detection and Analysis: The labeled biomolecule can then be visualized by fluorescence microscopy or isolated for further analysis (e.g., by mass spectrometry).
Fragment-Based Drug Discovery (FBDD)
In fragment-based drug discovery, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. This compound is an ideal fragment due to its:
-
Small Size and Low Molecular Weight: Conforming to the "rule of three" for fragments.
-
Hydrogen Bonding Capabilities: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
-
Vector for Growth: The ethynyl group provides a defined vector for synthetic elaboration, allowing for the fragment to be "grown" into a more potent lead compound through reactions like the Sonogashira coupling.
Conclusion
This compound is a versatile and powerful building block for chemical biology and medicinal chemistry. Its combination of a biologically relevant imidazole core and a reactive terminal alkyne handle provides a unique platform for the development of chemical probes, the discovery of new drug leads, and the synthesis of complex molecular architectures. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5-Ethynyl-1-methyl-1H-imidazole CAS#: 71759-92-7 [amp.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 11. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 16. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 5-Ethynyl-1H-imidazole
This guide provides a comprehensive overview and detailed protocols for the synthesis and purification of 5-Ethynyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and have been curated to ensure reliability and reproducibility for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Ethynyl-Imidazole Scaffold
The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The introduction of an ethynyl group at the 5-position of the imidazole ring creates a versatile handle for further chemical modifications, most notably through click chemistry and Sonogashira cross-coupling reactions.[1] This functionalization allows for the facile introduction of a wide range of molecular complexity, making this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.
This guide will focus on a robust and widely applicable synthetic route to this compound, proceeding through the key intermediate, 5-iodo-1H-imidazole. The core of this synthesis is the palladium-catalyzed Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2]
Overall Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step sequence from a suitable imidazole precursor. The general strategy involves:
-
Iodination of an Imidazole Derivative: Introduction of an iodine atom at the 5-position of the imidazole ring to create a reactive handle for cross-coupling.
-
Sonogashira Cross-Coupling: Reaction of the resulting 5-iodoimidazole with a protected acetylene source, followed by deprotection to yield the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor: 5-Iodo-1H-imidazole
The synthesis of 5-iodo-1H-imidazole is the critical first step. While various methods exist for the iodination of imidazoles, a common and effective approach involves the use of iodine in the presence of a base.
Experimental Protocol: Synthesis of 5-Iodo-1H-imidazole
This protocol is adapted from established procedures for the iodination of imidazole derivatives.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1H-Imidazole | 68.08 | 10.0 g | 0.147 |
| Iodine (I₂) | 253.81 | 37.3 g | 0.147 |
| Sodium Hydroxide (NaOH) | 40.00 | 11.8 g | 0.294 |
| Dioxane | - | 200 mL | - |
| Water | - | 200 mL | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole (10.0 g, 0.147 mol) and dioxane (200 mL). Stir until the imidazole is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (11.8 g, 0.294 mol) in water (200 mL).
-
Add the iodine (37.3 g, 0.147 mol) to the imidazole solution. The solution will turn dark brown.
-
Slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes. The reaction is exothermic, so maintain the temperature below 30 °C using a water bath if necessary.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of ammonium chloride until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 5-iodo-1H-imidazole can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.
Part 2: The Core Reaction: Sonogashira Cross-Coupling
The Sonogashira reaction is a robust and versatile method for the formation of C(sp²)-C(sp) bonds.[4] In this step, the 5-iodo-1H-imidazole is coupled with a protected alkyne, typically trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.[2]
The Rationale Behind the Reagents
-
Palladium Catalyst: The palladium catalyst, typically in its Pd(0) oxidation state, is the heart of the catalytic cycle. It undergoes oxidative addition with the iodoimidazole, activating it for the subsequent steps. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]
-
Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium complex.[2]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[5]
-
Trimethylsilylacetylene: Using a silyl-protected alkyne like trimethylsilylacetylene prevents the unwanted homocoupling of the terminal alkyne and allows for a controlled, stepwise synthesis.[6] The trimethylsilyl (TMS) group can be easily removed in a subsequent step.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Iodo-1H-imidazole | 193.98 | 5.00 g | 0.0258 |
| Trimethylsilylacetylene | 98.22 | 3.04 g (4.4 mL) | 0.0310 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.36 g | 0.000516 |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 g | 0.000525 |
| Triethylamine (TEA) | 101.19 | 7.83 g (10.8 mL) | 0.0774 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodo-1H-imidazole (5.00 g, 0.0258 mol), PdCl₂(PPh₃)₂ (0.36 g, 2 mol%), and CuI (0.10 g, 2 mol%).
-
Add anhydrous THF (100 mL) and triethylamine (10.8 mL, 0.0774 mol). Stir the mixture to obtain a suspension.
-
Add trimethylsilylacetylene (4.4 mL, 0.0310 mol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts. Wash the Celite pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 5-((trimethylsilyl)ethynyl)-1H-imidazole.
Part 3: Deprotection and Final Purification
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the desired this compound. This is typically achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol: Desilylation and Purification
Materials:
| Reagent | Amount |
| Crude 5-((trimethylsilyl)ethynyl)-1H-imidazole | From previous step |
| Potassium Carbonate (K₂CO₃) | 5.35 g |
| Methanol | 100 mL |
| Dichloromethane (DCM) | For chromatography |
| Methanol (MeOH) | For chromatography |
Procedure:
-
Dissolve the crude 5-((trimethylsilyl)ethynyl)-1H-imidazole in methanol (100 mL) in a 250 mL round-bottom flask.
-
Add potassium carbonate (5.35 g, 0.0387 mol) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue is then subjected to purification by column chromatography on silica gel.
-
A typical eluent system for the purification is a gradient of methanol in dichloromethane (e.g., 0-10% methanol in DCM).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity |
| 1 | 5-Iodo-1H-imidazole | 1H-Imidazole | 70-85 | >95% (after recrystallization) |
| 2 | 5-((Trimethylsilyl)ethynyl)-1H-imidazole | 5-Iodo-1H-imidazole | 80-95 | Crude |
| 3 | This compound | 5-((Trimethylsilyl)ethynyl)-1H-imidazole | 85-95 | >98% (after chromatography) |
Conclusion
This guide has outlined a reliable and efficient synthetic route to this compound, a key building block for the synthesis of complex molecules in drug discovery and development. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable compound with high yield and purity. The Sonogashira cross-coupling reaction remains a cornerstone of modern organic synthesis, and its application to the functionalization of heterocyclic scaffolds like imidazole continues to drive innovation in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 5-Ethynyl-1H-imidazole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-1H-imidazole
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive ethynyl group and the hydrogen-bonding capabilities of the imidazole ring, makes it a valuable synthon for the development of novel pharmaceuticals, functional polymers, and coordination complexes. Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is essential for unambiguous characterization.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is structured to deliver not just raw data, but also the underlying principles of spectral interpretation and practical, field-tested protocols for data acquisition, reflecting an approach rooted in scientific integrity and expertise.
Molecular Structure and Tautomerism
The imidazole ring can exist in two tautomeric forms. In the case of this compound, proton exchange between the two nitrogen atoms leads to the equivalent 4-Ethynyl-1H-imidazole. In solution, this exchange is often rapid on the NMR timescale, which can lead to averaged signals for the C4 and C5 positions.[1][2][3] For the purpose of this guide, we will refer to the compound as this compound, with the understanding that this tautomerism is a key chemical feature.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for full characterization.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons. The spectrum of this compound is expected to show four distinct signals corresponding to the three C-H protons and the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| N1-H | 12.0 - 13.5 | Broad Singlet | Highly solvent and concentration-dependent. Broad due to quadrupole effects and exchange. |
| C2-H | 7.6 - 7.9 | Singlet | Typically the most downfield of the ring protons due to the influence of two adjacent nitrogen atoms. |
| C4-H | 7.0 - 7.3 | Singlet | Appears upfield relative to C2-H. |
| C7-H (≡C-H) | 3.0 - 3.5 | Singlet | Characteristic sharp signal for a terminal alkyne proton. |
Interpretation: The chemical shifts of imidazole protons can vary, but the relative positions are generally consistent. The C2 proton is deshielded by both adjacent nitrogens, placing it furthest downfield.[4] The signal for the N-H proton is often broad and may not be observed without specific experimental conditions (e.g., using a dry solvent like DMSO-d₆). Its significant downfield shift in DMSO is indicative of strong hydrogen bonding with the solvent. The acetylenic proton at C7 appears in its characteristic region, confirming the presence of the terminal alkyne moiety.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| C2 | 135 - 139 | Most downfield ring carbon, situated between two electronegative nitrogen atoms.[5] |
| C4 | 120 - 125 | Aromatic sp² carbon of the imidazole ring. |
| C5 | 125 - 130 | Attached to the sp-hybridized C6, causing a slight downfield shift relative to C4. |
| C6 (-C≡) | 80 - 85 | sp-hybridized carbon attached to the imidazole ring. |
| C7 (≡C-H) | 70 - 75 | Terminal sp-hybridized carbon of the alkyne. |
Interpretation: The assignment of the imidazole ring carbons is based on established data for substituted imidazoles.[5][6] C2 is consistently the most deshielded. The presence of the ethynyl substituent breaks the symmetry of the ring, resulting in distinct signals for C4 and C5. The two sp-hybridized carbons of the alkyne group appear in their characteristic upfield region (70-90 ppm). It is important to note that due to tautomerism and potential quadrupolar broadening from adjacent nitrogens, the signals for the imidazole ring carbons can sometimes be broad or have low intensity, requiring a higher number of scans to be reliably detected.[1]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for observing the N-H proton, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or higher may be necessary to obtain a good signal-to-noise ratio for all carbons, especially the imidazole ring carbons.[1]
-
Relaxation delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of the key N-H and terminal alkyne functionalities in this compound.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3300 | ≡C-H Stretch | Strong, Sharp | Terminal Alkyne[7][8][9] |
| 3100 - 3500 | N-H Stretch | Broad | Imidazole Ring |
| ~3140 | C-H Stretch | Medium | Imidazole Ring (Aromatic) |
| ~2120 | C≡C Stretch | Medium, Sharp | Alkyne[7][9] |
| 1450 - 1650 | C=N, C=C Stretch | Medium-Strong | Imidazole Ring |
| 610 - 700 | ≡C-H Bend | Strong, Broad | Terminal Alkyne[9] |
Interpretation: The IR spectrum provides a clear diagnostic fingerprint. The most telling signals are the sharp, strong absorption around 3300 cm⁻¹ for the acetylenic C-H stretch and the sharp, medium peak around 2120 cm⁻¹ for the C≡C triple bond stretch.[10] These two peaks are definitive proof of a terminal alkyne. The presence of a broad band in the 3100-3500 cm⁻¹ region confirms the N-H stretch, characteristic of the imidazole ring, which is often broadened due to intermolecular hydrogen bonding in the solid state.
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Typical spectral range: 4000 to 400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The software will automatically perform the background subtraction and Fourier transformation to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and infer structural information from fragmentation patterns.
Expected Data:
-
Molecular Ion (M⁺•): The molecular formula is C₅H₄N₂. The calculated monoisotopic mass is 92.0374 Da. A strong peak at m/z ≈ 92 is expected, confirming the molecular weight.[11]
-
Fragmentation: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The fragmentation of imidazoles is well-studied and often involves the sequential loss of small, stable molecules like hydrogen cyanide (HCN).[12][13]
Proposed Fragmentation Pathway: The primary fragmentation pathway for the parent imidazole involves the loss of HCN.[12] For this compound, a similar initial fragmentation is highly probable.
-
[M]⁺• → [M - HCN]⁺• + HCN : The molecular ion (m/z 92) loses a molecule of hydrogen cyanide (27 Da), likely involving the N1-C2-N3 portion of the ring, to yield a fragment ion at m/z 65 .
-
[M - HCN]⁺• → [C₃H₂]⁺• + H• : The m/z 65 fragment could then lose a hydrogen radical to form an ion at m/z 64 .
Diagram 2: Proposed EI-MS Fragmentation Pathway
Caption: A plausible fragmentation route for this compound under EI conditions.
Experimental Protocol: MS Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
-
-
Data Acquisition: Inject 1 µL of the sample solution into the GC. The compound will be separated from the solvent and any impurities on the column before entering the MS detector.
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak. Identify the molecular ion peak and major fragment ions. Compare the observed spectrum with spectral libraries if available.
References
- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Ethynyl-1H-imidazole: Discovery, Synthesis, and Applications
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block
Foreword: The Imidazole Core and the Power of the Ethynyl Group
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for interacting with biological targets.[1] The introduction of an ethynyl group onto this versatile heterocycle, creating 5-ethynyl-1H-imidazole, unlocks a vast potential for chemical diversification and the development of novel molecular entities. The ethynyl moiety is not merely a passive structural element; it is a highly reactive functional group that serves as a gateway to a multitude of chemical transformations, including cycloaddition reactions and transition-metal-catalyzed cross-couplings. This guide provides a comprehensive technical overview of this compound, from its discovery and synthesis to its applications in modern research, particularly in the realm of drug development.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged from broader studies on the functionalization of the imidazole core. The development of synthetic methodologies to introduce substituents at the C5 position of the imidazole ring has been a gradual process. A significant breakthrough in the synthesis of alkynylated imidazoles came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3][4] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, provided a direct and efficient means to forge the carbon-carbon bond between the imidazole ring and the ethynyl group. While earlier methods for imidazole synthesis have been known since the 19th century, the specific preparation of ethynyl-substituted imidazoles is a more contemporary achievement, driven by the increasing demand for functionalized heterocyclic building blocks in drug discovery and materials science.
Synthetic Methodologies: A Gateway to this compound
The most prevalent and efficient method for the synthesis of this compound involves a Sonogashira cross-coupling reaction. This powerful transformation requires a suitable 5-halo-1H-imidazole precursor.
Preparation of the 5-Iodo-1H-imidazole Precursor
The synthesis of the key precursor, 5-iodo-1H-imidazole, can be achieved through the direct iodination of imidazole. A common and effective method involves the use of iodine in the presence of a base.
Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole [5]
This protocol describes the synthesis of 4,5-diiodo-1H-imidazole, which can be selectively deiodinated to yield the 5-iodo isomer, although for the purpose of synthesizing this compound, a direct synthesis of a mono-iodinated imidazole is often preferred.
-
Reagents: Imidazole, Potassium Iodide, Iodine, Sodium Hydroxide, Water, Saturated Aqueous Ammonium Chloride, Ethyl Acetate.
-
Procedure:
-
In a flask, dissolve potassium iodide in water.
-
Add iodine to the potassium iodide solution and stir until the iodine is completely dissolved, forming a dark brown solution.
-
In a separate flask, dissolve imidazole in an aqueous sodium hydroxide solution.
-
Cool the imidazole solution in an ice bath and slowly add the iodine solution.
-
Allow the reaction to stir at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 4,5-diiodo-1H-imidazole.
-
A subsequent selective dehalogenation or a more regioselective iodination would be required to obtain the desired 5-iodo-1H-imidazole.
The Sonogashira Coupling Reaction
With the 5-halo-1H-imidazole in hand, the ethynyl group can be introduced via a Sonogashira coupling with a protected or terminal alkyne, such as trimethylsilylacetylene. The use of a silyl-protected alkyne is often preferred to prevent self-coupling of the terminal alkyne.
Conceptual Experimental Workflow: Sonogashira Coupling for this compound Synthesis
Caption: Conceptual workflow for the synthesis of this compound via Sonogashira coupling.
Detailed Protocol: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions [6]
While this protocol is for a related derivative, the principles are directly applicable to the synthesis of this compound.
-
Reagents: 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine, DMF.
-
Procedure:
-
In a microwave vial, combine the 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in DMF.
-
Seal the vial and subject it to microwave irradiation at a specified temperature and time.
-
After cooling, dilute the reaction mixture with a suitable solvent and water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4-alkynyl-1,2-dimethyl-5-nitro-1H-imidazole.
-
To synthesize the parent this compound, a 5-iodo-1H-imidazole (with a suitable protecting group on the nitrogen if necessary) would be used as the starting material, and trimethylsilylacetylene would be the alkyne source, followed by a deprotection step.
Physicochemical Properties and Spectroscopic Characterization
This compound is a solid at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 57121-48-9 | [5][7][8] |
| Molecular Formula | C₅H₄N₂ | [7] |
| Molecular Weight | 92.10 g/mol | [7] |
| IUPAC Name | This compound | [7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the two imidazole ring protons and the acetylenic proton. The chemical shifts of the imidazole protons are influenced by the electronic nature of the ethynyl group.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The signals for the sp-hybridized carbons of the ethynyl group will be characteristic.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C≡C triple bond stretch, typically in the region of 2100-2260 cm⁻¹, and a sharp peak for the ≡C-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak at m/z = 92, corresponding to the molecular weight of the compound.[9]
Reactivity Profile: The Versatile Ethynyl Group
The synthetic utility of this compound lies in the reactivity of its ethynyl group, which can participate in a variety of chemical transformations.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The terminal alkyne functionality of this compound makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide.
Reaction Scheme: 1,3-Dipolar Cycloaddition of this compound with an Azide
Caption: General scheme for the CuAAC reaction of this compound.
This reaction is highly valuable for creating more complex molecular architectures by linking the imidazole core to other molecules through a stable triazole linker. This strategy is widely employed in drug discovery for the synthesis of compound libraries and in bioconjugation.[11]
Further Cross-Coupling Reactions
The terminal alkyne of this compound can also participate in further Sonogashira couplings with aryl or vinyl halides, leading to the formation of disubstituted alkynes. This allows for the extension of the carbon framework and the introduction of additional diversity.
Applications in Medicinal Chemistry and Drug Discovery
The imidazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The introduction of the ethynyl group at the C5 position provides a valuable handle for the synthesis of novel imidazole-based drug candidates.
Kinase Inhibitors
A significant area of application for functionalized imidazoles is in the development of protein kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The imidazole core can be designed to interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design. The ethynyl group of this compound can be used to introduce larger substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Conceptual Design of a Kinase Inhibitor using this compound
Caption: Design strategy for kinase inhibitors based on the this compound scaffold.
For instance, a library of compounds could be synthesized by reacting this compound with a diverse set of aryl halides via Sonogashira coupling. The resulting 5-(arylethynyl)-1H-imidazoles could then be screened for their inhibitory activity against a panel of kinases. Similarly, click chemistry can be employed to conjugate the imidazole core to various molecular fragments to explore structure-activity relationships.
While specific examples of marketed drugs derived directly from this compound are not readily apparent, the strategic importance of this building block is evident in the numerous patents and research articles describing the synthesis and biological evaluation of its derivatives as potential therapeutic agents.[14][15]
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. While its discovery may not be a singular historical event, its emergence as a valuable synthetic building block is undeniable. The efficient and versatile synthetic routes to this compound, primarily through the Sonogashira coupling, have made it readily accessible to researchers. The true power of this compound lies in the reactivity of its ethynyl group, which serves as a versatile handle for a wide array of chemical transformations. As the demand for novel, complex, and highly functionalized molecules continues to grow in drug discovery and materials science, the importance of key building blocks like this compound is set to increase. Future research will undoubtedly uncover new applications for this versatile molecule, leading to the development of next-generation therapeutics and advanced materials.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation [mdpi.com]
- 3. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole synthesis [organic-chemistry.org]
- 15. rsc.org [rsc.org]
5-Ethynyl-1H-imidazole: A Versatile Heterocyclic Building Block for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethynyl-1H-imidazole is a potent and versatile heterocyclic building block that has garnered significant attention across the chemical sciences, most notably in medicinal chemistry and materials science. Its unique structure, combining the aromatic, hydrogen-bond donating and accepting imidazole ring with the reactive, rigid ethynyl group, offers a powerful toolkit for molecular design. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and key applications, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this valuable scaffold.
Introduction: The Strategic Advantage of the Imidazole-Alkyne Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, a metal-coordinating ligand, and a stable aromatic core makes it a cornerstone of pharmacophore design.[1] When functionalized with a terminal alkyne at the C5 position, the resulting this compound becomes a highly valuable and versatile building block.[3]
The ethynyl group provides a gateway to a vast array of chemical transformations, most notably:
-
Palladium-catalyzed cross-coupling reactions: Such as the Sonogashira coupling, enabling the formation of C-C bonds to construct complex molecular architectures.[4][5]
-
Cycloaddition reactions: Particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazole rings under mild conditions.[6][7]
This dual functionality allows chemists to use this compound as a linchpin, connecting different molecular fragments with high precision and efficiency. Furthermore, the rigid, linear nature of the alkyne can act as a structural spacer, while the imidazole core can engage in critical binding interactions with biological targets, making it an ideal component for inhibitor design.[8]
Synthesis and Physicochemical Properties
The most common and efficient route to synthesize this compound and its N-substituted derivatives involves the Sonogashira cross-coupling reaction.[4][5][9] This powerful method couples a halogenated imidazole precursor with a protected or terminal alkyne.
A typical synthetic workflow begins with a readily available halogenated imidazole, such as 5-bromo-1-methyl-1H-imidazole. This precursor is then coupled with an acetylene source, like trimethylsilylacetylene (TMSA), using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a suitable base. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Subsequent deprotection under mild basic conditions yields the desired terminal alkyne.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
Solubility and stability of 5-Ethynyl-1H-imidazole in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of 5-Ethynyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive ethynyl group and the versatile imidazole core, makes it a valuable synthon for creating complex molecular architectures. The imidazole moiety is a common feature in many pharmaceuticals, acting as a key pharmacophore that can engage in hydrogen bonding and coordinate with metal ions. The terminal alkyne functionality provides a handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of triazole-linked conjugates.
Understanding the fundamental physicochemical properties of this compound, particularly its solubility in common laboratory solvents and its stability under various stress conditions, is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their work with this versatile compound.
Physicochemical Properties
The solubility and stability of a compound are intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses a unique combination of a polar, ionizable imidazole ring and a nonpolar, reactive ethynyl group.
| Property | Value / Description | Source |
| Chemical Structure | Imidazole ring with an ethynyl (-C≡CH) group at the C5 position. | N/A |
| Molecular Formula | C₅H₄N₂ | [1] |
| Molecular Weight | 92.10 g/mol | [1] |
| Appearance | Expected to be a solid or liquid at room temperature. The related compound, 5-Ethynyl-1-methyl-1H-imidazole, is a light yellow to yellow liquid.[2] | N/A |
| Predicted pKa | The pKa of the imidazole ring is crucial for its solubility in aqueous media. For the related 5-Ethynyl-1-methyl-1H-imidazole, a predicted pKa is 4.96±0.10.[2] This suggests the compound will be protonated and more water-soluble in acidic conditions (pH < 5). | N/A |
| Predicted logP | The octanol-water partition coefficient (logP) is a measure of lipophilicity. While a specific value is not available, the presence of the polar imidazole ring suggests moderate lipophilicity. | N/A |
Solubility Profile of this compound
The principle of "like dissolves like" is the cornerstone for predicting solubility. The dual nature of this compound—a polar, hydrogen-bonding capable imidazole ring and a less polar ethynyl tail—results in a nuanced solubility profile.
Theoretical Solubility Considerations
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (the lone pair on the other nitrogen). This allows for strong interactions with protic solvents. Solubility in water is expected to be moderate and highly pH-dependent. At pH values below its pKa (~5), the imidazole nitrogen is protonated, forming a cationic species that is significantly more soluble in water. Alcohols like methanol and ethanol are excellent solvents due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar portions of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They are expected to be effective at dissolving this compound by solvating the polar imidazole ring. Solvents like DMSO and DMF are generally excellent choices for a wide range of organic compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility in nonpolar solvents is anticipated to be limited. While the ethynyl group and the carbon backbone contribute some nonpolar character, the high polarity of the imidazole ring will hinder dissolution in these solvents.[3]
Predicted Solubility Summary
The following table provides a qualitative prediction of solubility based on the structural features of this compound and data from related imidazole compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (pH 7) | Sparingly Soluble | Hydrogen bonding capability, but limited by nonpolar ethynyl group. |
| Water (pH < 4) | Soluble | Protonation of the imidazole ring leads to salt formation.[4][5] | |
| Methanol, Ethanol | Soluble | Excellent hydrogen bonding and solvation of both polar/nonpolar parts. | |
| Polar Aprotic | DMSO, DMF | Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Acetonitrile, Acetone | Soluble | Good solvation of the polar imidazole ring. | |
| Nonpolar | Toluene, Dichloromethane | Sparingly Soluble | Some interaction with the aromatic system and C-H bonds.[3] |
| Hexane, Diethyl Ether | Insoluble | Dominated by the high polarity of the imidazole ring.[6] |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of this compound in various solvents.[4][5][6]
Materials:
-
This compound
-
Small test tubes or vials (1.5 mL)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Solvents: Deionized Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane.
Procedure:
-
Sample Preparation: Add approximately 5-10 mg of this compound to a series of labeled test tubes.
-
Solvent Addition: To the first test tube, add the chosen solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background. Note if the compound is fully dissolved, partially dissolved, or insoluble.
-
Classification:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely within 1 mL of solvent.
-
Sparingly Soluble: A portion of the material dissolves, but some solid remains.
-
Insoluble: No visible dissolution.
-
-
Repeat: Repeat steps 2-5 for each solvent to be tested. For aqueous solutions, test in DI water, 0.1 M HCl, and 0.1 M NaOH to observe the effect of pH.
The following diagram illustrates the decision-making workflow for this protocol.
Caption: Workflow for systematic solubility classification.[5]
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its storage, handling, and application. The imidazole ring, while aromatic, is susceptible to degradation under certain conditions, particularly oxidation and photodegradation.[7] The terminal alkyne may also participate in unintended reactions.
Key Factors Influencing Stability
-
pH: In highly basic solutions, the imidazole ring can be susceptible to base-mediated autoxidation.[7] While N-acylimidazoles are known to hydrolyze, the N-H bond in this compound is generally stable to hydrolysis.
-
Oxidation: Imidazole moieties can be oxidized, leading to ring-opening or the formation of other degradation products.[7][8] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The presence of the electron-rich alkyne could potentially influence the ring's susceptibility to oxidation.
-
Light: Many heterocyclic aromatic compounds are sensitive to photodegradation. Exposure to high-intensity or UV light can lead to the formation of radical species and subsequent complex degradation pathways.[7][8]
-
Temperature: Elevated temperatures can accelerate all degradation processes. For the related 5-Ethynyl-1-methyl-1H-imidazole, a recommended storage temperature of 2-8°C suggests that thermal degradation is a concern.[2][9]
Potential Degradation Pathways
Based on studies of other imidazole-containing molecules like daclatasvir, several degradation pathways can be postulated for this compound.[7][8]
Caption: Potential degradation pathways for this compound.[7]
Recommended Storage and Handling
Based on safety data sheets for imidazole and its derivatives, the following practices are recommended:[10][11][12]
-
Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area.[2][9] Keep away from direct sunlight and sources of ignition.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][13]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust if the compound is a solid.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[14][15] This protocol outlines the key stress conditions.
Materials:
-
This compound
-
Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Vials, heating block or oven, photostability chamber
-
Analytical instrument (e.g., HPLC-UV or LC-MS)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the stock solution in vials for each stress condition. Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours.
-
Thermal Stress: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Stress: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a suitable method (e.g., HPLC-UV). Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of remaining parent compound.
Conclusion
This compound is a compound with a promising but complex profile. Its solubility is highly dependent on the solvent's polarity and pH, with good solubility expected in polar organic solvents and acidic aqueous solutions. The primary stability concerns are oxidation and photodegradation, which are common liabilities for imidazole-containing structures. Proper storage in a cool, dark environment and avoidance of incompatible materials are crucial for maintaining its integrity. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the solubility and stability of this compound, ensuring its reliable application in research and development.
References
- 1. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-1-methyl-1H-imidazole CAS#: 71759-92-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. chem.ws [chem.ws]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. capotchem.cn [capotchem.cn]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Quantum Chemical Calculations for 5-Ethynyl-1H-imidazole: A Computational Approach for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Ethynyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a prevalent motif in numerous biologically active molecules, and the addition of an ethynyl group introduces unique electronic and steric properties that can be exploited in the design of novel therapeutics.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed, step-by-step methodology for characterizing the structural, electronic, and spectroscopic properties of this compound using first-principles calculations. We will delve into the theoretical underpinnings of the chosen computational methods, justify the selection of basis sets, and provide a practical guide to performing geometry optimization, frequency analysis, and the exploration of the molecule's frontier molecular orbitals and electrostatic potential. The protocols described herein are designed to be self-validating, with a strong emphasis on correlating computational predictions with available experimental data for analogous compounds to ensure scientific rigor.
Introduction: The Significance of this compound in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, and it serves as a fundamental building block in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic structure, hydrogen bonding capabilities, and ability to coordinate with metal ions make it a privileged scaffold in drug design.[3] The introduction of an ethynyl (-C≡CH) group at the 5-position of the imidazole ring creates this compound, a molecule with enhanced potential for targeted interactions. The ethynyl moiety can participate in various chemical reactions, including click chemistry, and can form specific non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition at biological targets.
Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering profound insights into molecular properties that are often difficult or costly to determine experimentally.[4][5] By employing methods like Density Functional Theory (DFT), we can accurately predict molecular geometries, vibrational frequencies, and electronic properties, thereby guiding the rational design and optimization of drug candidates.[6][7] This guide will provide a robust computational protocol to elucidate the key chemical features of this compound, providing a foundation for its further investigation as a potential therapeutic agent.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is contingent upon the judicious selection of the computational method and basis set.[8] For a molecule like this compound, which is a small to medium-sized organic molecule with a well-behaved electronic structure, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[5]
Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction.[5] This approach has proven to be highly effective for a wide range of chemical systems.[7] Among the plethora of available DFT functionals, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide superior accuracy for molecular properties.[9][10] For this guide, we will primarily focus on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a widely used and well-benchmarked hybrid functional that has demonstrated excellent performance for organic molecules.[6][11][12]
Post-Hartree-Fock Methods
While DFT is our primary tool, it is important to be aware of other high-accuracy methods. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation by including electron correlation effects.[13][14][15] These methods are generally more computationally expensive than DFT but can serve as a valuable benchmark for validating DFT results, particularly for challenging systems.[9][10]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[1][8] The choice of basis set directly impacts the accuracy of the calculation. For molecules containing first and second-row atoms, Pople-style basis sets and Dunning's correlation-consistent basis sets are commonly employed.[1]
-
Pople Basis Sets: These are denoted by a series of numbers and letters, such as 6-31G(d,p). The "6-31G" part indicates a split-valence basis set, where core orbitals are described by a single basis function and valence orbitals are described by two. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing chemical bonds.[1]
-
Dunning's Correlation-Consistent Basis Sets: These are denoted as cc-pVXZ (where X = D, T, Q, etc., for double, triple, quadruple-zeta). These basis sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[1]
For our study of this compound, the 6-311+G(d,p) basis set is recommended as a starting point. This triple-split valence basis set includes diffuse functions (+) to better describe lone pairs and anions, and polarization functions (d,p) for a more accurate description of bonding.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed, step-by-step protocol for the quantum chemical characterization of this compound. This workflow is designed to be executed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Step 1: Molecular Structure Input
The first step is to create a 3D model of this compound. This can be done using a molecular builder and visualization tool. The initial coordinates do not need to be perfect, as the geometry optimization step will refine the structure.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium structure of the molecule. This is a critical step, as many molecular properties are dependent on the geometry.
Protocol:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Opt
-
Convergence Criteria: Use the default convergence criteria of the software package, which are typically sufficient for most applications. Tighter criteria can be employed for very flat potential energy surfaces.
The output of this calculation will be the optimized Cartesian coordinates of the atoms and the final electronic energy of the molecule.
Step 3: Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum and to obtain vibrational frequencies.
Protocol:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Freq
-
Validation: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.
The output of this calculation will provide a list of vibrational frequencies, their corresponding IR intensities, and Raman activities. These can be compared with experimental IR and Raman spectra for validation.
Step 4: Calculation of Molecular Properties
Once the optimized geometry is confirmed as a minimum, a variety of molecular properties can be calculated.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Protocol:
-
Generate cube files for the HOMO and LUMO from the checkpoint file of the frequency calculation.
-
Visualize the orbitals to understand the distribution of electron density.
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.
Protocol:
-
Generate a cube file for the electrostatic potential mapped onto the electron density surface.
-
Visualize the MEP surface. Typically, red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).
Step 5: Solvation Effects
Biological processes occur in an aqueous environment, so it is important to consider the effect of a solvent on the properties of this compound. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the effect of a solvent without explicitly including solvent molecules.
Protocol:
-
Perform a geometry optimization and frequency calculation in the presence of a solvent (e.g., water) using an implicit solvation model.
-
Keywords: SCRF=(PCM, Solvent=Water) or SCRF=(SMD, Solvent=Water)
-
Compare the gas-phase and solvated properties to assess the impact of the solvent.
Data Presentation and Visualization
Clear and concise presentation of computational data is essential for interpretation and communication.
Tabulated Data
Summarize key quantitative data in tables for easy comparison.
Table 1: Calculated Electronic Properties of this compound (Gas Phase)
| Property | Value (Hartree) | Value (eV) |
| Total Electronic Energy | Calculated Value | - |
| HOMO Energy | Calculated Value | Calculated Value |
| LUMO Energy | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
Table 2: Key Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) / Angle (°) |
| C2-N1 Bond Length | Calculated Value |
| N1-C5 Bond Length | Calculated Value |
| C4-C5 Bond Length | Calculated Value |
| C5-C6 Bond Length | Calculated Value |
| C6≡C7 Bond Length | Calculated Value |
| N1-C2-N3 Angle | Calculated Value |
Visualizations
Visual representations of molecular structures and properties are invaluable for understanding the results of quantum chemical calculations.
Diagram 1: Computational Workflow for this compound
Caption: A flowchart illustrating the key steps in the quantum chemical characterization of this compound.
Diagram 2: Molecular Structure and Atom Numbering of this compound
Caption: The molecular structure of this compound with the atom numbering scheme used in this guide.
Conclusion and Future Directions
This technical guide has presented a comprehensive and scientifically grounded protocol for the quantum chemical investigation of this compound. By following the outlined workflow, researchers can obtain reliable predictions of the molecule's structural, electronic, and spectroscopic properties. These computational insights are invaluable for understanding the molecule's potential as a pharmacophore and for guiding the synthesis of new derivatives with enhanced therapeutic efficacy. Future work should focus on validating the computational predictions with experimental data for this compound itself, as well as exploring its interactions with specific biological targets through molecular docking and molecular dynamics simulations.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-ethynyl-1,2-dimethyl-1h-imidazole (C7H8N2) [pubchemlite.lcsb.uni.lu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Page loading... [guidechem.com]
- 6. 5-[(3-Chlorophenyl)ethynyl]-2-methyl-1H-imidazole | C12H9ClN2 | CID 58906300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Ethynyl-1-methyl-1H-imidazole | C6H6N2 | CID 3333106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 11. 5-エチニル-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Imidazole - Wikipedia [en.wikipedia.org]
- 13. 5-ethynyl-1-methyl-1H-imidazole [stenutz.eu]
- 14. scbt.com [scbt.com]
- 15. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Thermochemical analysis of 5-Ethynyl-1H-imidazole
An In-Depth Technical Guide to the Thermochemical Analysis of 5-Ethynyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for ensuring the safety, stability, and scalability of its synthesis and applications. This guide provides a comprehensive overview of the theoretical and experimental methodologies for the complete thermochemical characterization of this compound. While direct experimental data for this specific molecule is not extensively published, this document outlines a best-practice framework for its analysis, drawing upon established techniques for analogous imidazole derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Significance of this compound
Imidazole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials due to their versatile chemical properties and biological activity.[1] The introduction of an ethynyl group at the 5-position of the imidazole ring, as in this compound, offers a reactive handle for "click" chemistry and other coupling reactions, making it a valuable synthon for creating complex molecular architectures.
A comprehensive thermochemical analysis is crucial for several reasons:
-
Safety: The presence of the high-energy ethynyl group and the N-H bond necessitates a clear understanding of the molecule's thermal stability and potential decomposition pathways to prevent hazardous events during synthesis, purification, and storage.
-
Process Optimization: Thermodynamic data, such as the enthalpy of formation and reaction, are essential for optimizing reaction conditions, improving yields, and ensuring energy efficiency in scaled-up production.
-
Drug Development: The thermodynamic properties of a molecule can influence its solubility, crystal packing, and interactions with biological targets, thereby impacting its pharmacokinetic and pharmacodynamic profiles.
-
Computational Modeling: Experimental thermochemical data are vital for benchmarking and validating computational models, which can then be used to predict the properties of novel derivatives.
This guide will provide the necessary theoretical background and practical protocols to empower researchers to conduct a thorough thermochemical analysis of this compound.
Methodologies for Thermochemical Characterization
A robust thermochemical analysis integrates both experimental measurements and computational modeling to provide a complete picture of a molecule's energetic landscape.
Experimental Approaches
2.1.1. Combustion Calorimetry: Determining the Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is typically determined indirectly through combustion calorimetry.
Principle: The sample is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released during this exothermic reaction (the enthalpy of combustion, ΔcH°) is measured by the temperature rise of the surrounding water bath. The enthalpy of formation can then be calculated using Hess's Law.
Experimental Protocol: Mini-Bomb Combustion Calorimetry
-
Sample Preparation: A precise mass (typically a few milligrams) of crystalline this compound is pressed into a pellet.
-
Calorimeter Setup: The pellet is placed in a crucible inside the calorimetric bomb, which is then sealed and pressurized with high-purity oxygen.
-
Ignition and Data Acquisition: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a stable maximum.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
-
Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).
Causality in Experimental Design: The use of a mini-bomb calorimeter is advantageous for research purposes as it requires only a small amount of substance.[2] Ensuring complete combustion is critical for accuracy; this is achieved through high oxygen pressure and the use of a fuse wire.
2.1.2. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are thermal analysis techniques that measure changes in a material's properties as a function of temperature.
-
DSC: Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting points, glass transitions, and enthalpies of fusion.
-
TGA: Measures changes in mass as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in an aluminum or ceramic pan.
-
Instrument Setup: The sample and a reference pan are placed in the DSC/TGA instrument.
-
Thermal Program: The temperature is ramped at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis:
-
DSC Thermogram: Endothermic peaks indicate melting, and the area under the peak corresponds to the enthalpy of fusion (ΔfusH).
-
TGA Thermogram: A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of thermal stability.
-
Causality in Experimental Design: Running the analysis under an inert atmosphere (nitrogen) allows for the study of inherent thermal stability, while running it in air can reveal oxidative decomposition pathways. The heating rate can influence the observed transition temperatures, so a standardized rate is used for comparability.
2.1.3. Knudsen Effusion Technique: Determining Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is the heat required to convert one mole of a substance from a solid to a gas. It is a measure of the cohesive energy of the crystal lattice.[2]
Principle: The sample is heated in a sealed cell with a small orifice. The rate of mass loss due to effusion of the vapor through the orifice is measured as a function of temperature. The vapor pressure can be calculated from this rate, and the enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting thermochemical properties, offering insights that can be difficult to obtain experimentally.[3][4]
2.2.1. Geometry Optimization and Vibrational Frequencies
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure.
Protocol:
-
Method Selection: A suitable level of theory, such as the B3LYP functional with a 6-311G(d,p) basis set, is chosen.[4] This combination is known to provide a good balance of accuracy and computational cost for organic molecules.
-
Optimization: The geometry of this compound is optimized to find the minimum energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
2.2.2. Calculating the Enthalpy of Formation using Isodesmic Reactions
Direct calculation of the enthalpy of formation from first principles is prone to large errors. A more accurate approach is to use isodesmic reactions.
Principle: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in a more accurate reaction enthalpy.
Protocol:
-
Design the Isodesmic Reaction: Construct a balanced reaction where this compound and a set of simple reference molecules are the reactants, and another set of simple molecules are the products. All reference molecules must have well-established experimental enthalpies of formation. For this compound, a possible isodesmic reaction is:
-
This compound + 2 CH4 + NH3 → Imidazole + Propyne + H2
-
-
Calculate Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the computed total energies of all species in the reaction.
-
Calculate ΔfH°: The enthalpy of formation of this compound is then derived using the following equation:
-
ΔfH°(this compound) = [ΔfH°(Imidazole) + ΔfH°(Propyne) + ΔfH°(H2)] - [2 * ΔfH°(CH4) + ΔfH°(NH3)] - ΔrH°
-
Data Presentation and Interpretation
The data obtained from the aforementioned analyses should be compiled into clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Physicochemical and Thermochemical Properties of this compound
| Property | Symbol | Predicted Value | Unit | Method |
| Molecular Formula | - | C5H4N2 | - | - |
| Molecular Weight | MW | 92.10 | g/mol | [5] |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | kJ/mol | Combustion Calorimetry & Knudsen Effusion / DFT |
| Standard Enthalpy of Combustion | ΔcH° | To be determined | kJ/mol | Combustion Calorimetry |
| Melting Point | Tfus | To be determined | °C | DSC |
| Enthalpy of Fusion | ΔfusH | To be determined | kJ/mol | DSC |
| Decomposition Temperature | Td | To be determined | °C | TGA |
| Enthalpy of Sublimation | ΔsubH° | To be determined | kJ/mol | Knudsen Effusion |
Interpretation of Results:
-
A highly positive enthalpy of formation would indicate a thermodynamically unstable molecule, suggesting that it may be prone to decomposition and requires careful handling.
-
The decomposition temperature from TGA provides a critical safety parameter for handling and storage.
-
The enthalpy of sublimation offers insight into the strength of intermolecular forces in the solid state, which can be correlated with crystal packing and solubility.
Conclusion
The thermochemical analysis of this compound is a critical undertaking for its safe and effective application in research and development. This guide has outlined a dual approach, combining rigorous experimental techniques with high-level computational methods, to provide a comprehensive understanding of its energetic properties. By following these self-validating protocols, researchers can generate the high-quality data necessary to advance the use of this promising heterocyclic building block in a safe and controlled manner. The synergy between experimental measurement and computational prediction provides a robust framework for the characterization of novel molecules in drug discovery and materials science.
References
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational study of imidazole derivative as high energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 5-Ethynyl-1H-imidazole
An In-depth Technical Guide to 5-Ethynyl-1H-imidazole for Advanced Research and Drug Development
Introduction
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a "privileged scaffold" for drug design.[4][5] Imidazole derivatives have found extensive applications as anticancer, antifungal, antiprotozoal, and antihypertensive agents.[4][6][7] This guide focuses on a particularly valuable derivative: this compound. The incorporation of a terminal alkyne (ethynyl group) onto the imidazole ring provides a versatile chemical handle for a variety of coupling reactions, making it an exceptionally useful building block for the synthesis of complex molecular architectures and for the development of targeted covalent inhibitors.[8]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the core molecular attributes, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and supported by authoritative references.
Chapter 1: Core Molecular Attributes
This compound is a small, functionalized heterocycle with significant potential in synthetic and medicinal chemistry. Its structure combines the aromatic stability and hydrogen-bonding capabilities of the imidazole ring with the high reactivity of a terminal alkyne.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 57121-48-9 | [9] |
| Molecular Formula | C₅H₄N₂ | [9] |
| Molecular Weight | 92.10 g/mol | [9] |
| Canonical SMILES | C#CC1=CN=CN1 | [9] |
| InChIKey | BJXDBXQZKWQSBV-UHFFFAOYSA-N | [9] |
The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[4] The N-1 proton is weakly acidic, while the N-3 nitrogen is basic due to its available lone pair of electrons. This dual nature is critical for its role in biological systems, often acting as a proton shuttle in enzyme active sites. The ethynyl group is a high-energy, linear functional group that serves as a key reactive site for a variety of chemical transformations, most notably in carbon-carbon bond formation.
Chapter 2: Synthesis and Mechanistic Insights
The synthesis of substituted imidazoles can be achieved through various methods, with the van Leusen imidazole synthesis being a notable example that combines an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC).[10] For the specific synthesis of this compound, a common and effective strategy would involve the introduction of the ethynyl group onto a pre-formed, suitably functionalized imidazole ring, such as a halo-imidazole, via a Sonogashira cross-coupling reaction.
Proposed Synthetic Protocol: Sonogashira Coupling
This protocol describes a plausible, field-proven methodology for the synthesis of this compound from 5-iodo-1H-imidazole. The choice of a protected alkyne, such as (trimethylsilyl)acetylene, is a standard practice to prevent self-coupling and other side reactions of the terminal alkyne under the reaction conditions.
Step 1: Sonogashira Coupling Reaction
-
To a dry, argon-purged Schlenk flask, add 5-iodo-1H-imidazole (1 equivalent), copper(I) iodide (0.05 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.025 equivalents).
-
Add a suitable solvent system, such as a 2:1 mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add (trimethylsilyl)acetylene (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.
Step 2: Deprotection of the Silyl Group
-
Dissolve the crude 5-((trimethylsilyl)ethynyl)-1H-imidazole intermediate from the previous step in methanol.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Stir the mixture at room temperature, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
-
Purify the product via column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Chapter 3: Chemical Reactivity and Handling
The reactivity of this compound is dominated by its two key functional groups: the imidazole ring and the terminal alkyne.
-
Imidazole Ring Reactivity : The imidazole ring can undergo electrophilic substitution, although it is less reactive than pyrrole.[1] Electrophilic attack typically occurs at the N-3 position.[11] The N-1 position can be deprotonated to form an imidazolide anion, which is a potent nucleophile.
-
Ethynyl Group Reactivity : The terminal alkyne is a versatile functional group. The acidic proton on the alkyne can be removed by a strong base to form an acetylide, which can then act as a nucleophile. The alkyne can also participate in a wide range of reactions, including:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Sonogashira Coupling : Palladium-catalyzed coupling with aryl or vinyl halides.
-
Hydration : To form a methyl ketone.
-
Reduction : To form the corresponding alkene or alkane.
-
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting.[9]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Chapter 4: Applications in Drug Discovery and Materials Science
The unique combination of the imidazole scaffold and the ethynyl group makes this compound a highly valuable building block in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The imidazole core is a key component in numerous FDA-approved drugs.[6] Its derivatives are known to exhibit a wide array of pharmacological activities, with a significant focus on cancer drug discovery.[2][7][12] The imidazole scaffold is particularly suited for the development of kinase inhibitors.[5]
This compound can be used as a starting material to generate libraries of complex molecules for high-throughput screening. The ethynyl group allows for its facile incorporation into larger molecules via robust coupling chemistries, serving as a linchpin for creating novel chemical entities with therapeutic potential.
Role as a Versatile Synthetic Intermediate
Caption: Applications of this compound as a building block.
Covalent Inhibitors
The ethynyl group can serve as a reactive handle for designing targeted covalent inhibitors. While not as reactive as an acrylamide, terminal alkynes can be engineered to react with specific nucleophilic residues, such as cysteine, in a protein's active site, leading to irreversible inhibition. This strategy has been explored with related ethynyl-heterocycles.[8]
Conclusion
This compound is a molecule of significant strategic importance for researchers in organic synthesis, medicinal chemistry, and materials science. Its combination of a biologically relevant imidazole core and a synthetically versatile ethynyl group provides a powerful platform for the creation of novel and complex molecular structures. From the development of next-generation kinase inhibitors to the synthesis of advanced functional materials, the potential applications of this building block are vast and continue to expand. This guide has provided a foundational understanding of its properties, synthesis, and utility, intended to empower scientists to leverage this valuable compound in their research endeavors.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Ethynyl-1H-imidazole | CymitQuimica [cymitquimica.com]
- 9. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Ethynyl-1H-imidazole and its Derivatives in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Imidazole Scaffolds and Click Chemistry
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordinative capabilities allow it to interact with a wide range of biological targets, including enzymes and receptors.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[1]
Parallel to the rise of heterocyclic chemistry in drug design, the advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, has revolutionized the synthesis of complex molecular architectures.[4] This reaction is celebrated for its high efficiency, regioselectivity, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool for drug discovery, bioconjugation, and materials science.[4][5]
The convergence of these two powerful domains through the use of ethynyl-imidazole building blocks offers a highly efficient and modular approach to the synthesis of novel, imidazole-containing compounds. This guide provides an in-depth exploration of the use of 5-ethynyl-1H-imidazole and its derivatives in CuAAC reactions, offering mechanistic insights, detailed experimental protocols, and expert advice to empower researchers in their synthetic endeavors. While this compound (CAS 57121-48-9) is commercially available, much of the published literature has focused on its N-substituted derivatives, such as 5-ethynyl-1-methyl-1H-imidazole.[6][7][8] This guide will provide a general framework applicable to ethynyl-imidazoles, with a specific, detailed protocol for the well-documented N-methylated analog.
The CuAAC Reaction: A Closer Look at the Mechanism with Ethynyl-Imidazoles
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The copper-catalyzed variant proceeds at room temperature and exclusively yields the 1,4-disubstituted product.[4]
The Dinuclear Copper-Mediated Pathway
Initial mechanistic proposals suggested a mononuclear copper catalyst. However, extensive kinetic and computational studies now support a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism provides a more comprehensive explanation for the remarkable rate acceleration observed in CuAAC reactions.
The key steps in the dinuclear mechanism are:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the formation of a copper(I)-acetylide intermediate. The terminal alkyne coordinates to the Cu(I) center, increasing the acidity of the terminal proton and facilitating its removal to form the σ-acetylide complex.
-
Activation of the Azide: The azide coordinates to a second Cu(I) center, which activates it for nucleophilic attack.
-
Cycloaddition and Formation of the Cuprated Triazole: The activated azide then undergoes a cycloaddition reaction with the copper-acetylide, forming a six-membered cuprated triazole intermediate.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper catalyst for the next cycle.
The Role of the Imidazole Moiety
The electronic nature of the ethynyl-imidazole scaffold can influence the CuAAC reaction. The imidazole ring is an electron-rich heterocycle, which can affect the reactivity of the alkyne. Furthermore, the nitrogen atoms in the imidazole ring can potentially coordinate with the copper catalyst, which may modulate its activity.
A key consideration is the presence of a proton on the N1 nitrogen of this compound. This N-H group is weakly acidic and could potentially be deprotonated under basic conditions, leading to side reactions or affecting the solubility and coordination properties of the molecule. In contrast, N-substituted derivatives like 5-ethynyl-1-methyl-1H-imidazole lack this acidic proton, which can lead to cleaner reactions and more predictable outcomes. When using this compound, careful control of the reaction pH and consideration of protecting groups may be necessary depending on the specific reaction conditions and substrates.
Visualizing the CuAAC Workflow and Mechanism
Caption: General workflow for a CuAAC reaction.
Caption: Simplified dinuclear copper-catalyzed CuAAC mechanism.
Detailed Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions with ethynyl-imidazoles. Protocol 1 describes a general procedure using 5-ethynyl-1-methyl-1H-imidazole, while Protocol 2 outlines considerations for bioconjugation applications.
Protocol 1: General CuAAC with 5-Ethynyl-1-methyl-1H-imidazole
This protocol details the reaction of 5-ethynyl-1-methyl-1H-imidazole with an organic azide using an in situ generated Cu(I) catalyst.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| 5-Ethynyl-1-methyl-1H-imidazole | ≥97% | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| Organic Azide (e.g., Benzyl Azide) | ≥98% | Various | |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS grade | Various | |
| Sodium Ascorbate | ≥99% | Various | Prepare a fresh solution for each use. |
| tert-Butanol | Anhydrous | Various | |
| Deionized Water | In-house | ||
| Dichloromethane (DCM) | ACS grade | Various | For extraction. |
| Saturated aq. Sodium Bicarbonate | In-house | For washing. | |
| Brine | In-house | For washing. | |
| Anhydrous Magnesium Sulfate | Various | For drying. |
Step-by-Step Procedure
-
Reactant Preparation: In a suitable reaction flask, dissolve 5-ethynyl-1-methyl-1H-imidazole (1.0 eq.) and the organic azide (1.0-1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of ~0.1 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution. The reaction mixture may turn from blue to a yellowish or greenish color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted triazole.
Protocol 2: Bioconjugation with an Ethynyl-Imidazole
This protocol provides general guidelines for the conjugation of an ethynyl-imidazole to an azide-functionalized biomolecule (e.g., protein, oligonucleotide) in an aqueous buffer.
Key Considerations for Bioconjugation
-
Aqueous Buffers: The reaction is typically performed in phosphate-buffered saline (PBS) or other biocompatible buffers at a pH between 7 and 8.
-
Copper-Stabilizing Ligands: To prevent copper-mediated damage to the biomolecule and to enhance the reaction rate, a water-soluble, copper-chelating ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used ligand.
-
Reagent Stoichiometry: The ethynyl-imidazole is typically used in excess to ensure complete labeling of the biomolecule. The copper and ligand concentrations are also critical and may require optimization.
-
Purification: After the reaction, the labeled biomolecule must be purified from excess reagents and the catalyst. Size-exclusion chromatography, dialysis, or affinity purification are common methods.
General Bioconjugation Procedure
-
Prepare Stock Solutions:
-
Azide-functionalized biomolecule in a suitable aqueous buffer.
-
Ethynyl-imidazole derivative in a water-miscible solvent (e.g., DMSO) or directly in the buffer if soluble.
-
A premixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio) in water.
-
A fresh solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized biomolecule, the ethynyl-imidazole, and the CuSO₄/THPTA solution.
-
Initiation: Add the sodium ascorbate solution to initiate the reaction. Gently mix the solution.
-
Incubation: Incubate the reaction at room temperature or 37 °C for 1-4 hours.
-
Purification: Purify the resulting bioconjugate using an appropriate method to remove unreacted small molecules.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Cu(II) formation), poor solubility of reactants, steric hindrance. | Use a fresh sodium ascorbate solution. Degas the solvents. Use a stabilizing ligand like THPTA or TBTA. Increase the catalyst loading. Change the solvent system to improve solubility. |
| Side Reactions | Homocoupling of the alkyne (Glaser coupling), decomposition of the azide or alkyne. | Ensure an excess of reducing agent (sodium ascorbate). Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Insufficient reaction time, low catalyst concentration, deactivation of the catalyst. | Allow the reaction to run for a longer period. Add additional portions of the catalyst and reducing agent. |
| Bioconjugate Damage | Copper-mediated oxidative damage. | Use a copper-chelating ligand (e.g., THPTA) in excess (e.g., 5:1 ligand to copper ratio). Keep the copper concentration as low as possible while maintaining a good reaction rate. |
Conclusion
Ethynyl-imidazoles are valuable building blocks that seamlessly integrate the desirable properties of the imidazole scaffold with the efficiency and versatility of the CuAAC reaction. This combination provides a powerful platform for the rapid synthesis of diverse molecular libraries for drug discovery and for the site-specific modification of biomolecules. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively utilize these reagents to accelerate their research and development efforts. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this compound and its derivatives in a wide range of scientific disciplines.
References
- 1. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 57121-48-9 (C5H4N2) [pubchemlite.lcsb.uni.lu]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. 57121-48-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 57121-48-9 this compound AKSci 9316CX [aksci.com]
- 7. 57121-48-9 | this compound - AiFChem [aifchem.com]
- 8. 1-Ethynyl-1H-imidazole | CymitQuimica [cymitquimica.com]
Application Note: A Comprehensive Guide to the Use of 5-Ethynyl-1H-imidazole in Click Chemistry
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and in-depth scientific rationale for the application of 5-Ethynyl-1H-imidazole in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique electronic and hydrogen-bonding capabilities.[1][2][3] The introduction of a terminal alkyne functional group at the 5-position transforms this valuable heterocycle into a versatile building block for bioconjugation, drug discovery, and materials science via the robust and efficient CuAAC reaction. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the successful implementation of this powerful chemical tool.
Introduction: The Strategic Value of this compound
The imidazole ring is a cornerstone of modern drug discovery, integral to the structure of essential biomolecules like the amino acid histidine and a wide array of therapeutic agents.[4] Its properties—aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its coordinative capacity—make it a highly effective pharmacophore for interacting with biological targets.[2][3] Consequently, imidazole derivatives have found applications as antifungal, anticancer, antibiotic, and anti-inflammatory agents.[2][5]
The functionalization of this proven scaffold with a terminal alkyne group, as in this compound, unlocks its potential for use in "click chemistry." This term, coined by Nobel laureate K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[6] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,2,3-triazole linkage.[6][7] This reaction's efficiency, selectivity, and biocompatibility have revolutionized how scientists assemble complex molecular architectures, from novel drug candidates to precisely labeled biomolecules.[][9]
This guide will focus exclusively on the CuAAC reaction, as this compound is a terminal alkyne. It is crucial to distinguish this from Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free click reaction that requires the use of highly strained cyclic alkynes (e.g., cyclooctynes) to proceed.[10][][12] The terminal alkyne of this compound lacks the requisite ring strain and therefore will not react with azides under SPAAC conditions.
Properties of this compound Analogues
While data for the parent compound this compound (CAS 18428363) is available[13], the N-methylated analogue is more commonly documented by commercial suppliers. The properties are largely comparable.
| Property | Value (5-Ethynyl-1-methyl-1H-imidazole) | Reference |
| CAS Number | 71759-92-7 | [14][15][16] |
| Molecular Formula | C₆H₆N₂ | [14][15] |
| Molecular Weight | 106.13 g/mol | [14][15] |
| Boiling Point | 116 °C / 25 mmHg | [15][16] |
| Density | 1.045 g/mL at 25 °C | [15][16] |
| Refractive Index | n20/D 1.5490 | [15][16] |
The CuAAC Reaction: Mechanism and Principles
The uncatalyzed thermal cycloaddition between an alkyne and an azide requires harsh conditions and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[6][17] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, critically, yields the 1,4-disubstituted triazole isomer exclusively.[7][18]
The catalytic cycle, grounded in extensive mechanistic studies, proceeds as follows:
-
Copper-Acetylide Formation : The Cu(I) catalyst coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[6]
-
Coordination and Cyclization : The azide substrate coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a stepwise cyclization to form a six-membered copper-containing ring.[6][]
-
Ring Contraction & Protonation : The intermediate rearranges to a more stable triazolyl-copper species. Subsequent protonation cleaves the carbon-copper bond.
-
Product Release : The final 1,4-disubstituted 1,2,3-triazole product is released, regenerating the Cu(I) catalyst for the next cycle.
Experimental Protocols
This section provides detailed, step-by-step methodologies for performing the CuAAC reaction with this compound. Safety is paramount; always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[19]
Materials and Reagents
-
This compound (or its N-methyl analogue)
-
Azide-functionalized substrate of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Ligand (choose one based on solvent system):
-
Solvent System (choose one):
-
Aqueous/Biological: Phosphate-buffered saline (PBS), pure water
-
Mixed: t-Butanol/water (1:1), DMSO/water
-
Organic: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
-
Nitrogen or Argon gas for degassing (recommended)
-
Reaction vials, stir bars, standard glassware
-
Purification supplies (e.g., silica gel for chromatography, solid-phase extraction cartridges)
Stock Solution Preparation (Self-Validating System)
Preparing accurate stock solutions is critical for reproducibility.
| Stock Solution | Preparation Instructions | Storage |
| Azide Substrate | Prepare a 10 mM stock in a compatible solvent (e.g., DMSO, water). | Store at -20°C, protected from light. |
| Alkyne | Prepare a 10 mM stock of this compound in the same solvent as the azide. | Store at -20°C. |
| CuSO₄ | Prepare a 100 mM stock in deionized water (25 mg/mL). | Stable for months at room temperature.[22] |
| Sodium Ascorbate | Prepare a 1 M stock in deionized water (198 mg/mL). Prepare this solution fresh before each experiment , as it oxidizes in air.[22] | Use immediately. |
| THPTA Ligand | Prepare a 100 mM stock in deionized water. | Stable for weeks when frozen.[20][21] |
| TBTA Ligand | Prepare a 10 mM stock in DMSO (5.3 mg/mL). | Store at room temperature.[22] |
Step-by-Step Reaction Protocol (Aqueous System Example)
This protocol describes a typical small-scale conjugation in an aqueous buffer using the water-soluble THPTA ligand, ideal for labeling biomolecules.[20][21]
Detailed Procedure for a 200 µL Reaction:
-
Combine Reactants: In a 1.5 mL microcentrifuge tube, combine the following:
-
20 µL of 10 mM azide substrate (1.0 eq, 1 mM final concentration)
-
20 µL of 10 mM this compound (1.0 eq, 1 mM final concentration)
-
110 µL of PBS buffer
-
-
Add Catalyst Premix: In a separate tube, premix the catalyst by adding 10 µL of 100 mM THPTA to 10 µL of 100 mM CuSO₄. Let this stand for 2-3 minutes. This premixing step is crucial as the ligand stabilizes the catalytically active Cu(I) state and prevents its oxidation.[20] Add the 20 µL of this premix to the main reaction tube. Vortex briefly.
-
Initiate the Reaction: Add 10 µL of freshly prepared 1 M Sodium Ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[6][20] Vortex the tube gently.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light, especially if using fluorescently tagged molecules.
-
Purification: Purify the resulting triazole conjugate using a method appropriate for your molecule (e.g., size-exclusion chromatography for proteins, ethanol precipitation for DNA[22], or reverse-phase HPLC for small molecules).
Causality and Optimization
-
Reactant Stoichiometry: While a 1:1 ratio is typical, using a slight excess (1.2-2.0 eq) of one reactant (usually the less valuable one, like the imidazole alkyne) can drive the reaction to completion.
-
Catalyst Loading: Typical final concentrations are 0.1-1.0 mM Cu(II) and 1-5 mM ligand. The ligand should be in excess of the copper. For biological applications, minimizing copper concentration is key to reducing cytotoxicity.[20]
-
Reducing Agent: Sodium ascorbate should be in significant excess (5-20 eq relative to copper) to maintain a reducing environment and prevent re-oxidation of Cu(I) to the inactive Cu(II) state.[20]
-
Solvent Choice: The reaction is remarkably tolerant of various solvents.[9][18] For organic synthesis, aprotic solvents like DMF or DCM are effective. For bioconjugation, aqueous systems are necessary. Co-solvents like DMSO or t-butanol can be used to solubilize hydrophobic reactants in aqueous media, but the organic solvent content should generally be kept below 10-20% to maintain protein integrity.[12]
-
Degassing: While not always necessary for rapid reactions with sufficient ascorbate, degassing the solvent by bubbling with nitrogen or argon can improve yields by removing dissolved oxygen, which can oxidize the Cu(I) catalyst.[22]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Cu(I) oxidized) | Prepare sodium ascorbate solution fresh. Degas solvents. Ensure ligand is present and in excess of copper. |
| Poor reactant solubility | Add a co-solvent like DMSO or t-butanol. | |
| Degradation of reactants | Check the stability of your azide and alkyne starting materials. Store stocks properly at -20°C. | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure a sufficient excess of sodium ascorbate is present. |
| Biomolecule degradation | Reduce copper concentration and/or reaction time. Ensure pH of the buffer is appropriate for the biomolecule. | |
| Reaction Stalls | Insufficient catalyst turnover | Increase catalyst loading slightly. Check for potential chelating groups on your substrate that may sequester copper. |
Conclusion
This compound is a powerful and versatile building block for molecular construction. By leveraging the unparalleled efficiency and selectivity of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, researchers can readily incorporate the medicinally significant imidazole scaffold into a vast array of molecules. The protocols detailed herein provide a robust and validated framework for the successful application of this reagent, enabling advancements in drug discovery, chemical biology, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry [organic-chemistry.org]
- 19. capotchem.cn [capotchem.cn]
- 20. broadpharm.com [broadpharm.com]
- 21. broadpharm.com [broadpharm.com]
- 22. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for 5-Ethynyl-1H-imidazole in Peptide and Protein Bioconjugation
Introduction: The Power of Precise Molecular Connections
In the intricate world of biological research and drug development, the ability to selectively and stably link molecules together—a process known as bioconjugation—is paramount.[1][2] This powerful set of techniques allows for the creation of sophisticated molecular tools, from targeted therapeutics to advanced imaging agents.[3] At the heart of modern bioconjugation lies the concept of "click chemistry," a suite of reactions that are rapid, efficient, and highly specific, even in complex biological environments.[4][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide.[1][6] This application note provides a detailed guide to the use of 5-ethynyl-1H-imidazole, a versatile alkyne-containing building block, for the bioconjugation of peptides and proteins.
The imidazole moiety, a key component of the amino acid histidine, is a ubiquitous and biologically significant functional group.[7] Its inclusion in a bioorthogonal handle like this compound offers intriguing possibilities for modulating the properties of the resulting bioconjugate. The imidazole ring can influence solubility, participate in metal coordination, and potentially interact with biological targets, making this compound a compelling choice for researchers seeking to fine-tune the characteristics of their peptide and protein conjugates.
Chemical Properties and Handling of this compound
This compound is a small, heterocyclic molecule featuring a terminal alkyne group, making it an ideal partner for azide-functionalized molecules in click chemistry reactions.
| Property | Value | Reference |
| Molecular Formula | C5H4N2 | [8] |
| Molecular Weight | 92.10 g/mol | [8] |
| CAS Number | 57121-48-9 | [8] |
| Appearance | Off-white to yellow solid | Commercially available |
| Solubility | Soluble in organic solvents (DMF, DMSO), sparingly soluble in water | General knowledge |
Storage and Handling: this compound should be stored in a cool, dry place, protected from light and moisture. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. For quantitative work, it is recommended to prepare fresh solutions of the reagent.
Strategies for Incorporating the Ethynyl-Imidazole Moiety into Peptides and Proteins
The successful bioconjugation of peptides and proteins with this compound hinges on the ability to introduce the alkyne functionality in a site-specific manner.[9][10] This ensures the homogeneity of the final conjugate and preserves the biological activity of the parent molecule. Two primary strategies are employed for this purpose:
-
Solid-Phase Peptide Synthesis (SPPS) with Alkyne-Containing Unnatural Amino Acids: For synthetic peptides, the most direct approach is to incorporate an unnatural amino acid bearing an alkyne group during solid-phase peptide synthesis (SPPS).[11] While a pre-formed this compound-containing amino acid is not commercially standard, a common strategy is to use a commercially available alkyne-bearing amino acid, such as L-propargylglycine, which can then be reacted with an appropriate imidazole-containing molecule post-synthetically if desired, or used directly for conjugation.
-
Genetic Code Expansion for Recombinant Proteins: For recombinant proteins, the genetic code can be expanded to allow for the site-specific incorporation of unnatural amino acids (UAAs) containing alkyne groups.[2][12][13][14] This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon (typically the amber stop codon, UAG) and insert the desired UAA during protein translation in a host organism like E. coli.[14]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide with an Azide-Containing Molecule
This protocol describes a general procedure for the CuAAC reaction between a peptide containing an alkyne group (introduced via SPPS) and a molecule of interest functionalized with an azide.
Materials:
-
Alkyne-modified peptide (e.g., containing L-propargylglycine)
-
Azide-containing molecule (e.g., an azide-functionalized fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amicon® Ultra centrifugal filter units (for purification)
-
HPLC system for purification and analysis
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be added (up to 10% v/v).
-
Prepare a stock solution of the azide-containing molecule in DMF or DMSO.
-
Prepare fresh stock solutions of CuSO4 (50 mM in water) and sodium ascorbate (100 mM in water).
-
Prepare a stock solution of TBTA in DMF or DMSO (50 mM).
-
-
CuAAC Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide solution (e.g., 100 µL of a 1 mg/mL solution)
-
Azide-containing molecule (1.5-2 equivalents relative to the peptide)
-
TBTA (1 equivalent relative to CuSO4)
-
CuSO4 (1 equivalent relative to the peptide)
-
Sodium ascorbate (5-10 equivalents relative to CuSO4)
-
-
Gently mix the reaction components by pipetting. The total reaction volume can be adjusted as needed.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS. For sterically hindered substrates or lower concentrations, the reaction time may need to be extended.
-
-
Purification of the Conjugate:
-
Upon completion, the reaction mixture can be purified to remove excess reagents and the copper catalyst.
-
For peptides and small proteins, centrifugal filtration is an effective method. Dilute the reaction mixture with PBS and use an Amicon® Ultra centrifugal filter with an appropriate molecular weight cutoff (MWCO) to exchange the buffer and remove small molecules.
-
Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for high-purity isolation of the peptide conjugate.[15][16]
-
-
Characterization:
-
The purified conjugate should be characterized to confirm successful ligation and assess purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the azide-containing molecule.[3][17][18]
-
HPLC: Analytical RP-HPLC can be used to assess the purity of the final product.
-
Protocol 2: Site-Specific Labeling of a Recombinant Protein Containing an Alkyne-UAA with this compound and an Azide Probe
This protocol outlines the steps for labeling a purified recombinant protein containing a genetically encoded alkyne-bearing unnatural amino acid.
Materials:
-
Purified recombinant protein containing an alkyne-UAA (e.g., p-propargyloxyphenylalanine)
-
This compound
-
Azide-functionalized probe (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a water-soluble copper ligand)
-
Buffer (e.g., PBS, pH 7.4 or HEPES buffer)
-
Size-exclusion chromatography (SEC) column or centrifugal filters for purification
Procedure:
-
Protein and Reagent Preparation:
-
Prepare a solution of the alkyne-containing protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the azide-functionalized probe in a compatible solvent (e.g., DMSO).
-
Prepare fresh aqueous stock solutions of CuSO4 (50 mM), sodium ascorbate (1 M), and THPTA (50 mM).
-
-
CuAAC Reaction:
-
In a suitable reaction vessel, combine the protein solution with the azide probe (typically 5-10 fold molar excess).
-
Prepare a premix of the copper catalyst by adding CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the copper/ligand premix to the protein-azide solution to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography (SEC) or by repeated buffer exchange using centrifugal filters with an appropriate MWCO.[19]
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Successful labeling with a fluorescent dye can be visualized by in-gel fluorescence scanning before Coomassie staining.
-
Mass Spectrometry: Intact protein mass analysis by ESI-MS can confirm the covalent modification.[3] For larger proteins, peptide mapping by LC-MS/MS after proteolytic digestion can identify the specific site of modification.[18]
-
Visualization of Workflows and Mechanisms
General Workflow for Peptide/Protein Bioconjugation using this compound
Caption: Workflow for bioconjugation with this compound.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC reaction mechanism.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established principles of click chemistry and bioconjugation.[1][20] Each protocol includes integrated characterization steps to validate the outcome of the experiment.
-
Mass Spectrometry: Provides direct evidence of successful conjugation by confirming the expected molecular weight of the product.
-
Chromatography (HPLC/SEC): Assesses the purity of the conjugate and can be used to quantify the efficiency of the reaction.
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of a protein upon conjugation, especially when using a fluorescent probe.
By performing these analytical checks, researchers can be confident in the identity and quality of their bioconjugates.
Conclusion and Future Perspectives
This compound represents a valuable addition to the chemical biologist's toolbox for peptide and protein bioconjugation. Its straightforward incorporation into biomolecules and efficient reaction via CuAAC allows for the construction of well-defined conjugates. The presence of the imidazole moiety offers a unique opportunity to introduce a functional group with the potential to influence the physicochemical and biological properties of the final product. Future work may explore the use of this compound in the development of novel protein-drug conjugates, targeted imaging agents, and functionalized biomaterials. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the exciting possibilities of this versatile reagent.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msvision.com [msvision.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Imidazole: Having Versatile Biological Activities (2013) | Amita Verma | 183 Citations [scispace.com]
- 8. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
- 14. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 15. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterizing Endogenous Protein Complexes with Biological Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 5-Ethynyl-1H-imidazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and precise target engagement is relentless. Among the myriad of heterocyclic building blocks, 5-ethynyl-1H-imidazole has emerged as a particularly valuable asset for medicinal chemists. This five-membered aromatic ring, adorned with a reactive ethynyl group, is not merely a structural component but a strategic tool that can be deployed to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The imidazole core itself is a privileged structure, present in numerous endogenous molecules like the amino acid histidine and in a wide array of approved drugs, underscoring its general biocompatibility and favorable drug-like properties.[1][2][3][4][5][6] The addition of the ethynyl moiety unlocks a suite of synthetic transformations and bioisosteric possibilities, making this compound a cornerstone in the design of innovative therapeutics.[7]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a bioisostere, its utility in the construction of potent kinase inhibitors, and its application as a key reactant in click chemistry for the rapid generation of compound libraries. Each section will be supplemented with detailed, field-proven protocols to empower researchers to effectively harness the potential of this versatile molecule in their drug discovery endeavors.
Part 1: this compound as a Bioisosteric Replacement
Bioisosterism, the strategy of substituting one chemical group with another that retains similar physicochemical properties and biological activity, is a cornerstone of lead optimization. The ethynyl group of this compound presents a compelling case as a non-classical bioisostere for various functional groups, most notably halogens.
Rationale for Bioisosteric Replacement
The molecular electrostatic potential of a carbon-ethynyl bond is remarkably similar to that of carbon-halogen bonds (Cl, Br, I), featuring a region of positive charge at the tip of the hydrogen or halogen atom.[7] This allows the ethynyl group to participate in similar non-covalent interactions, such as halogen bonding, which are increasingly recognized as crucial for high-affinity ligand-protein binding. Furthermore, replacing a halogen with an ethynyl group can offer several advantages:
-
Metabolic Stability: Halogenated aromatic rings can be susceptible to metabolic defunctionalization. The ethynyl group often imparts greater metabolic stability.
-
Reduced Lipophilicity: In some cases, replacing a larger halogen with the more compact ethynyl group can fine-tune lipophilicity, potentially improving solubility and pharmacokinetic profiles.
-
Synthetic Handle: The terminal alkyne provides a versatile handle for further chemical modification through reactions like Sonogashira coupling and click chemistry.
A notable example of this bioisosteric replacement is in the development of inhibitors for the p53-Y220C mutant, a challenging cancer target. Researchers have successfully replaced an iodine atom with an ethynyl group in a ligand, demonstrating the feasibility of this strategy, although in this specific case a decrease in affinity was observed, highlighting the context-dependent nature of bioisosteric replacements.[7]
Part 2: A Key Building Block for Kinase Inhibitors
The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8][9][10] The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, crucial for anchoring ligands within the ATP-binding site of kinases. The incorporation of a 5-ethynyl group provides a rigid linker to explore and occupy adjacent hydrophobic pockets, a common strategy to enhance inhibitor potency and selectivity.
Application in p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production and is a major target for anti-inflammatory drug discovery.[11] A number of potent and selective p38 MAP kinase inhibitors feature a substituted imidazole core.[11][12][13][14][15] The this compound moiety can be strategically utilized to introduce aryl or heteroaryl substituents via Sonogashira coupling, leading to compounds with significantly improved inhibitory activity.[12]
Workflow for the Synthesis of a p38 MAP Kinase Inhibitor Precursor
This workflow outlines the general steps for synthesizing a precursor for a p38 MAP kinase inhibitor using this compound.
Caption: Synthesis of a kinase inhibitor precursor.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of this compound from a halogenated imidazole precursor. The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[16][17][18]
Materials:
-
5-Iodo-1H-imidazole
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-1H-imidazole (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.04-0.1 equivalents).
-
Solvent and Base Addition: Add anhydrous THF or DMF, followed by the addition of TEA or DIPA (2-3 equivalents).
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (5-(trimethylsilylethynyl)-1H-imidazole) by column chromatography on silica gel.
-
Deprotection: Dissolve the purified product in THF and treat with TBAF (1 M in THF, 1.1 equivalents) at 0 °C to room temperature. Alternatively, dissolve in methanol and treat with potassium carbonate.
-
Final Purification: After the deprotection is complete, perform an aqueous work-up and purify the final product, this compound, by column chromatography or recrystallization.
Note on Causality: The use of a palladium catalyst is crucial for the oxidative addition to the aryl halide, and the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17][19] The base is required to neutralize the hydrogen halide formed during the reaction. The trimethylsilyl protecting group is used to prevent the self-coupling of the terminal alkyne.
Part 3: Harnessing Click Chemistry for Drug Discovery
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for drug discovery and chemical biology applications.[20] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole ring.[20] The ethynyl group of this compound makes it a perfect substrate for this powerful reaction.
Advantages of Click Chemistry with this compound:
-
Rapid Library Synthesis: Enables the rapid generation of diverse libraries of imidazole-triazole hybrids for high-throughput screening.[20]
-
Bioconjugation: The bioorthogonal nature of the click reaction allows for the labeling of biomolecules in complex biological systems.
-
Improved Drug-like Properties: The resulting 1,2,3-triazole ring is a stable, planar, and polar moiety that can act as a bioisostere for other functional groups and improve pharmacokinetic properties.[21]
Workflow for Click Chemistry-based Drug Discovery
This diagram illustrates a typical workflow for utilizing this compound in a click chemistry-based drug discovery program.
Caption: Click chemistry drug discovery workflow.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in a suitable solvent mixture like t-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.05 equivalents) in water. In another vial, prepare a fresh solution of sodium ascorbate (0.05-0.2 equivalents) in water.
-
Reaction Initiation: To the solution of the alkyne and azide, add the copper sulfate solution followed by the sodium ascorbate solution. The reaction mixture will often change color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). If the product is water-soluble, alternative purification methods like preparative HPLC may be necessary.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography, recrystallization, or preparative HPLC to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Note on Causality: Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. The reaction proceeds through a copper acetylide intermediate that reacts with the azide in a concerted cycloaddition. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[22]
Part 4: Application in PET Imaging Ligand Development
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics.[23][24][25][26] The development of novel PET radioligands is crucial for visualizing and quantifying biological processes in vivo. The introduction of a fluorine-18 (¹⁸F) or carbon-11 (¹¹C) isotope into a molecule is a key step in radioligand synthesis. The ethynyl group of this compound can serve as a valuable synthon in the late-stage introduction of these isotopes. For instance, a radiolabeled aryl halide can be coupled to this compound via a Sonogashira reaction in the final step of the synthesis, which is advantageous given the short half-lives of PET isotopes.
Summary of Quantitative Data
| Application | Key Reaction | Typical Reagents | Product Class |
| Bioisosteric Replacement | - | - | Modified lead compounds |
| Kinase Inhibitors | Sonogashira Coupling | Pd catalyst, CuI, Base | Substituted imidazoles |
| Drug Discovery Libraries | CuAAC (Click Chemistry) | CuSO₄, Sodium Ascorbate | Imidazole-triazole hybrids |
| PET Imaging | Radiosynthesis | ¹⁸F or ¹¹C precursors | Radiolabeled ligands |
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is a testament to how a seemingly simple molecule can have a profound impact on medicinal chemistry. Its utility as a bioisostere, a key building block for targeted therapies like kinase inhibitors, and a versatile partner in click chemistry solidifies its position as a high-value scaffold in the drug discovery toolbox. The protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable compound. As the demand for more effective and safer medicines continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of therapeutic innovation.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. rjptonline.org [rjptonline.org]
- 3. longdom.org [longdom.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmphs.com [ijmphs.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. iris.unimore.it [iris.unimore.it]
- 22. itmedicalteam.pl [itmedicalteam.pl]
- 23. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
Synthesis of Triazole-Containing Compounds Using 5-Ethynyl-1H-imidazole: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Triazole-Imidazole Scaffolds in Medicinal Chemistry
The fusion of imidazole and triazole rings creates a class of heterocyclic compounds with significant potential in drug discovery and development. Both individual scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The imidazole ring, a key component of the amino acid histidine, is adept at forming hydrogen bonds and coordinating with metallic centers in enzymes.[3][4][5] Similarly, the 1,2,3-triazole moiety, readily synthesized through "click" chemistry, is a bioisostere for the amide bond, offering improved stability and pharmacokinetic properties.[6]
The combination of these two heterocycles into a single molecular entity can lead to compounds with novel pharmacological profiles, including potent anticancer, antimicrobial, and anti-inflammatory activities.[7][8] 5-Ethynyl-1H-imidazole serves as a versatile and highly valuable building block for the synthesis of these hybrid molecules. Its terminal alkyne functionality is primed for participation in highly efficient and regioselective cycloaddition reactions, providing a straightforward entry into a diverse chemical space.
This application note provides a comprehensive guide to the synthesis of triazole-containing compounds utilizing this compound. We will delve into the preparation of the key alkyne precursor, detail the protocols for both copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) to generate 1,4- and 1,5-disubstituted triazoles respectively, and provide methods for the synthesis of relevant organic azides.
Part 1: Preparation of the Key Precursor: this compound
While 5-ethynyl-1-methyl-1H-imidazole is commercially available, the parent compound, this compound, may require synthesis.[1][7][9] A robust and widely applicable method for its preparation is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10] In this case, a protected halo-imidazole is coupled with a protected alkyne, followed by deprotection.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
Materials:
-
5-Iodo-1H-imidazole
-
Trityl chloride (TrCl) or other suitable protecting group
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., anhydrous THF or DMF)
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in Methanol (MeOH)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Protection of 5-Iodo-1H-imidazole:
-
Dissolve 5-iodo-1H-imidazole in anhydrous DCM.
-
Add triethylamine (1.1 eq).
-
Add trityl chloride (1.05 eq) portion-wise and stir at room temperature for 12-16 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexane) to yield 1-trityl-5-iodo-1H-imidazole.
-
-
Sonogashira Coupling:
-
To a solution of 1-trityl-5-iodo-1H-imidazole in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add triethylamine (2.0 eq) and (trimethylsilyl)acetylene (1.5 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography to obtain 1-trityl-5-((trimethylsilyl)ethynyl)-1H-imidazole.
-
-
Deprotection:
-
TMS deprotection: Dissolve the silyl-protected intermediate in THF and treat with TBAF (1.1 eq) at 0 °C to room temperature. Alternatively, stir with K₂CO₃ in methanol.
-
Trityl deprotection: Treat the intermediate with a mild acid (e.g., trifluoroacetic acid in DCM).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield this compound.
-
Part 2: Synthesis of 1,2,3-Triazole-Imidazole Hybrids via "Click" Chemistry
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of "click" chemistry, offering a highly efficient route to 1,2,3-triazoles.[10][12] The regioselectivity of this reaction can be controlled by the choice of catalyst.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles
The CuAAC reaction is the most widely used "click" reaction, affording exclusively the 1,4-disubstituted triazole isomer.[3][13] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.
Caption: General workflow for CuAAC reaction.
Protocol 2: General Procedure for CuAAC with this compound
Materials:
-
This compound (or 5-ethynyl-1-methyl-1H-imidazole)
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and Water (or other suitable solvent systems like DMF, DMSO)
Step-by-Step Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.[14]
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[7][8]
B. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
For the synthesis of the 1,5-disubstituted triazole regioisomer, ruthenium catalysis is the method of choice.[10] This reaction complements the CuAAC and is particularly useful when the biological activity of the 1,5-isomer is desired.
Caption: General workflow for RuAAC reaction.
Protocol 3: General Procedure for RuAAC with this compound
Materials:
-
This compound (or 5-ethynyl-1-methyl-1H-imidazole)
-
Organic azide
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane)
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous solvent.
-
Add the this compound (1.0 eq) to the catalyst solution.
-
Add the organic azide (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 1,5-disubstituted triazole.
Table 1: Comparison of CuAAC and RuAAC Reactions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-triazole | 1,5-Disubstituted 1,2,3-triazole |
| Catalyst | Cu(I) salts (often from Cu(II) + reductant) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |
| Solvents | Aqueous mixtures (tBuOH/H₂O), DMF, DMSO | Anhydrous non-protic (Toluene, THF) |
| Temperature | Room Temperature | Room Temperature to 80 °C |
| Functional Group Tolerance | Generally good, sensitive to thiols | Excellent, tolerates internal alkynes |
| Reference | [3][13] | [10] |
Part 3: Preparation of Key Azide Reagents
A diverse library of triazole-imidazole hybrids can be generated by varying the azide component. Below are protocols for the synthesis of representative azides relevant to drug discovery.
Protocol 4: Synthesis of Benzyl Azide
Benzyl azide is a common building block. It can be synthesized from benzyl bromide via a simple nucleophilic substitution.[9][15]
-
Procedure: Dissolve benzyl bromide (1.0 eq) in a polar aprotic solvent like DMSO or DMF. Add sodium azide (1.1-1.5 eq) and stir the mixture at room temperature overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield benzyl azide as a colorless oil.[10] Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
Protocol 5: Synthesis of Glycosyl Azides
Glycosyl azides are crucial for the synthesis of glycomimetics and glycoconjugates. A common method involves the treatment of a glycosyl halide with sodium azide.[12][16]
-
Procedure: To a solution of an acetyl-protected glycosyl bromide (e.g., acetobromoglucose) (1.0 eq) in aqueous acetone, add sodium azide (1.2 eq). Stir at room temperature for 2-3 hours. Evaporate the solvent, and the product often crystallizes. The solid can be suspended in water, filtered, and recrystallized from ethanol to yield the pure glycosyl azide.[12]
Protocol 6: Synthesis of Azide-Containing Peptides
Azides can be incorporated into peptides either by using azide-functionalized amino acids during solid-phase peptide synthesis (SPPS) or by post-synthesis modification.[13][14]
-
Using Azido-Amino Acids: Incorporate commercially available Fmoc-protected amino acids with azide-containing side chains (e.g., Fmoc-L-Lys(N₃)-OH) into the peptide sequence using standard SPPS protocols.[4]
-
On-Resin Diazotransfer: A peptide containing a primary amine side chain (e.g., from lysine) can be converted to an azide on the solid support. This is achieved by treating the resin-bound peptide with a diazotransfer reagent.[13]
Part 4: Purification and Characterization
Purification of the synthesized triazole-imidazole compounds is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1] For solid products, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective purification method.[7]
Expected Characterization Data:
-
¹H NMR: The formation of the triazole ring is confirmed by the appearance of a characteristic singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm. The chemical shift will vary depending on the substitution pattern (1,4- vs. 1,5-isomer) and the electronic nature of the substituents.
-
¹³C NMR: The two carbons of the triazole ring will appear in the aromatic region of the spectrum, typically between δ 120-150 ppm.
-
IR Spectroscopy: A key feature will be the disappearance of the characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the triazole-imidazole product should be observed.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant triazole-imidazole hybrids. The "click" chemistry approaches outlined in this guide, namely the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions, provide efficient and regioselective pathways to both 1,4- and 1,5-disubstituted triazoles. The protocols provided herein, from the synthesis of the starting alkyne to the preparation of diverse azide partners and final product characterization, offer a comprehensive resource for researchers in drug discovery and medicinal chemistry to explore this promising area of chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. alliedacademies.org [alliedacademies.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones: Synthesis, spectroscopic characterization, crystal structure and a comparison of theoretical and experimental IR results by DFT calculations | AVESİS [avesis.omu.edu.tr]
- 16. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Ethynyl-1H-imidazole as a Versatile Precursor for Pharmaceutical Agents
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and amphoteric nature make it an exceptional scaffold for interacting with biological targets.[3][4][5] This guide focuses on 5-ethynyl-1H-imidazole, a functionalized precursor that combines the proven biological relevance of the imidazole core with the synthetic versatility of a terminal alkyne. The ethynyl group serves as a powerful chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, enabling the rapid and efficient assembly of novel molecular architectures.[6][7] We provide a detailed exploration of this precursor's properties, strategic applications, and a comprehensive, field-proven protocol for its use in synthesizing 1,2,3-triazole-linked imidazole hybrids, a compound class with significant therapeutic potential.[8]
Physicochemical Properties and Handling
This compound is a foundational building block for constructing diverse molecular libraries. Understanding its properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₅H₄N₂ | [9] |
| Molecular Weight | 92.10 g/mol | [9] |
| CAS Number | 57121-48-9 | [9] |
| Canonical SMILES | C#CC1=CN=CN1 | [9] |
| InChIKey | BJXDBXQZKWQSBV-UHFFFAOYSA-N | [9] |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
Safety and Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at -20°C is recommended.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
The Strategic Importance of the Ethynyl Group: Gateway to Click Chemistry
The true power of this compound as a precursor lies in its terminal alkyne functionality. This group is a key participant in one of the most robust and widely adopted conjugation reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Causality Behind the Choice: The CuAAC reaction forms a 1,4-disubstituted 1,2,3-triazole ring with exceptionally high yield and selectivity.[10] This reaction is termed a "click" reaction because it is rapid, efficient, and tolerant of a wide array of other functional groups, often proceeding smoothly in aqueous environments without the need for protecting groups.[6][8] The resulting triazole linker is not merely a passive connector; it is metabolically stable and can participate in hydrogen bonding, potentially enhancing the binding affinity of the final molecule to its biological target.[6] This strategy allows for the modular assembly of complex molecules, joining the imidazole "warhead" to a diverse range of azide-functionalized fragments (e.g., other pharmacophores, solubilizing groups, or targeting moieties).
Caption: General scheme of the CuAAC reaction with this compound.
Proposed Synthesis of this compound
While commercially available, understanding the synthesis of the precursor is valuable. A common and effective method for introducing an ethynyl group to a heterocyclic core is the Sonogashira coupling reaction. This involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[11]
Rationale: This approach begins with a readily available halogenated imidazole, such as 5-iodo-1H-imidazole. The C-I bond is selectively activated by a palladium catalyst, allowing for the formation of a new C-C bond with a protected alkyne like trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group to prevent self-coupling of the alkyne and is easily removed in a final deprotection step.
Caption: Workflow for a potential synthesis of this compound.
Core Application: Protocol for CuAAC Synthesis of a Model Pharmaceutical Precursor
This protocol details a self-validating system for the synthesis of a model compound, 1-benzyl-4-(1H-imidazol-5-yl)-1H-1,2,3-triazole, via CuAAC. The successful formation of the product validates the reactivity of the precursor and the efficacy of the protocol.
Objective: To conjugate this compound with benzyl azide to form a stable triazole-linked product, demonstrating a foundational step in building a library of potential pharmaceutical agents.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₅H₄N₂ | 92.10 | 100 mg | 1.08 |
| Benzyl Azide | C₇H₇N₃ | 133.15 | 159 mg | 1.20 (1.1 eq) |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 13.5 mg | 0.054 (5 mol%) |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 43.0 mg | 0.217 (20 mol%) |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | 5 mL | - |
| Deionized Water | H₂O | 18.02 | 5 mL | - |
Experimental Protocol Workflow:
Caption: Step-by-step experimental workflow for the CuAAC protocol.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (100 mg, 1.08 mmol) and benzyl azide (159 mg, 1.20 mmol) in a 1:1 mixture of t-BuOH and deionized water (10 mL total). Stir until all solids are dissolved.
-
Catalyst Preparation: In separate vials, prepare a fresh solution of sodium ascorbate (43.0 mg, 0.217 mmol) in 1 mL of water and a solution of CuSO₄·5H₂O (13.5 mg, 0.054 mmol) in 1 mL of water.
-
Scientist's Insight: Sodium ascorbate is used to reduce the Cu(II) sulfate to the active Cu(I) catalytic species in situ. Preparing fresh solutions and adding the ascorbate first ensures a reducing environment is established before the copper is introduced, maximizing the concentration of the active catalyst.
-
-
Reaction Initiation: Add the sodium ascorbate solution to the stirring reaction mixture. After 2 minutes, add the CuSO₄ solution dropwise. The reaction is typically exothermic and may change color.
-
Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The product should be a new, more polar spot. The reaction is often complete within 2-4 hours.
-
Workup: Once the reaction is complete as indicated by TLC, add 5 mL of a saturated aqueous ammonium hydroxide solution to the flask and stir for 20 minutes. This will quench the reaction and form a deep blue copper-ammonia complex, which is water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure 1-benzyl-4-(1H-imidazol-5-yl)-1H-1,2,3-triazole.
Characterization of the Final Product
Confirmation of the product structure is essential. Standard analytical techniques should be employed.
| Technique | Expected Data for 1-benzyl-4-(1H-imidazol-5-yl)-1H-1,2,3-triazole |
| ¹H NMR | Signals corresponding to imidazole, triazole, benzyl aromatic, and benzylic CH₂ protons. The disappearance of the terminal alkyne proton (~3 ppm) is a key indicator of reaction completion. |
| ¹³C NMR | Signals for all unique carbons, including the newly formed C4 and C5 carbons of the triazole ring. |
| Mass Spec (HRMS-ESI) | Calculated m/z for [M+H]⁺: 226.1091. Found: 226.XXXX. |
| FT-IR | Disappearance of the characteristic alkyne C≡C stretch (~2100 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹) from the starting materials. |
Applications and Future Perspectives
The protocol described provides a gateway to a vast chemical space. By substituting benzyl azide with other azide-bearing fragments, researchers can rapidly synthesize a library of novel imidazole derivatives for screening. The imidazole core is a known scaffold for a multitude of therapeutic targets.[12][13][14]
-
Anticancer Agents: Many kinase inhibitors and microtubule-disrupting agents feature an imidazole ring.[3][15][16] New derivatives can be screened for activity against various cancer cell lines.
-
Antifungal/Antibacterial Agents: Imidazole is the core of many "azole" antifungal drugs.[12][17] New hybrids can be tested for efficacy against resistant strains of fungi and bacteria.
-
Anti-inflammatory Agents: Imidazole derivatives have shown promise as inhibitors of enzymes involved in inflammatory pathways, such as COX-2.[4][14]
The modularity offered by the this compound precursor and click chemistry allows for a systematic Structure-Activity Relationship (SAR) study, enabling the rational design and optimization of lead compounds for a wide range of diseases.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ijrar.org [ijrar.org]
- 5. mdpi.com [mdpi.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clinmedkaz.org [clinmedkaz.org]
Application Notes & Protocols: Sonogashira Coupling with 5-Ethynyl-1H-imidazole for Advanced Drug Discovery
Introduction: The Strategic Importance of Imidazole Alkynes in Medicinal Chemistry
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to form carbon-carbon sp²-sp bonds under generally mild conditions has made it an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][3] This application note focuses on a particularly valuable substrate class: 5-ethynyl-1H-imidazole and its derivatives.
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after motif in drug design.[4] By functionalizing the imidazole core at the 5-position with an ethynyl group, we create a versatile handle for introducing a wide array of molecular complexity through Sonogashira coupling. This allows for the rapid generation of compound libraries for screening and the synthesis of complex, biologically active molecules.[5]
This guide provides a comprehensive overview of the experimental setup for the Sonogashira coupling of this compound, detailing the underlying mechanistic principles, offering a robust step-by-step protocol, and addressing potential challenges and troubleshooting strategies.
Mechanistic Considerations for N-Heterocyclic Alkynes
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[1]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[1]
However, when working with N-heterocyclic alkynes like this compound, specific challenges can arise. The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] This necessitates careful selection of ligands and reaction conditions to maintain catalytic activity. In some cases, protection of the imidazole nitrogen may be beneficial.[5]
Furthermore, the presence of the copper co-catalyst can sometimes lead to the undesired homocoupling of the terminal alkyne (Glaser coupling), forming a diyne byproduct.[3] To circumvent this, copper-free Sonogashira protocols have been developed and are often preferred for sensitive or complex substrates.[7][8][9] These reactions typically require a stronger base or different ligand systems to facilitate the direct activation of the alkyne by the palladium complex.[2]
Below is a diagram illustrating the key steps in a typical copper co-catalyzed Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijnc.ir [ijnc.ir]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 5-Ethynyl-1H-imidazole in the Development of Anti-Cancer Agents
Introduction: A Scaffold of Promise
In the landscape of modern oncology research, the relentless pursuit of novel therapeutic agents is paramount. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of many approved drugs.[1] Among these, the imidazole ring system stands out as a "privileged scaffold" due to its unique electronic properties and ability to form key interactions with a multitude of biological targets.[1][2] Imidazole derivatives have demonstrated a broad spectrum of anti-cancer activities, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3][4]
This guide focuses on a particularly versatile building block: 5-Ethynyl-1H-imidazole . The strategic placement of the ethynyl (-C≡CH) group on the imidazole core provides a powerful and reactive handle for medicinal chemists. This terminal alkyne moiety opens the door to a vast chemical space through high-yield coupling reactions, such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the rapid generation of diverse compound libraries, significantly accelerating the hit-to-lead optimization process in drug discovery.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage the this compound scaffold. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and outline a robust cascade of in vitro assays for evaluating the anti-cancer potential of its analogues.
Section 1: The this compound Scaffold: A Privileged Structure in Oncology Drug Discovery
The utility of this scaffold is rooted in the synergistic combination of its two key components: the imidazole ring and the ethynyl group.
The Imidazole Ring System: A Versatile Pharmacophore
The imidazole ring is a five-membered aromatic heterocycle that is isosteric to purine bases, allowing it to interact with biological systems that recognize these natural structures.[3] Its unique properties make it an ideal pharmacophore:
-
Hydrogen Bonding: The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. This dual capacity facilitates strong and specific binding to enzyme active sites.
-
Coordination Chemistry: The nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes, a common feature in many protein kinases.
-
Polarity and Solubility: The inherent polarity of the imidazole ring can improve the aqueous solubility of drug candidates, a critical parameter for bioavailability.[3]
The Strategic Importance of the 5-Ethynyl Group
The ethynyl group is not merely a passive linker; it is a key functional group that provides significant strategic advantages:
-
Synthetic Handle: It is the gateway to a host of powerful and reliable chemical reactions, enabling the attachment of various aryl, heteroaryl, or aliphatic groups. This allows for systematic Structure-Activity Relationship (SAR) studies to fine-tune potency and selectivity.
-
Structural Rigidity: The linear and rigid nature of the alkyne can position appended moieties in a precise orientation within a target's binding pocket, enhancing affinity.
-
Bio-orthogonal Reactivity: Its ability to undergo "click chemistry" makes it suitable for applications in chemical biology, such as target identification and validation using activity-based protein profiling (ABPP).
Physicochemical Properties
While data for the parent this compound is sparse, its N-methylated analogue provides a useful reference point for its general characteristics.
| Property | Value (for 5-Ethynyl-1-methyl-1H-imidazole) | Source |
| CAS Number | 71759-92-7 | [5] |
| Molecular Formula | C₆H₆N₂ | [5] |
| Molecular Weight | 106.13 g/mol | [5] |
| Boiling Point | 116 °C at 25 mmHg | [5] |
| Density | 1.045 g/mL at 25 °C | [5] |
Section 2: Synthesis and Derivatization Protocols
The generation of a diverse library of candidate molecules is the first critical step in the drug discovery process. Below are protocols for the synthesis of the core scaffold and its subsequent diversification.
Workflow for Synthesis and Diversification
Caption: Synthetic workflow from precursors to a diverse drug candidate library.
Protocol: Synthesis of the Core Scaffold via the van Leusen Reaction
The van Leusen imidazole synthesis is a robust method for creating substituted imidazoles.[6] This protocol is a generalized adaptation for producing a 5-substituted imidazole, which can then be converted to the ethynyl derivative.
Materials:
-
TosMIC (Toluenesulfonylmethyl isocyanide)
-
An appropriate aldehyde-imine precursor
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Microwave reactor (optional, can accelerate the reaction)[6]
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) and a primary amine (1.1 eq) in methanol. Stir at room temperature for 1-2 hours until imine formation is complete (monitor by TLC).
-
Cycloaddition: To the crude imine solution, add TosMIC (1.0 eq) and potassium carbonate (2.0 eq).
-
Scientist's Note: Potassium carbonate acts as the base required to deprotonate the TosMIC, initiating the cycloaddition cascade.
-
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction can also be performed efficiently in a microwave reactor.[6] Monitor progress by TLC until the starting materials are consumed (typically 4-12 hours).
-
Workup: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 1,5-disubstituted imidazole.
-
Ethynyl Installation: The resulting imidazole can then be functionalized to introduce the ethynyl group through various established synthetic routes, such as Sonogashira coupling with an acetylene source.
Protocol: Derivatization via Palladium-Catalyzed Sonogashira Coupling
This is a cornerstone reaction for functionalizing the this compound core.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., R-Br or R-I) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, aryl halide, palladium catalyst, and CuI.
-
Solvent and Base Addition: Add the anhydrous solvent followed by the base via syringe.
-
Scientist's Note: The inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.
-
-
Reaction: Stir the mixture at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Redissolve the crude residue in a suitable organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic layer and purify the final product by column chromatography or recrystallization.
Section 3: In Vitro Evaluation of Anti-Cancer Activity
Once a library of derivatives is synthesized, a systematic screening process is required to identify promising lead compounds. This is typically done using a tiered approach, starting with broad cytotoxicity screening and progressing to more specific, mechanism-based assays.
In Vitro Screening Cascade
Caption: A tiered workflow for in vitro screening of novel compounds.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Method)
This is the foundational assay to determine the concentration at which a compound inhibits cancer cell growth. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[3][7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO (stock solution).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Dimethyl sulfoxide (DMSO).
-
Multichannel pipette and plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Docetaxel).[7] Incubate for 48-72 hours.
-
Scientist's Note: The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Kinase Inhibition Assay (ELISA-based)
Many imidazole derivatives function by inhibiting protein kinases that are crucial for cancer cell signaling, such as VEGFR-2 or B-Raf.[7][9]
Materials:
-
Recombinant kinase (e.g., VEGFR-2).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Antibody specific for the phosphorylated substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1M H₂SO₄).
-
ELISA plate and reader.
Step-by-Step Methodology:
-
Plate Coating: Coat an ELISA plate with the kinase-specific substrate peptide.
-
Kinase Reaction: In a separate plate, mix the recombinant kinase, test compound at various concentrations, and ATP in assay buffer. Incubate to allow for potential inhibition.
-
Phosphorylation: Transfer the kinase/compound/ATP mixture to the coated ELISA plate. Incubate to allow the active (uninhibited) kinase to phosphorylate the substrate.
-
Detection: Wash the plate to remove non-bound components. Add the primary antibody that recognizes the phosphorylated substrate, followed by the HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate. The HRP enzyme will convert TMB into a blue product. Stop the reaction with acid, which turns the product yellow.
-
Analysis: Measure the absorbance at 450 nm. A lower signal indicates greater kinase inhibition by the test compound. Calculate IC₅₀ values.
Protocol: Cell Cycle and Apoptosis Analysis
To understand how a compound is killing cells, flow cytometry is used to analyze its effects on the cell cycle and to detect markers of apoptosis. Compounds may cause cell cycle arrest at specific phases (e.g., G2/M) or directly induce programmed cell death.[3][8][9]
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration.
-
Propidium Iodide (PI) for cell cycle analysis.
-
RNase A.
-
Annexin V-FITC and PI apoptosis detection kit.
-
Flow cytometer.
Step-by-Step Methodology:
-
Treatment: Treat cells with the test compound for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells, wash with PBS.
-
For Cell Cycle: Fix cells in cold 70% ethanol. Before analysis, wash and resuspend in PBS containing PI and RNase A.
-
For Apoptosis: Resuspend live cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Analysis:
-
Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Section 4: Elucidating the Mechanism of Action (MoA)
The in vitro data provides clues to the compound's MoA. Imidazole-based agents have been shown to interact with several key cancer-related pathways.
Common Molecular Targets
-
Kinases: Imidazole derivatives are well-known kinase inhibitors, targeting pathways involved in angiogenesis (VEGFR), cell proliferation (B-Raf, EGFR), and survival.[2][7][9]
-
Tubulin Polymerization: Some compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
-
Topoisomerases: These enzymes regulate DNA topology and are validated cancer targets. Certain N-fused imidazoles act as potent DNA non-intercalating topoisomerase IIα catalytic inhibitors.[3]
-
Mitochondrial Targeting: Some aryl-1H-imidazoles have been shown to induce cytostatic effects by targeting mitochondrial function, leading to the production of reactive oxygen species (ROS).[10]
Potential MoA Signaling Pathways
Caption: Inhibition points of imidazole derivatives in the MAPK signaling pathway.
Section 5: Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the development of novel anti-cancer agents. Its synthetic tractability, combined with the proven pharmacological relevance of the imidazole core, provides a robust platform for generating effective and selective drug candidates. The protocols and workflows detailed in this guide offer a clear path from chemical synthesis to biological evaluation and mechanistic elucidation.
Future work in this area could involve incorporating these ethynyl-bearing molecules into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the ethynyl group serves as a linker attachment point, or Antibody-Drug Conjugates (ADCs). Further exploration of their potential in apoptosis-resistant cancer models and in vivo efficacy studies will be crucial in translating these promising scaffolds into next-generation cancer therapies.[10]
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of imidazole and its analogues as potent anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. 5-エチニル-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethynyl-1H-imidazole
Welcome to the technical support center for the synthesis of 5-ethynyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Sonogashira coupling of a 5-halo-1H-imidazole with a protected or terminal alkyne, can be prone to several side reactions that lower yield and complicate purification. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical experience.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: I am observing a significant amount of a dimeric alkyne byproduct and my starting material is being consumed. What is happening and how can I prevent it?
Answer: You are likely observing the homocoupling of your terminal alkyne, a common side reaction in Sonogashira couplings known as the Glaser coupling.[1][2] This occurs when two molecules of the terminal alkyne couple to form a symmetrical diyne.
Causality: The Glaser coupling is an oxidative process catalyzed by the copper(I) co-catalyst.[1] The presence of oxygen in the reaction mixture oxidizes Cu(I) to Cu(II), which then promotes the homocoupling of the alkyne.[1]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.
-
Degassing Solvents: Ensure all solvents, including amine bases, are thoroughly degassed. This can be achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.
-
Inert Atmosphere: The entire reaction must be conducted under a strictly inert atmosphere. Purge the reaction flask with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.
-
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for this side reaction.[2][3]
-
High Purity Reagents:
-
Copper(I) Iodide (CuI): Use high-purity CuI. If it has a green or blue tint, it may be contaminated with Cu(II) and should be purified or replaced.
-
Amine Base: Use freshly distilled amine bases to avoid peroxides that can contribute to oxidation.
-
Question 2: My reaction is sluggish or fails to go to completion, even with a seemingly active catalyst. What are the potential causes related to the imidazole substrate?
Answer: The unprotected N-H proton of the imidazole ring can lead to several complications that inhibit the catalytic cycle.
Causality:
-
Deprotonation and Catalyst Inhibition: The amine base used in the Sonogashira reaction can deprotonate the acidic N-H of the imidazole ring. The resulting imidazolate anion can then coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.
-
Substrate Solubility: The salt formed from the deprotonation of imidazole may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and reduced reaction rates.
Solutions:
-
N-Protection of the Imidazole: This is the most effective strategy to circumvent these issues. Protecting the imidazole nitrogen with a suitable group, such as a trityl (Tr), tosyl (Ts), or a simple methyl group, prevents deprotonation and subsequent complications. The protecting group can be removed in a subsequent step if the free N-H is required. The synthesis of the N-methylated analog, 5-ethynyl-1-methyl-1H-imidazole, is well-documented.[4][5]
-
Choice of Base: If proceeding with the unprotected imidazole, a careful choice of base is crucial. A bulky, non-coordinating base may be less likely to deprotonate the imidazole compared to smaller amines. Alternatively, a weaker base might be sufficient to deprotonate the alkyne without significantly affecting the imidazole N-H.
-
Solvent Optimization: Ensure your solvent system can dissolve both the starting materials and any potential intermediates. A co-solvent may be necessary to maintain a homogeneous reaction mixture.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
What is the typical starting material for the Sonogashira coupling to synthesize this compound?
A 5-halo-1H-imidazole, most commonly 5-iodo-1H-imidazole, is the preferred starting material due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the palladium catalytic cycle.
Should I use a protected or unprotected alkyne?
Using a protected alkyne, such as trimethylsilylacetylene, is a common and often advantageous strategy. This prevents the terminal alkyne from undergoing homocoupling. The silyl protecting group can then be cleaved under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃/methanol) to yield the terminal alkyne.
My final product appears unstable and is difficult to purify. What could be the issue?
This compound can be unstable under certain conditions. The terminal alkyne is susceptible to oxidation and polymerization, especially if exposed to air, light, or residual metals from the coupling reaction.
-
Purification Strategy: Prompt purification after the reaction is crucial. Silica gel chromatography should be performed with degassed solvents.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures to minimize degradation.
Are there any other potential side products I should be aware of?
Besides alkyne homocoupling, other less common side products can arise:
-
Dimerization of the Product: The final product, this compound, could potentially undergo dimerization or oligomerization, especially under harsh conditions or prolonged reaction times.
-
Reactions involving the Imidazole Ring: Although less common in Sonogashira reactions, side reactions involving the imidazole ring, such as C-H activation at other positions, cannot be entirely ruled out, especially with highly active catalyst systems.
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of 5-Ethynyl-1-(trimethylsilyl)ethynyl-1H-imidazole (Protected Alkyne Route)
This protocol outlines a typical procedure using a protected alkyne to minimize homocoupling.
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an argon atmosphere, add 5-iodo-1H-imidazole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add degassed triethylamine (3.0 equiv) and degassed THF (to achieve a 0.1 M concentration of the haloimidazole).
-
To the stirred suspension, add ethynyltrimethylsilane (1.2 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(trimethylsilylethynyl)-1H-imidazole.
Step 2: Desilylation
-
Dissolve the purified 5-(trimethylsilylethynyl)-1H-imidazole (1.0 equiv) in methanol.
-
Add potassium carbonate (1.5 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Summary: Common Side Products and Mitigation Strategies
| Side Product | Structure | Common Cause | Mitigation Strategy |
| Alkyne Homocoupling (Glaser Product) | R-C≡C-C≡C-R | Presence of oxygen, Cu(I) catalyst | Rigorous exclusion of oxygen, use of copper-free conditions |
| N-Alkylated/Arylated Imidazole | Imidazole-N-R | Reaction of unprotected N-H | N-protection of the imidazole ring |
| Catalyst Decomposition Products | Palladium black | Catalyst instability | Use of robust ligands, proper reaction conditions |
Part 4: Visualizing the Process
Diagram 1: Sonogashira Catalytic Cycle and Interference by Imidazole N-H
References
Troubleshooting low yields in 5-Ethynyl-1H-imidazole reactions
Welcome to the technical support center for the synthesis of 5-ethynyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the preparation of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, offering robust, field-tested solutions to common experimental hurdles.
The most prevalent synthetic route to this compound involves a two-step sequence: a Sonogashira cross-coupling reaction followed by a silyl deprotection. This guide is structured to address specific problems encountered in each of these critical stages.
Troubleshooting Guide: In-Depth Solutions
Question 1: My Sonogashira coupling of 5-iodo-1H-imidazole with trimethylsilylacetylene (TMSA) is stalling. I recover most of my starting material, and the yield of the coupled product is less than 30%. What's going wrong?
This is a classic issue when working with N-heterocyclic substrates in palladium-catalyzed reactions. The primary cause is often related to catalyst inhibition or deactivation by the imidazole substrate itself, which can coordinate to the palladium center and disrupt the catalytic cycle.[1][2]
Root Cause Analysis:
-
Catalyst Inhibition: The lone pair of electrons on the imidazole nitrogen can coordinate strongly to the palladium(0) or palladium(II) species, forming stable off-cycle complexes that are catalytically inactive.
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be sufficient to prevent substrate inhibition or may dissociate too readily, leaving the palladium center vulnerable.
-
Suboptimal Base/Solvent System: The choice of base and solvent significantly impacts the reaction rate and catalyst stability.[3][4] An incorrect system can fail to efficiently generate the crucial copper(I) acetylide intermediate or may not adequately solubilize all reaction components.[5]
Strategic Solutions:
To overcome this, we must optimize the reaction environment to favor the productive catalytic cycle over inhibitory pathways. This involves a careful selection of catalyst, ligands, base, and solvent.
This protocol is designed to minimize catalyst inhibition and promote efficient coupling.
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-1H-imidazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Base Addition: Add anhydrous, degassed DMF (to make a 0.2 M solution) followed by degassed triethylamine (Et₃N, 3.0 equiv). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.5 equiv) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS every hour. The reaction should ideally be complete within 4-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
The following table summarizes typical outcomes based on parameter changes, illustrating the importance of a well-chosen system.
| Parameter Set | Catalyst/Ligand | Base | Solvent | Typical Yield | Primary Issue Addressed |
| A (Suboptimal) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | < 20% | Poor solubility, weak base efficacy |
| B (Improved) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 40-60% | Better base performance |
| C (Optimized) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70-85% | Enhanced solubility and reaction rate[4] |
| D (Alternative) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | >80% | Strong ligand binding prevents inhibition[6] |
The diagram below illustrates how the imidazole substrate can intercept the palladium catalyst, pulling it out of the productive Sonogashira cycle.
Caption: Imidazole substrate competes for Pd(0) coordination, forming an off-cycle, inactive complex.
Question 2: The TMS deprotection of my coupled product using TBAF is messy, and the final yield is low after chromatography. How can I achieve a cleaner reaction and easier purification?
Tetrabutylammonium fluoride (TBAF) is a very effective desilylation agent, but it is also a strong base and highly hygroscopic, which can lead to side reactions and purification difficulties.[7] The resulting salts can make product isolation, especially for polar compounds like imidazoles, a tedious process.[8]
Root Cause Analysis:
-
Product Degradation: The basicity of TBAF can cause decomposition or polymerization of the sensitive ethynyl-imidazole product.
-
Workup Issues: Tetrabutylammonium salts are notoriously difficult to remove completely via standard aqueous extraction and can co-elute with the product during chromatography.
-
Incomplete Reaction: If the TBAF reagent has absorbed significant water, its efficacy can be reduced, leading to an incomplete reaction.
Strategic Solutions:
A milder, non-fluoride-based method is often superior for this specific substrate. Using potassium carbonate in methanol is a widely adopted, highly effective, and "cleaner" alternative.[9][10]
This protocol avoids harsh fluoride reagents and simplifies the workup process.
-
Reaction Setup: Dissolve the crude 5-((trimethylsilyl)ethynyl)-1H-imidazole (1.0 equiv) in methanol (to make a 0.1 M solution) in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv) to the solution.
-
Reaction Execution: Stir the suspension at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC, staining with potassium permanganate to visualize the alkyne. The starting material will be UV active but permanganate inactive, while the product will be active for both.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane/methanol and pass it through a short plug of silica gel to remove baseline impurities.
-
Evaporate the solvent to yield the final product, this compound.
-
| Method | Reagent | Conditions | Typical Yield | Advantages | Disadvantages |
| A (Standard) | TBAF (1M in THF) | THF, 0 °C to RT, 1h | 50-70% | Fast reaction | Difficult workup, potential for side reactions[8] |
| B (Optimized) | K₂CO₃ | Methanol, RT, 1-3h | >90% | Very clean, easy workup, mild conditions[9] | Slower than TBAF |
| C (Alternative) | DBU (catalytic) | Acetonitrile/H₂O, 60°C | 80-90% | Chemoselective, mild organic base[11] | Requires heating |
This decision tree guides the user through selecting an appropriate deprotection and purification strategy.
Caption: Workflow for selecting a TMS deprotection strategy based on substrate sensitivity.
Frequently Asked Questions (FAQs)
Q1: For the Sonogashira coupling, should I use 5-iodo- or 5-bromo-1H-imidazole as the starting material? You should use 5-iodo-1H-imidazole. The reactivity order for aryl halides in Sonogashira couplings is I > Br >> Cl.[2] The C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond, allowing for milder reaction conditions and generally higher yields.
Q2: Do I need to protect the imidazole N-H proton before the Sonogashira reaction? While N-protection (e.g., with a tosyl or BOC group) is a valid strategy to prevent catalyst inhibition, it is often not necessary if the reaction conditions are well-optimized.[1] Using a robust ligand (like XPhos) or the optimized conditions described in Question 1 can provide good yields without the need for additional protection/deprotection steps, improving overall synthetic efficiency.
Q3: Can I run the Sonogashira coupling under copper-free conditions to avoid alkyne homocoupling? Yes, copper-free Sonogashira reactions are an excellent strategy to prevent the formation of di-alkyne byproducts (Glaser coupling).[12][13] These protocols typically require a slightly different catalyst system, often employing more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may require higher temperatures.[2]
Q4: My final product, this compound, appears unstable and darkens upon standing. How should I store it? Terminal alkynes, especially on electron-rich heterocycles, can be sensitive to air, light, and trace acids, which can catalyze polymerization or degradation.[14] For optimal stability, store the purified product as a solid under an inert atmosphere (argon or nitrogen), in an amber vial, at low temperatures (-20 °C is recommended). If it must be stored in solution, use a degassed, anhydrous solvent.
Q5: How do I confirm the complete removal of the TMS group? The most reliable methods are ¹H NMR and IR spectroscopy. In the ¹H NMR spectrum, the disappearance of the large singlet around 0.25 ppm corresponding to the Si(CH₃)₃ protons is indicative. Concurrently, a new singlet will appear between 3-4 ppm for the acetylenic proton (-C≡C-H). In the IR spectrum, you will see the appearance of a sharp, weak C-H stretch for the terminal alkyne at ~3300 cm⁻¹.
References
- 1. lookchem.com [lookchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. books.lucp.net [books.lucp.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 12. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. capotchem.com [capotchem.com]
Technical Support Center: Preventing Dimerization of 5-Ethynyl-1H-imidazole
Welcome to the technical support center for 5-Ethynyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique chemical architecture of this compound, featuring both a terminal alkyne and an imidazole ring, makes it a valuable reagent, particularly in click chemistry and pharmaceutical synthesis. However, these same features contribute to its primary challenge: a propensity for dimerization and other side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this compound, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dimerization?
A1: The terminal alkyne group in this compound is susceptible to an oxidative homocoupling reaction known as the Glaser-Hay coupling.[1][2] This reaction involves the coupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1][3] The process is often catalyzed by copper salts in the presence of an oxidant, such as oxygen.[1][4] The acidic proton of the terminal alkyne is a key participant in this reaction.[3]
Q2: What are the primary consequences of dimerization in my reaction?
A2: Dimerization of this compound leads to several undesirable outcomes in a synthetic procedure:
-
Reduced Yield: The consumption of the starting material in the formation of the dimer directly lowers the yield of your desired product.[3]
-
Complicated Purification: The dimer introduces an impurity that can be challenging to separate from the target molecule, often requiring additional and more complex purification steps.[3]
-
Inaccurate Stoichiometry: If dimerization occurs during storage or prior to the reaction, the actual concentration of the monomeric this compound will be lower than calculated, leading to incorrect reagent stoichiometry.
Q3: How can I detect the presence of the dimer in my sample?
A3: The dimer can be identified using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The dimer will exhibit a distinct set of signals in both ¹H and ¹³C NMR spectra compared to the monomer.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is double that of the this compound monomer.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram will show a separate peak for the dimer, which will typically have a different retention time than the monomer.
Q4: Are there any specific storage recommendations for this compound to minimize dimerization?
A4: Yes, proper storage is crucial. While specific data for this compound is not extensively published, general best practices for terminal alkynes and related imidazole compounds apply. For the related compound, 5-Ethynyl-1-methyl-1H-imidazole, a storage temperature of 2-8°C is recommended.[5][6] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen, which can promote oxidative dimerization.[4] The material should be kept in a tightly sealed container to avoid moisture.[7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Significant Dimer Formation Observed in Reaction Mixture
Symptoms:
-
Low yield of the desired product.
-
A significant peak corresponding to the dimer is observed in MS or HPLC analysis of the crude reaction mixture.[3]
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Presence of Oxygen | The Glaser-Hay coupling is an oxidative process often utilizing oxygen as the terminal oxidant to regenerate the active copper(I) catalyst.[4] | Degas all solvents and reagents thoroughly before use. Run the reaction under a strictly inert atmosphere (argon or nitrogen). |
| Use of Copper(I) Catalysts | Copper(I) salts are well-known catalysts for the homocoupling of terminal alkynes.[1] | If your primary reaction does not require copper, avoid it. For reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), consider using a copper-free click chemistry approach such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if your substrate allows. |
| High Concentration of Alkyne | A higher concentration of the terminal alkyne can favor the bimolecular dimerization reaction.[3] | If experimentally feasible, add the this compound to the reaction mixture slowly and in a controlled manner, for instance, using a syringe pump. This maintains a low instantaneous concentration, favoring the desired intermolecular reaction.[3] |
| Basic Reaction Conditions | A basic environment can facilitate the deprotonation of the terminal alkyne, forming the acetylide anion, which is a key intermediate in the dimerization pathway.[1] | If the desired reaction can proceed under neutral or slightly acidic conditions, this may suppress dimerization. However, be mindful that the imidazole ring itself has basic properties. |
Issue 2: Low Reactivity or Incomplete Conversion of this compound
Symptoms:
-
A significant amount of unreacted this compound remains at the end of the reaction.
-
The reaction proceeds much slower than expected.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Coordination of Imidazole to Catalyst | The nitrogen atoms of the imidazole ring can act as ligands and coordinate to the metal center of a catalyst (e.g., copper in CuAAC), potentially inhibiting its catalytic activity.[9] | Consider protecting the imidazole nitrogen. A Boc protecting group has been shown to be effective in similar cases.[9] Alternatively, increasing the catalyst loading or adding a competing ligand might be beneficial. |
| Degradation of Starting Material | If the this compound has dimerized or polymerized during storage, the effective concentration of the reactive monomer is reduced. | Before use, verify the purity of your this compound using NMR or another suitable analytical method. If significant degradation is observed, purify the starting material or use a fresh batch. |
| Incompatible Reaction Conditions | Certain reagents or conditions may be incompatible with the imidazole or alkyne functionalities. For instance, strong acids or oxidizing agents can lead to decomposition.[7][8] | Review the compatibility of all reagents and conditions with both the alkyne and imidazole groups. Conduct small-scale test reactions to identify potential incompatibilities. |
Issue 3: Difficulties in Product Purification
Symptoms:
-
The desired product and the dimer co-elute during column chromatography.
-
The isolated product is contaminated with the dimer even after purification.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Similar Polarity of Product and Dimer | The dimer, while larger, may have a polarity similar to that of the desired product, making chromatographic separation challenging. | Explore different chromatography conditions, such as varying the solvent system, using a different stationary phase, or employing preparative HPLC. If the product has a suitable functional group (e.g., a basic nitrogen), an acid-base extraction could be a viable purification step. |
| Use of a Protecting Group | The introduction of a protecting group on the terminal alkyne can significantly alter the polarity and chromatographic behavior of the molecule, facilitating separation from any unreacted starting material. | The use of a silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), is a common strategy to prevent dimerization and aid in purification.[3] The protecting group can be removed in a subsequent step under mild conditions.[10][11][12] |
Experimental Protocols
Protocol 1: General Procedure for Silyl Protection of this compound
This protocol describes a general method for the protection of the terminal alkyne with a trimethylsilyl (TMS) group to prevent dimerization.[3]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl-protected imidazole by column chromatography.
Protocol 2: General Procedure for Deprotection of a TMS-Protected Alkyne
This protocol outlines the removal of the TMS protecting group.[12]
Materials:
-
TMS-protected this compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the TMS-protected this compound in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected this compound.
Visualization of Key Concepts
Caption: The Glaser-Hay coupling pathway for the dimerization of this compound.
Caption: Key strategies to mitigate the dimerization of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 5-Ethynyl-1-methyl-1H-imidazole CAS#: 71759-92-7 [amp.chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Purification Strategies for 5-Ethynyl-1H-imidazole
Welcome to the technical support guide for the purification of 5-Ethynyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this versatile heterocyclic building block. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude this compound reaction mixture?
Common impurities largely depend on the synthetic route employed. However, typical contaminants include unreacted starting materials, catalysts (e.g., palladium or copper from Sonogashira couplings), isomeric byproducts (e.g., 4-Ethynyl-1H-imidazole), and polymeric materials formed from the ethynyl group, especially under heat or exposure to air. If a protecting group strategy is used, incompletely deprotected intermediates can also be present.
Q2: I have my crude reaction mixture. What is the first and most fundamental purification step I should consider?
For most crude mixtures containing a basic compound like this compound, an acid-base extraction is an excellent first-line strategy.[1][2] This technique leverages the basicity of the imidazole ring's nitrogen atom. By washing an organic solution of the crude mixture with a dilute aqueous acid (e.g., 1 M HCl), the basic imidazole will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind in the organic layer.[1][3] The aqueous layer can then be collected, basified to neutralize the imidazole, and the purified product can be recovered by back-extraction into an organic solvent.[4]
Q3: How do I decide between column chromatography, recrystallization, and acid-base extraction?
The choice of purification method depends on the nature of the impurities, the scale of your reaction, and the desired final purity. The following diagram and table provide a general decision-making framework.
Caption: Decision workflow for selecting a primary purification strategy.
| Method | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Removing non-basic or neutral impurities from the basic product.[2] | Fast, inexpensive, and excellent for large-scale initial cleanup. | Ineffective for removing other basic impurities. Emulsions can form.[1] |
| Column Chromatography | Separating compounds with different polarities, such as isomers or byproducts with similar functional groups. | High resolution, capable of separating complex mixtures. | Can be time-consuming and solvent-intensive. Product may irreversibly bind to or degrade on silica.[1] |
| Recrystallization | Purifying solid compounds that have a moderate to high level of initial purity (>80%). | Can yield very high-purity crystalline material. Cost-effective at scale. | Finding a suitable solvent can be challenging. "Oiling out" can occur.[5] Not suitable for amorphous solids or oils. |
Troubleshooting Guide: Column Chromatography
Q4: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
This is a classic issue when purifying basic compounds like imidazoles on standard silica gel, which is inherently acidic. The basic nitrogen atom of your product interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution and tailing.
Solution: Add a small amount of a basic modifier to your eluent system.[1][6]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., for every 100 mL of solvent, add 0.1-1 mL of TEA). The TEA will compete for the acidic sites on the silica gel, allowing your compound to elute more cleanly.
-
Ammonia: Using a solvent system containing methanol, such as dichloromethane/methanol, you can use a pre-mixed solution of 7N ammonia in methanol as your polar component to achieve a similar effect.
Q5: I have poor separation between this compound and a similarly polar impurity. What can I do?
Co-elution is a common challenge.[1] When simple polarity adjustments aren't enough, you need to alter the selectivity of your chromatography system.
Solutions:
-
Switch to Gradient Elution: If you are using a single solvent mixture (isocratic elution), switch to a gradient. Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.[1][7]
-
Modify the Solvent System: Experiment with different solvent systems that offer different chemical interactions. For imidazoles, common systems include ethyl acetate/hexanes and dichloromethane/methanol.[1][8] Changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider an alternative.
-
Alumina (Neutral or Basic): Alumina can be less harsh on basic compounds and may offer different selectivity compared to silica.[1]
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide an entirely different separation mechanism.[1][9]
-
Q6: My recovery from the column is very low. Where did my product go?
Low recovery is frustrating and typically points to one of two issues:
-
Irreversible Adsorption: Your compound might be permanently stuck to the silica gel.[1] This is common with highly basic compounds on very acidic silica. Deactivating the silica with triethylamine as described in Q4 is the best way to mitigate this.
-
Compound Instability: Your imidazole derivative might be degrading on the stationary phase. The ethynyl group can also be sensitive. If you suspect this, run the column as quickly as possible (flash chromatography) to minimize the compound's contact time with the silica.[1]
Caption: Troubleshooting workflow for poor chromatography separation.
Troubleshooting Guide: Acid-Base Extraction
Q7: I've neutralized the acidic aqueous layer, but my product isn't precipitating. What should I do?
This is a common issue if your product has some water solubility even in its neutral form, or if it's an oil rather than a solid.[4]
Solutions:
-
Back-Extraction: After neutralizing the aqueous layer to a pH > 8, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[4] Your product will move from the aqueous layer back into the organic solvent. Combine these organic extracts, dry with a drying agent (like anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Salting Out: Before back-extraction, add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and promoting their transfer into the organic phase during extraction.
Q8: A thick emulsion has formed between the organic and aqueous layers, and they won't separate. How can I fix this?
Emulsions are often caused by shaking the separatory funnel too vigorously.[1]
Solutions:
-
Add Brine: The most common and effective method is to add a saturated NaCl solution (brine). This increases the density of the aqueous layer and helps to break up the emulsion.[1]
-
Patience: Let the separatory funnel stand undisturbed for a longer period (15-30 minutes).
-
Gentle Swirling: Gently swirl the funnel instead of shaking it.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool.
Troubleshooting Guide: Recrystallization
Q9: My product is "oiling out" instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the compound comes out of solution as a liquid phase because the solution is supersaturated above the compound's melting point.[5]
Solutions:
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask with a cloth can help.[5]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.[5]
-
Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.[5]
Q10: The solution is cool, but no crystals have formed. How can I induce crystallization?
Sometimes a supersaturated solution needs a nudge to begin crystallization.[5]
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a tiny crystal of the pure product, add it to the cold solution. This provides a template for crystallization to begin.[5]
-
Reduce Solvent Volume: It's possible you added too much solvent. Gently evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator and then try to cool the solution again.[5]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed for the initial cleanup of a crude reaction mixture containing this compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (approx. 50 mL).[4]
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated this compound will move into the lower aqueous layer.[1][4]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. For best recovery, repeat the extraction of the organic layer with a fresh portion of 1 M HCl. Combine the acidic aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 1 M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is basic (confirm with pH paper, pH > 8).[4]
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[4]
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to find a suitable mobile phase. For imidazole derivatives, systems like ethyl acetate/hexane or dichloromethane/methanol are common.[1][8] Add 0.5% triethylamine to the solvent system to prevent streaking.[6] Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexane). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or just dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. If using a gradient, start with a low polarity and gradually increase it.[7]
-
Fraction Collection: Collect fractions in separate tubes and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Separation of 1H-Imidazole, 1-ethenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving the Regioselectivity of Reactions with 5-Ethynyl-1H-imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with 5-Ethynyl-1H-imidazole. This versatile building block is crucial in medicinal chemistry and materials science, particularly as a precursor for triazole-containing compounds via "click chemistry".[1][2] However, its multiple reactive sites—the N1 and N3 positions of the imidazole ring, the acidic N-H proton, and the terminal alkyne—present significant challenges in achieving desired regioselectivity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during synthesis. We will delve into the mechanistic principles governing selectivity and provide field-proven strategies to control reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is yielding an inseparable mixture of N1 and N3 regioisomers. How can I achieve selectivity?
Answer: This is a classic challenge with unsymmetrically substituted imidazoles. When deprotonated, the resulting anion's charge is delocalized across both nitrogen atoms, making them both nucleophilic.[3] Achieving selectivity depends on exploiting the subtle steric and electronic differences between the N1 and N3 positions, or by employing a protecting group strategy.
Key Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: The ethynyl group at the C5 position offers moderate steric bulk. An incoming electrophile (alkylating agent) may preferentially react at the less sterically hindered N1 position. This effect is magnified if the alkylating agent itself is bulky.
-
Electronic Effects: The sp-hybridized ethynyl group is electron-withdrawing, which deactivates the adjacent N1 nitrogen towards electrophilic attack. This would theoretically favor alkylation at the N3 position. The final outcome is often a fine balance between these opposing steric and electronic factors.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N3 ratio. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like THF or DMF often favor the thermodynamically more stable product.[4][5] Weaker bases like potassium carbonate (K₂CO₃) may lead to a kinetically controlled product mixture.[4]
Troubleshooting Workflow for Poor N-Alkylation Regioselectivity:
Caption: Workflow for troubleshooting N-alkylation regioselectivity.
The Definitive Solution: Protecting Groups
For unambiguous results, a protecting group strategy is the most reliable approach. By protecting the imidazole N-H, you can perform subsequent reactions on the ethynyl group and then deprotect to yield the N-H compound, or perform a final, selective N-alkylation if required.
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, CH₂Cl₂ | TFA in CH₂Cl₂; or 4M HCl in Dioxane | Stable to many conditions, easily removed. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF in THF; or 4M HCl in Dioxane | Very stable, orthogonal to many other groups. |
| Trityl (Triphenylmethyl) | Trityl-Cl, Et₃N, CH₂Cl₂ | Mild acid (e.g., formic acid) | Bulky group, offers significant steric protection. |
Q2: I am running a click reaction with an azide. How do I control whether I get the 1,4- or 1,5-disubstituted triazole?
Answer: The regioselectivity of the azide-alkyne cycloaddition is almost entirely dictated by the choice of catalyst. This allows for precise control over the isomeric outcome.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click" reaction. The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. This pathway exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer.[6] The reaction is highly reliable, efficient, and tolerant of a wide range of functional groups.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, using a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, directs the reaction through a different mechanistic pathway involving a ruthenium-vinylidene intermediate. This results in the selective formation of the 1,5-disubstituted 1,2,3-triazole regioisomer.[6] This method is particularly useful for synthesizing compounds where the 1,5-substitution pattern is required for biological activity or material properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
Stability issues of 5-Ethynyl-1H-imidazole under different pH conditions
Technical Support Center: 5-Ethynyl-1H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth information, troubleshooting advice, and validated protocols to address stability issues related to pH that you may encounter during your research. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: What is the fundamental stability profile of this compound?
A1: this compound is an aromatic heterocyclic compound.[1] The stability of the molecule is largely dictated by the chemical properties of the imidazole ring. Imidazole itself is amphoteric, meaning it can act as both a weak acid and a weak base.[2] Its stability is therefore highly dependent on the pH of the solution. The compound is most stable in neutral to slightly acidic conditions. It is susceptible to degradation under strongly acidic or alkaline conditions. The material safety data sheet for a related compound, 5-ethynyl-1-methyl-1H-imidazole, indicates it is stable under recommended storage conditions but is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]
Q2: How does pH affect the structure of this compound?
A2: The imidazole ring has two nitrogen atoms. The pyridine-like nitrogen (N-3) is basic and can be protonated under acidic conditions, forming an imidazolium cation.[4] The pyrrole-like nitrogen (N-1) can be deprotonated under strongly basic conditions, forming an imidazolate anion. These changes in ionization state affect the molecule's electron distribution, solubility, and reactivity. A predicted pKa for the protonated form of the related 5-ethynyl-1-methyl-1H-imidazole is approximately 4.96, suggesting it is significantly protonated at pH values below 5.[5]
Q3: What are the visible signs of degradation?
A3: Degradation of this compound may not always be visible. However, potential signs include a change in the color of a solution or the appearance of cloudiness or precipitate.[6] The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the appearance of new peaks corresponding to degradation products.
Q4: How should I prepare and store stock solutions of this compound?
A4: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. For aqueous experimental buffers, it is recommended to prepare the solution fresh and use it promptly. If aqueous storage is necessary, a buffer with a pH between 4 and 7 is advisable.[7] Long-term storage should be at low temperatures, such as -20°C or -80°C, in tightly sealed containers to prevent moisture absorption and degradation.[8][9]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My reaction yield is consistently low when using this compound, especially in buffered media.
-
Possible Cause: The pH of your reaction buffer may be promoting the degradation of the starting material. Imidazole compounds can be unstable at strongly acidic or alkaline pH.[10] For example, a study on the imidazole-containing fungicide Prochloraz showed it degraded much slower at pH 7.0 compared to pH 4.0 and pH 9.2.[11]
-
Troubleshooting Steps:
-
Verify Buffer pH: Calibrate your pH meter and confirm the pH of your reaction buffer. Remember that the pH of some buffers, like Tris, is temperature-dependent.[12]
-
Assess Stability: Perform a preliminary stability test. Incubate the this compound in your reaction buffer under the same conditions as your experiment (time, temperature) but without other reactants. Analyze the sample by HPLC or LC-MS at different time points to check for degradation.
-
Change Buffer System: If degradation is observed, switch to a buffer system closer to neutral pH. Buffers such as MES, MOPS, or HEPES, which are effective in the pH 6-8 range, are often good choices.[6][12] Avoid buffers that may react with your compound.
-
Problem 2: I observe an unexpected peak in my HPLC/LC-MS analysis after incubating this compound in my experimental solution.
-
Possible Cause: This new peak is likely a degradation product. The specific product will depend on the stress condition. Under acidic conditions, hydration of the ethynyl triple bond or cleavage of other moieties could occur. Under alkaline conditions, the imidazole ring itself can become more susceptible to other reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
-
Solution:
-
Characterize the Impurity: Use high-resolution mass spectrometry (LC-MS/MS) to determine the mass of the new peak. This can provide clues about the chemical transformation (e.g., addition of water, dimerization).
-
Perform Forced Degradation: To confirm the identity of the degradation product, conduct a forced degradation study as described in the protocol below.[13] Comparing the retention time and mass of the product formed under specific stress (e.g., acid) with your unknown peak can confirm its identity.
-
Optimize Conditions: Once the cause is identified, adjust the experimental conditions to minimize degradation, primarily by maintaining a pH range where the compound is most stable.
-
Problem 3: The peak shape for this compound is poor (tailing or fronting) during reverse-phase HPLC analysis.
-
Possible Cause: Poor peak shape for basic compounds like imidazoles is often due to secondary interactions between the protonated imidazole ring and residual silanol groups on the silica-based HPLC column.[13] This is especially common when the mobile phase pH is close to the pKa of the compound.
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3 using an additive like formic acid or trifluoroacetic acid (TFA). This ensures the imidazole is fully protonated and minimizes interactions with silanols.[13]
-
Use a Different Column: Consider using an HPLC column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to these secondary interactions.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a strong solvent like pure DMSO into a highly aqueous mobile phase can cause peak distortion.
-
Quantitative Data Summary
| pH Condition | Temperature (°C) | Incubation Time (hours) | Expected % Degradation (Illustrative) | Probable Degradation Pathway |
| 2.0 (0.01 N HCl) | 50 | 24 | 15 - 30% | Acid-catalyzed hydrolysis/hydration of the ethynyl group |
| 4.0 (Acetate Buffer) | 50 | 24 | 5 - 10% | Slow acid-catalyzed hydrolysis |
| 7.0 (Phosphate Buffer) | 50 | 24 | < 2% | Minimal degradation |
| 9.0 (Borate Buffer) | 50 | 24 | 10 - 20% | Base-mediated reactions |
| 12.0 (0.01 N NaOH) | 50 | 24 | > 30% | Ring-opening or other base-catalyzed degradation |
Experimental Protocols
Protocol 1: HPLC-Based pH-Dependent Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound in various aqueous buffers.
Objective: To determine the rate of degradation of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers: 0.1 M Citrate (pH 3), 0.1 M Acetate (pH 5), 0.1 M Phosphate (pH 7), 0.1 M Borate (pH 9)[12]
-
Reverse-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)[14]
-
HPLC system with UV detector
-
Calibrated pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
-
Preparation of Test Solutions:
-
For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of ~50 µg/mL.
-
Vortex each solution thoroughly.
-
-
Time-Zero (T0) Analysis: Immediately after preparation, inject 20 µL of each test solution into the HPLC system to determine the initial peak area.
-
Incubation: Store the remaining test solutions in tightly capped vials at a controlled temperature (e.g., 40°C) and protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from each solution, allow it to cool to room temperature, and inject it into the HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or determined λmax)
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 peak area.
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
-
References
- 1. longdom.org [longdom.org]
- 2. tsijournals.com [tsijournals.com]
- 3. capotchem.com [capotchem.com]
- 4. zenodo.org [zenodo.org]
- 5. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Buffers for Biochemical Reactions [worldwide.promega.com]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 10. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buffer Reference Center [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Catalyst Selection for 5-Ethynyl-1H-imidazole Transformations
Welcome to the technical support center dedicated to the catalytic transformations of 5-ethynyl-1H-imidazole. This valuable building block is a cornerstone in the synthesis of pharmaceuticals and advanced materials, yet its unique structure presents distinct challenges in catalyst selection and reaction optimization. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these complexities. Here, we address common experimental issues in a direct question-and-answer format, explaining the causality behind our recommendations to foster a deeper understanding of your chemical system.
Part 1: Troubleshooting Guide for Common Transformations
This section addresses specific problems encountered during the most common catalytic transformations of this compound: Sonogashira cross-coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a fundamental tool for forming C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes.[1][2] However, the imidazole moiety introduces specific challenges, primarily related to catalyst inhibition.
Question: My Sonogashira reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?
Answer: This is a frequent issue stemming from several potential sources. A systematic troubleshooting approach is essential.[3][4]
-
Primary Suspect: Catalyst Poisoning. The unprotected N-H and the pyridine-type nitrogen on the imidazole ring are excellent ligands for palladium. They can coordinate strongly to the Pd(0) or Pd(II) center, leading to the formation of stable, inactive complexes and effectively halting the catalytic cycle.[5]
-
Solution 1: N-Protection. The most direct solution is to protect the imidazole nitrogen. A bulky protecting group like trityl (Tr) or a simple one like a Boc group can sterically hinder coordination to the palladium center.
-
Solution 2: Ligand Selection. The choice of phosphine ligand is critical. Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6][7][8] Consider switching from standard PPh₃ to more specialized ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs), which can promote catalysis even with challenging substrates.[6][9]
-
Solution 3: Copper-Free Conditions. While classic Sonogashira protocols use a copper(I) co-catalyst, copper-free versions can sometimes be more effective for N-heterocyclic substrates.[3][10] The mechanism in copper-free systems relies on an amine base to facilitate the deprotonation of the alkyne, bypassing the need for a copper acetylide intermediate.[6]
-
-
Secondary Suspect: Catalyst Decomposition. The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[3][11]
-
Cause: This can be triggered by impurities in reagents or solvents, excessively high temperatures, or an inappropriate choice of solvent.[10][11] Some anecdotal evidence suggests THF may promote the formation of palladium black in certain systems.[3][11]
-
Solution: Ensure all reagents and solvents are high purity and anhydrous. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw to remove oxygen.[3][4] If heating is necessary, increase the temperature incrementally.
-
-
Tertiary Suspect: Reaction Conditions.
-
Reactivity of Halide: The reactivity order for the aryl halide partner is I > OTf > Br >> Cl.[3] If you are using a less reactive aryl bromide or chloride, you will likely need more forcing conditions, including higher temperatures and a more active catalyst system.[12]
-
Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required.[3] Ensure the base is dry and used in sufficient excess (typically 2-4 equivalents).
-
Troubleshooting Workflow for Low Sonogashira Yield
Caption: A decision tree for troubleshooting low-yielding Sonogashira reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, the quintessential "click" reaction, is a highly efficient method for synthesizing 1,2,3-triazoles.[13][14] It is known for its reliability and broad functional group tolerance.[15]
Question: My CuAAC reaction is sluggish or failing. What should I check first?
Answer: While robust, CuAAC reactions can fail if the active Cu(I) catalyst is not generated or maintained effectively.
-
Primary Suspect: Inefficient Cu(II) to Cu(I) Reduction. Many protocols start with a stable Cu(II) salt (like CuSO₄) and a reducing agent.
-
Solution: The most common reducing agent is sodium ascorbate.[15] Ensure it is fresh and used in slight excess to prevent re-oxidation of Cu(I) to Cu(II), which can also lead to oxidative homocoupling of the alkyne.[15]
-
Alternative Sources: You can also use a Cu(I) salt directly, such as CuI or CuBr.[14] However, these can be less stable. Generating Cu(I) in situ is often the most reliable method.
-
-
Secondary Suspect: Ligand Choice and Catalyst Activity. While often run without a specific ligand, certain ligands can accelerate the reaction and stabilize the Cu(I) catalyst.
-
Solution: Tris(benzyltriazolylmethyl)amine (TBTA) and similar triazole-based ligands are specifically designed to stabilize Cu(I) and accelerate CuAAC. If you are experiencing issues, adding a ligand can be highly beneficial. N-heterocyclic carbene (NHC) ligands have also been shown to form highly active copper complexes.[16]
-
-
Tertiary Suspect: Alkyne Homocoupling (Glaser Coupling). The formation of a diyne byproduct is a common issue, consuming your this compound starting material. This is mechanistically related to the Sonogashira side reaction and is promoted by Cu(I)/Cu(II) in the presence of oxygen.[4][17]
Catalyst System Comparison for Common Transformations
| Transformation | Catalyst System | Typical Loading (mol%) | Co-Catalyst/Additive | Key Advantages | Potential Issues |
| Sonogashira | Pd(PPh₃)₄ / CuI | 1-5% Pd, 2-10% Cu | Amine Base (TEA, DIPEA) | Commercially available, well-established. | Prone to catalyst poisoning by imidazole, potential for Glaser coupling.[4] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1-5% Pd, 2-10% Cu | Amine Base | More air-stable than Pd(0) precursors.[6] | Slower initiation, still susceptible to poisoning. |
| Sonogashira (Cu-Free) | Pd(OAc)₂ + Ligand | 0.5-2% Pd | Bulky Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Avoids Glaser homocoupling, often more effective for N-heterocycles.[3][10] | Requires ligand optimization, may need higher temperatures. |
| CuAAC | CuSO₄ / Na Ascorbate | 1-10% Cu | Sodium Ascorbate | Inexpensive, reliable, works well in aqueous/alcoholic solvents.[15] | Requires efficient reduction to Cu(I). |
| CuAAC | CuI | 1-10% Cu | Ligand (e.g., TBTA) | Direct use of Cu(I). | Less stable, can be sensitive to air. |
| RuAAC | [Cp*RuCl] complexes | 1-5% Ru | None | Provides the opposite (1,5) regioisomer of the triazole.[15] | Different regioselectivity, catalyst may be less common. |
Part 2: General FAQs for Imidazole Transformations
Q1: How do I definitively know if my imidazole is poisoning the palladium catalyst? A1: A key diagnostic experiment is to run the reaction with both the unprotected this compound and an N-protected version (e.g., N-trityl-5-ethynyl-1H-imidazole) in parallel under identical conditions. If the protected version proceeds significantly faster or gives a higher yield, catalyst inhibition by the imidazole nitrogen is the most likely culprit.
Q2: Are there alternatives to phosphine ligands for Sonogashira couplings? A2: Yes. N-Heterocyclic Carbene (NHC) palladium complexes are excellent alternatives.[6] They form very stable bonds with the palladium center and can be highly active, often requiring lower catalyst loadings and functioning well even with less reactive aryl chlorides.[9]
Q3: Can I use heterogeneous catalysts for these transformations? A3: Yes, heterogeneous catalysts, where the metal is supported on a solid material (e.g., Pd on carbon, copper on alumina), are an option.[15][18] Their main advantage is simplified product purification and catalyst recovery. However, they can sometimes exhibit lower activity than their homogeneous counterparts and may still be susceptible to leaching and poisoning.
Q4: My reaction involves a sensitive functional group. Which transformation is more tolerant? A4: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its exceptional functional group tolerance and is often referred to as a "click" reaction for this reason.[14][15] It is generally insensitive to aqueous conditions and a wide pH range (4-12).[15] Sonogashira reactions are also quite tolerant but can be sensitive to functional groups that might interact with the palladium catalyst.
Q5: What is the difference between CuAAC and RuAAC? A5: The key difference is regioselectivity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) produces the 1,5-disubstituted regioisomer.[15] This provides a powerful tool for controlling the final structure of the triazole product.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of N-Protected this compound
This protocol is optimized to mitigate catalyst poisoning and prevent alkyne homocoupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected this compound (1.0 equiv.), the aryl halide (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a bulky phosphine ligand like XPhos (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for CuAAC with this compound
This protocol uses in situ generation of the active Cu(I) catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv.) and the organic azide (1.0 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv., 1M).
-
Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv., 1M). The reaction mixture may change color.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 1,2,3-triazole can often be isolated in high purity, but column chromatography can be used if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Click chemistry approach to N-heterocycles - American Chemical Society [acs.digitellinc.com]
- 14. 點擊化學試劑概述 [sigmaaldrich.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Technical Support Center: Catalyst Removal from 5-Ethynyl-1H-imidazole Click Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of removing copper catalysts from your 5-Ethynyl-1H-imidazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction products. Given the inherent chelating properties of the imidazole moiety, this process presents unique challenges that require careful consideration to ensure the purity, integrity, and biological compatibility of your final compounds.
The Imidazole Challenge in Copper Removal
The nitrogen atoms in the imidazole ring of your starting material, and in the resulting triazole ring of your product, are excellent ligands for copper ions. This inherent chelating ability can lead to the formation of stable copper-product complexes, making the removal of residual copper a non-trivial task. A persistent blue or green hue in your purified product is a common indicator of such contamination, which can interfere with downstream biological assays and compromise the integrity of your research.[1] This guide will help you navigate these challenges and select the most effective purification strategy for your specific needs.
Troubleshooting Guide
This section addresses common issues encountered during the removal of copper catalysts from this compound click products.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Persistent blue or green color in the product after initial purification. | 1. Strong chelation of copper by the imidazole and triazole moieties. 2. Incomplete removal by the chosen method. | 1. Employ a stronger or more specific copper removal technique. Consider using a solid-phase scavenger with a high affinity for copper, such as those functionalized with thiourea or iminodiacetic acid. These resins can effectively compete with your product for copper binding.[1] 2. Optimize your current method. For liquid-liquid extraction with a chelating agent like EDTA, increase the concentration of the EDTA solution or perform multiple extractions. Ensure vigorous mixing to facilitate the transfer of the copper-EDTA complex to the aqueous phase. |
| Low product yield after purification. | 1. Product co-precipitation with copper complexes. 2. Product adsorption onto the purification media. | 1. Adjust the pH during precipitation. If you are using a precipitation method, carefully control the pH to selectively precipitate the copper salts while keeping your product in solution. 2. Pre-screen purification media. Before committing your entire batch, test a small sample with the chosen solid-phase scavenger or filtration aid (e.g., Celite, silica) to ensure your product does not irreversibly adsorb to the material. |
| Product degradation during copper removal. | 1. Harsh pH conditions during extraction. 2. Copper-catalyzed oxidation of the product. | 1. Use buffered solutions. When performing extractions with chelating agents, use a buffered solution (e.g., phosphate-buffered saline) to maintain a neutral pH and protect sensitive functional groups. 2. Maintain a reducing environment. Add a mild reducing agent, such as sodium ascorbate, during the workup. This helps to keep the copper in its Cu(I) state, minimizing the potential for oxidative side reactions that can be catalyzed by Cu(II). |
| Emulsion formation during liquid-liquid extraction. | 1. High concentration of salts or other reaction components. | 1. Add brine. Introduce a small amount of saturated sodium chloride (brine) solution to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion. 2. Centrifugation. If brine is ineffective, centrifuging the mixture can provide the necessary force to separate the layers. 3. Filtration. Passing the emulsified mixture through a pad of Celite can also help to break up the emulsion. |
Selecting Your Copper Removal Strategy
The choice of an appropriate copper removal method is critical and depends on the properties of your product, the scale of your reaction, and the required level of purity. The following decision tree can guide you in selecting a suitable starting point for your purification process.
Caption: A decision tree to guide the selection of an appropriate copper removal method.
Experimental Protocols
Protocol 1: Aqueous Extraction with EDTA
This method is suitable for organic-soluble small molecule products and is often the first line of defense against copper contamination.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M EDTA solution, pH 8
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilute the crude reaction mixture with an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of 0.5 M EDTA solution. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the aqueous layer. A blue or green color in the aqueous layer indicates successful copper removal.
-
Repeat the EDTA wash until the aqueous layer is colorless.
-
Wash the organic layer with deionized water, followed by a wash with brine to remove residual EDTA and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the purified product.
Protocol 2: Solid-Phase Scavenging
This method is highly effective for removing stubborn, chelated copper and is suitable for both organic and aqueous-soluble products, provided the product does not bind to the resin.
Materials:
-
Crude reaction mixture
-
Appropriate solvent
-
Copper scavenger resin (e.g., QuadraSil™ AP, SiliaMetS® Thiourea)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add the scavenger resin to the solution. A typical starting point is 5-10 equivalents of resin relative to the amount of copper catalyst used.
-
Stir the mixture vigorously at room temperature. The scavenging time can range from 30 minutes to several hours. Monitor the reaction by TLC or LC-MS to ensure the product remains in solution.
-
Once the scavenging is complete (indicated by a colorless solution), filter off the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: Why is my product still green after washing with EDTA solution?
A1: This indicates that the copper is strongly chelated by your imidazole-containing product, and the equilibrium for the formation of the copper-EDTA complex is not sufficiently favorable.[1] You can try increasing the concentration of the EDTA solution, performing more washes, or switching to a more effective method like solid-phase scavenging.
Q2: Can I use ammonia to remove the copper?
A2: Yes, washing with an aqueous ammonia solution can be effective as it forms a water-soluble deep blue tetraamminecopper(II) complex. However, this method introduces a basic environment, which may not be suitable for pH-sensitive products. If your product is stable under basic conditions, this can be a viable and cost-effective option.
Q3: Are there any copper-free alternatives for click chemistry with this compound?
A3: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method. This approach utilizes a strained cyclooctyne that reacts with an azide without the need for a catalyst, thereby eliminating the issue of copper removal altogether. However, the reagents for SPAAC are generally more complex and expensive than those for CuAAC.
Q4: How can I quantify the amount of residual copper in my final product?
A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for quantifying trace amounts of metals. These methods can provide precise measurements of copper concentration in your final sample, which is particularly important for products intended for biological or pharmaceutical applications.
Q5: Will the imidazole moiety of my starting material interfere with the click reaction itself?
A5: The imidazole group can potentially coordinate with the copper catalyst and affect its reactivity. However, in many standard CuAAC protocols, the use of a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) helps to stabilize the Cu(I) oxidation state and facilitate the catalytic cycle, often mitigating any inhibitory effects from the imidazole.
References
Technical Support Center: Overcoming Solubility Challenges with 5-Ethynyl-1H-imidazole Conjugates
Introduction
5-Ethynyl-1H-imidazole is a vital heterocyclic building block, prized in medicinal chemistry and bioconjugation for its role as a versatile linker in reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Its rigid structure and ability to participate in hydrogen bonding are key to its utility in creating stable conjugates with proteins, nucleic acids, and other biomolecules.[1][2] However, the very properties that make the imidazole scaffold so useful—its planarity, aromaticity, and capacity for strong intermolecular hydrogen bonding—often lead to significant solubility challenges, particularly in the aqueous buffers required for biological applications.[3][4]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming these solubility hurdles. Here, we synthesize fundamental chemical principles with field-proven laboratory techniques to ensure your experiments with this compound conjugates are successful.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific, common problems encountered during the handling and application of this compound conjugates.
Problem 1: My conjugate, which was soluble in an organic solvent like DMSO, precipitated immediately upon dilution into an aqueous buffer (e.g., PBS) for a biological assay.
This phenomenon, often called "crashing out," is a classic sign that the compound's concentration in the final aqueous medium has exceeded its solubility limit.
-
Potential Cause A: Insufficient Solvating Power of the Final Buffer. The aqueous buffer cannot overcome the strong intermolecular forces holding the conjugate molecules together in a solid state. High melting points, often seen with imidazole derivatives, are indicative of a stable crystal lattice that is difficult to disrupt.[5]
-
Solution 1: Introduce a Co-solvent. Incorporate a percentage of a water-miscible organic solvent into your final aqueous buffer to increase its solvating power.[5][6][7] Start with a low percentage (e.g., 1-5% v/v) and increase if necessary. The goal is to find the lowest effective concentration to avoid impacting your biological system.
-
Solution 2: Decrease the Final Concentration. Your target concentration may be too high for the kinetic solubility of the compound.[5] Perform a serial dilution to determine the maximum soluble concentration in your final buffer system.
-
-
Potential Cause B: pH of the Buffer. The imidazole ring is basic (pKa of the conjugate acid is ~7), making the solubility of its derivatives highly dependent on pH.[5][8] If the buffer pH is near the pI of your conjugate, solubility will be at its minimum.
-
Solution: Adjust the pH. For many imidazole conjugates, slightly acidifying the buffer (e.g., to pH 6.0-6.5) can protonate one of the imidazole nitrogens.[9][10][11] This creates a charged, more polar species (an imidazolium salt) that is significantly more soluble in water.[3][4] Conversely, for some conjugates, moving to a slightly basic pH (e.g., 7.5-8.0) might improve solubility. An empirical pH screening is recommended.
-
Problem 2: During a bioconjugation reaction or after purification, my protein-imidazole conjugate has aggregated and precipitated.
Precipitation of a protein conjugate can be caused by factors related to both the small molecule and the protein itself.
-
Potential Cause A: Over-modification of the Protein. Attaching too many hydrophobic this compound molecules to a protein can drastically alter its isoelectric point (pI) and increase its overall surface hydrophobicity, leading to aggregation.[12]
-
Solution 1: Reduce the Molar Ratio of the Linker. Decrease the molar excess of the this compound reagent used in the conjugation reaction to achieve a lower degree of labeling (DoL).
-
Solution 2: Add Solubilizing Excipients. After the reaction, consider adding stabilizing excipients like arginine or glycerol to the buffer to help keep the modified protein in solution.
-
Solution 3: pH Adjustment Post-Reaction. If the protein has precipitated, a change in pH might help. For instance, adjusting the pH above the new, modified pI of the protein can sometimes help redissolve it.[12]
-
-
Potential Cause B: Buffer Mismatch During Purification. If the conjugate is eluted from a chromatography column (e.g., size exclusion) into a buffer that does not support its solubility, precipitation can occur.
-
Solution: Pre-equilibrate with an Optimized Buffer. Ensure the final buffer used for elution has been optimized for solubility, potentially including a low percentage of a co-solvent or being set at an optimal pH as determined from small-scale tests.
-
Frequently Asked Questions (FAQs)
Q1: Why are this compound conjugates often poorly soluble in water? A1: The imidazole ring is a planar, aromatic system capable of strong π-π stacking and hydrogen bonding between molecules.[3][4] While the core imidazole is water-soluble, conjugating it to larger, often hydrophobic molecules (like proteins, linkers, or drug payloads) increases the overall lipophilicity. These strong intermolecular forces in the solid state can be difficult for water molecules to overcome, leading to poor aqueous solubility.[1][5]
Q2: What is the best starting solvent to dissolve a new this compound conjugate? A2: For initial solubilization, polar aprotic solvents are typically the most effective. Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and can effectively solvate the imidazole ring. From this concentrated stock, you can then perform dilutions into your desired aqueous media, taking care to avoid the "crashing out" described in the troubleshooting section.
Q3: Can temperature be used to improve solubility? A3: Yes, for many compounds, solubility increases with temperature. Gentle warming can help dissolve the conjugate. However, this is often a temporary solution, as the compound may precipitate out again upon cooling to room or physiological temperatures. This approach should be used with caution, especially with protein conjugates, as excessive heat can cause denaturation.
Q4: Are there any formulation strategies that can provide a long-term solution for solubility? A4: Yes, for drug development applications, several advanced formulation strategies can be employed. These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.[13][14]
-
Lipid-Based Formulations: For highly lipophilic conjugates, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in an oil/surfactant mixture that forms a fine emulsion in the gastrointestinal tract.[13][14]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[15][16]
Data Presentation
Table 1: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Excellent solubilizing power. Can be toxic to cells at higher concentrations. |
| Ethanol (EtOH) | 1 - 10% | Good solubilizing power, less toxic than DMSO. Can cause protein precipitation at high concentrations.[6][17] |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | Low toxicity, often used in injectable formulations. Can increase viscosity.[17] |
| Propylene Glycol | 5 - 20% | Common in pharmaceutical formulations. Good safety profile.[6][17] |
| Glycerol | 5 - 20% | Low toxicity, can also act as a cryoprotectant. Increases viscosity significantly.[6][18] |
Experimental Protocols
Protocol 1: Systematic Screening for an Optimal Co-solvent System
This protocol outlines a method to systematically determine the most effective co-solvent and its minimal required concentration.
-
Prepare Stock Solution: Dissolve the this compound conjugate in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Set Up Test Array: In a 96-well plate, add your primary aqueous buffer (e.g., PBS, pH 7.4) to multiple wells.
-
Add Co-solvents: To different sets of wells, add increasing amounts of your chosen co-solvents (DMSO, EtOH, PEG 400) to achieve final concentrations of 0.5%, 1%, 2%, 5%, and 10% (v/v).
-
Add Conjugate: Spike each well with the DMSO stock solution to reach your desired final conjugate concentration.
-
Equilibrate and Observe: Mix the plate and let it equilibrate at room temperature for at least 30 minutes. Visually inspect each well for precipitation. For quantitative analysis, measure the turbidity using a plate reader at 600 nm.
-
Analysis: Identify the lowest concentration of each co-solvent that results in a clear, precipitate-free solution. This is your optimal starting condition.
Protocol 2: pH-Dependent Solubility Screen
This protocol helps identify the optimal pH for maximizing the solubility of your conjugate.
-
Prepare Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., 50 mM citrate for pH 4.0-6.0, 50 mM phosphate for pH 6.0-8.0, 50 mM Tris for pH 7.5-9.0).
-
Prepare Stock Solution: Dissolve the conjugate in a minimal amount of DMSO to create a concentrated stock.
-
Add Conjugate to Buffers: In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve the target final concentration. Ensure the final DMSO percentage is low and constant across all samples (e.g., <1%).
-
Equilibrate: Vortex each tube and incubate at room temperature for 1 hour to allow the system to reach equilibrium.
-
Separate Soluble/Insoluble Fractions: Centrifuge all tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble material.
-
Quantify Soluble Fraction: Carefully remove the supernatant from each tube. Measure the concentration of the dissolved conjugate in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry at a relevant wavelength).
-
Analysis: Plot the measured solubility against the buffer pH to identify the pH at which the conjugate exhibits maximum solubility.
Visualizations
Diagram 1: Troubleshooting Workflow for Conjugate Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Diagram 2: Mechanism of Co-solvency
Caption: How co-solvents disrupt aggregation to improve solubility.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Terminal Alkynes in Click Chemistry: A Comparative Analysis of 5-Ethynyl-1H-imidazole
Introduction: The Critical Role of the Alkyne in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized molecular synthesis by providing a highly efficient, reliable, and biocompatible method for covalently linking molecules.[1][2] This reaction's power lies in its simplicity and specificity: an azide and a terminal alkyne react to form a stable 1,4-disubstituted 1,2,3-triazole linkage, driven by a copper(I) catalyst.[3][4] The reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ over the uncatalyzed thermal version, proceeds under mild, often aqueous conditions, and tolerates a vast array of functional groups.[1][5]
While much attention is given to the catalyst and ligands, the choice of the terminal alkyne is a critical, often overlooked, parameter that dictates reaction kinetics, yield, and the physicochemical properties of the final triazole product. This guide provides an in-depth comparison of terminal alkynes, with a special focus on the unique advantages of 5-Ethynyl-1H-imidazole —a heterocyclic alkyne with significant, untapped potential in drug discovery and bioconjugation.
The Heart of the Reaction: The CuAAC Catalytic Cycle
To appreciate the differences between alkynes, one must first understand their role. The widely accepted mechanism involves a dinuclear copper intermediate, where the alkyne is not merely a substrate but an active participant.[1][4]
The key steps involving the alkyne are:
-
Coordination: The terminal alkyne coordinates to a Cu(I) center.[5]
-
Deprotonation: This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a crucial copper-acetylide intermediate.[4]
-
Cycloaddition: The copper-acetylide then reacts with the azide, ultimately leading to the stable triazole ring.[5]
The electronic properties, steric hindrance, and any additional functionality on the alkyne can profoundly influence each of these steps.
Focus Alkyne: this compound
This compound is a heterocyclic alkyne that merges the reactive ethynyl group with the versatile imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals, prized for its hydrogen bonding capabilities, metabolic stability, and ability to coordinate with metal ions.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is key to appreciating its utility. A robust and common approach is a two-step process starting from 1H-imidazole.
Step 1: Iodination of Imidazole. Imidazole can be readily di-iodinated using potassium iodide and iodine to form 4,5-diiodo-1H-imidazole.[6]
Step 2: Regioselective Sonogashira Cross-Coupling. The crucial step is the selective reaction at one of the iodo positions. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is perfectly suited for this transformation.[7][8] By carefully controlling stoichiometry and protecting the imidazole nitrogen (e.g., as a BOC-protected intermediate), one can selectively couple an ethynyl source, such as trimethylsilylacetylene, followed by deprotection to yield the target molecule. The higher reactivity of the C2 position in some imidazoles can be exploited for regioselectivity, though direct coupling at C4/C5 is also well-documented.[9]
Unique Properties and Hypothesized Advantages in CuAAC
The presence of the imidazole ring adjacent to the alkyne is predicted to confer several advantages:
-
Enhanced Reaction Rate: The imidazole ring is electron-rich and contains a pyridine-like nitrogen (N3) that can act as an internal ligand. This nitrogen can pre-coordinate with the copper(I) catalyst, increasing its local concentration near the alkyne and potentially accelerating the formation of the key copper-acetylide intermediate.
-
Novel Properties of the Product: The resulting imidazole-triazole conjugate is a bidentate N,N chelating ligand. This opens up applications in catalysis, sensor development, and metallodrug design.[10]
-
Improved Pharmacokinetics: The imidazole moiety is a well-known pharmacophore that can engage in hydrogen bonding and improve the solubility and target-binding profile of a drug candidate.[11]
Comparative Analysis with Alternative Terminal Alkynes
To objectively assess the performance of this compound, we compare it to three widely used classes of terminal alkynes: simple propargyl derivatives, electron-poor propiolamides, and aromatic alkynes.
| Feature | This compound | Propargyl Alcohol/Ethers | Propiolamides | Phenylacetylene |
| Structure | Heterocyclic, Electron-Rich | Aliphatic, Electron-Neutral | Aliphatic, Electron-Poor | Aromatic, Electron-Neutral |
| Predicted CuAAC Rate | Fast to Very Fast. Potential for internal ligand acceleration. | Fast. The benchmark standard for many applications.[11] | Very Fast. Electron-withdrawing group activates the alkyne.[11] | Moderate to Slow. Generally slower than propargyl derivatives.[11] |
| Synthesis/Availability | Multi-step synthesis or commercially available as a specialty chemical.[12] | Readily available and inexpensive starting materials (e.g., propargyl alcohol).[13] | Accessible from propiolic acid, but can be more expensive. | Commercially available and inexpensive. |
| Stability/Side Reactions | Generally stable. Imidazole ring is robust. | Stable. Primary propargyl systems are generally robust in CuAAC.[11] | Prone to Michael addition with nucleophiles, reducing bioorthogonality.[11] | Stable. Can undergo Glaser-Hay homocoupling. |
| Product (Triazole) Properties | Imidazole moiety acts as a ligand, H-bond donor/acceptor, and improves solubility.[4] | Adds a flexible, hydrophilic linker. | Introduces a stable amide bond mimic. | Adds a rigid, hydrophobic phenyl group. |
| Best For... | Drug discovery, bioconjugation where H-bonding is key, creating metallo-drugs or catalysts. | General purpose bioconjugation, material science, when a simple linker is needed. | Applications requiring the absolute fastest kinetics where Michael reactivity is not a concern. | Material science, creating rigid structures, polymer synthesis.[4] |
Causality Behind Performance Differences
-
Electronic Effects: The rate of CuAAC is sensitive to the electronic nature of the alkyne. Electron-poor alkynes, like propiolamides , are generally considered more reactive.[11] This is because the electron-withdrawing amide group lowers the energy of the alkyne's LUMO, making it more susceptible to nucleophilic attack within the catalytic cycle. Conversely, simple aliphatic alkynes like propargyl alcohol serve as a reliable, neutral baseline.[11]
-
Ligand Effects: The imidazole nitrogen in This compound can act as a built-in ligand. This intramolecular chelation can stabilize the copper(I) oxidation state and accelerate the reaction, a phenomenon observed with other copper-coordinating alkynes. This may allow it to perform on par with or even exceed the rates of electron-poor alkynes without their associated side reactions.
-
Steric and Structural Effects: The rigid, planar structure of phenylacetylene can result in slower reaction rates compared to the more flexible propargyl derivatives due to less favorable orientation during the cycloaddition step.[11]
Experimental Protocols
To ensure scientific integrity, any comparison must be grounded in robust, reproducible experimental design.
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a standard method for performing a CuAAC reaction, suitable for initial screening.
Materials:
-
Alkyne of interest (e.g., this compound)
-
Azide coupling partner (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of t-Butanol and deionized water
Procedure:
-
In a 10 mL vial, dissolve the alkyne (1.0 eq) and the azide (1.0 eq) in 4 mL of the t-BuOH/H₂O solvent.
-
In a separate microfuge tube, prepare a fresh 1M aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution (0.1 eq) to the reaction vial.
-
Add solid CuSO₄·5H₂O (0.01 eq) to the reaction vial. The solution may turn slightly cloudy or colored.
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 12 hours.[14]
-
Upon completion, dilute the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude triazole product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Workflow for Comparative Kinetic Analysis
To accurately compare the reactivity of different alkynes, a controlled kinetic experiment is essential. This can be achieved by monitoring the reaction in real-time using techniques like ¹H NMR or UV-Vis spectroscopy (if one component is chromophoric).
This workflow ensures that variables like concentration, temperature, and solvent are kept constant, allowing for a direct and objective comparison of the intrinsic reactivity of each alkyne in the CuAAC reaction.
Conclusion and Recommendations
The choice of a terminal alkyne in a click chemistry reaction is a critical decision that impacts both the efficiency of the conjugation and the properties of the final product.
-
For routine applications demanding a balance of cost, stability, and good reactivity, propargyl derivatives remain the workhorse of the field.
-
When maximum reaction speed is paramount and potential side reactions with nucleophiles are not a concern, electron-poor propiolamides are an excellent choice.
-
For applications in materials science requiring rigidity, phenylacetylene and its derivatives are suitable, though researchers should anticipate slower kinetics.
This compound emerges as a highly compelling alternative, particularly in the realms of medicinal chemistry and drug discovery. While its synthesis is more involved than that of simpler alkynes, it offers a unique combination of potentially accelerated reaction kinetics via intramolecular catalysis and the introduction of a medicinally privileged imidazole scaffold. The resulting imidazole-triazole motif provides valuable hydrogen bonding and metal-chelating properties, making it an ideal choice for designing sophisticated bioactive molecules, functional bioconjugates, and novel catalysts. Researchers are encouraged to consider this versatile alkyne when the properties of the final conjugate are as important as the reaction used to form it.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry approach to N-heterocycles - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-エチニル-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Tale of Two Imidazoles: A Comparative Guide to the Reactivity of 5-Ethynyl-1H-imidazole and 5-Ethynyl-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, imidazole-containing building blocks are indispensable scaffolds. Their prevalence in biologically active compounds and functional materials underscores the importance of understanding their chemical behavior.[1][2] This guide provides an in-depth comparison of the reactivity of two closely related yet distinct ethynyl-imidazole derivatives: 5-ethynyl-1H-imidazole and 5-ethynyl-1-methyl-1H-imidazole. By examining their structural nuances and the resulting electronic and steric effects, we aim to provide a predictive framework for their application in key synthetic transformations.
At a Glance: Structural and Physicochemical Differences
The fundamental difference between these two molecules lies in the substitution at the N-1 position of the imidazole ring. This compound possesses a proton on this nitrogen, rendering it capable of acting as both a hydrogen bond donor and an acid. In contrast, 5-ethynyl-1-methyl-1H-imidazole has a methyl group at this position, which fundamentally alters its properties.
| Property | This compound | 5-Ethynyl-1-methyl-1H-imidazole | Rationale |
| Molecular Formula | C₅H₄N₂ | C₆H₆N₂ | Addition of a methyl group. |
| Molecular Weight | 92.10 g/mol [3] | 106.13 g/mol [4] | Addition of a methyl group. |
| pKa (of conjugate acid) | ~7.0 (estimated based on imidazole) | 4.96 ± 0.10[5] | The electron-donating methyl group in 1-methylimidazole increases the basicity of the N-3 nitrogen compared to the unsubstituted imidazole. |
| N-H Acidity | Acidic N-H proton | None | The N-1 proton can be abstracted by a base. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | The N-H group can donate a hydrogen bond, while the N-3 lone pair can accept one. The N-methylated version can only accept a hydrogen bond at N-3. |
| Steric Hindrance at N-1 | Minimal | Increased | The methyl group introduces steric bulk around the N-1 position. |
The Decisive Role of the N-1 Substituent in Reactivity
The presence of an N-H versus an N-CH₃ group dictates the reactivity of these molecules in several key aspects:
-
Acidity and Nucleophilicity: this compound is amphoteric. The N-H proton is acidic and can be removed by a base, forming a highly nucleophilic imidazolate anion. This anion can then readily participate in reactions like N-alkylation. 5-Ethynyl-1-methyl-1H-imidazole, lacking this acidic proton, is simply a neutral nitrogen heterocycle with a basic N-3 nitrogen.
-
Regioselectivity in N-functionalization: For this compound, reactions with electrophiles can occur at either the N-1 or N-3 position, often leading to mixtures of products. Deprotonation followed by alkylation typically favors the N-1 position. In contrast, 5-ethynyl-1-methyl-1H-imidazole can only undergo further N-alkylation at the N-3 position, leading to the formation of a quaternary imidazolium salt.
-
Steric Effects: The methyl group in 5-ethynyl-1-methyl-1H-imidazole introduces steric hindrance that can influence the approach of reagents to the imidazole ring, potentially affecting reaction rates and yields, particularly in metal-catalyzed reactions where the imidazole may act as a ligand.[6]
-
Electronic Effects: N-methylation has been shown to influence the electronic properties of the imidazole ring.[7][8] This can have subtle but significant effects on the reactivity of the ethynyl group in reactions such as cycloadditions and cross-coupling.
Comparative Reactivity in Key Transformations
We will now explore the differential reactivity of these two imidazoles in three widely used synthetic methodologies: N-alkylation, Sonogashira cross-coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry".
N-Alkylation: A Tale of Two Nitrogens
N-alkylation is a fundamental transformation for modifying the imidazole core. Here, the difference between our two subject molecules is most pronounced.
This compound: This molecule can be readily N-alkylated. The reaction typically proceeds via deprotonation of the N-H with a suitable base, followed by quenching with an alkylating agent. This two-step, one-pot procedure generally affords the N-1 alkylated product with high regioselectivity. However, direct alkylation without a base can lead to a mixture of N-1 and N-3 alkylated products, with the latter forming an imidazolium salt.
5-Ethynyl-1-methyl-1H-imidazole: This compound is already N-alkylated. Further reaction with an alkylating agent will occur at the N-3 position, leading to the formation of a quaternary imidazolium salt. This reaction is often slower than the alkylation of the imidazolate anion of this compound due to the neutral nature of the starting material.
Experimental Protocol: Comparative N-Alkylation
Objective: To compare the N-alkylation of this compound and 5-ethynyl-1-methyl-1H-imidazole with methyl iodide.
Methodology for this compound (Deprotonation-Alkylation):
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Methodology for 5-Ethynyl-1-methyl-1H-imidazole (Quaternization):
-
Dissolution: In a round-bottom flask, dissolve 5-ethynyl-1-methyl-1H-imidazole (1.0 eq) in acetonitrile.
-
Alkylation: Add methyl iodide (1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
dot
Caption: Comparative N-alkylation pathways.
Sonogashira Cross-Coupling: Reactivity of the Ethynyl Group
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[9] In this reaction, both of our imidazoles can participate via their ethynyl group.
This compound: The acidic N-H proton can potentially interfere with the basic conditions often employed in Sonogashira couplings (e.g., using an amine base like triethylamine or diisopropylethylamine). This can lead to in-situ deprotonation of the imidazole, which might affect the catalyst activity or lead to side reactions. Therefore, careful selection of the base and reaction conditions is crucial. Alternatively, the N-H can be protected prior to the coupling reaction.
5-Ethynyl-1-methyl-1H-imidazole: The absence of the acidic N-H proton simplifies the reaction setup. The N-methylated imidazole is generally more compatible with the basic conditions of the Sonogashira coupling, often leading to cleaner reactions and higher yields. The N-methyl group is also less likely to coordinate to the palladium catalyst compared to a deprotonated imidazole nitrogen, which can be beneficial for catalytic turnover.
Experimental Protocol: Comparative Sonogashira Coupling
Objective: To compare the Sonogashira coupling of this compound and 5-ethynyl-1-methyl-1H-imidazole with iodobenzene.
General Procedure:
-
Setup: To a Schlenk flask, add the aryl halide (e.g., iodobenzene, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and the copper co-catalyst (e.g., CuI, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0 eq).
-
Alkyne Addition: Add the respective ethynyl-imidazole (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Consideration for this compound: The use of a milder base or protection of the N-H group may be necessary to achieve optimal results.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 71759-92-7 | 5-Ethynyl-1-methyl-1H-imidazole - Alachem Co., Ltd. [alachem.co.jp]
- 5. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
A Senior Scientist's Guide to Bioconjugation: Evaluating Alternatives to 5-Ethynyl-1H-imidazole
For fellow researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Terminal alkynes, such as 5-Ethynyl-1H-imidazole, have been valuable tools in our arsenal, primarily for their participation in the robust Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a cornerstone of "click chemistry," lauded for its efficiency and specificity.[1][2] However, the very catalyst that makes this reaction so effective—copper—is also its most significant liability in biological applications. The inherent cytotoxicity of copper ions has driven a new wave of innovation in bioorthogonal chemistry, leading to a host of powerful, catalyst-free alternatives.[3][4]
This guide provides an in-depth comparison of the leading alternatives to traditional copper-catalyzed systems. We will move beyond simply listing reagents and delve into the causality behind their performance, supported by quantitative data and validated experimental workflows, to empower you to select the optimal tool for your specific research and development needs.
The Benchmark: this compound and Copper-Catalyzed Click Chemistry (CuAAC)
The CuAAC reaction is a powerful method for forming a stable triazole linkage between an alkyne (like this compound) and an azide.[2] Its advantages include high reaction rates, quantitative yields, and a high degree of specificity. It remains an excellent choice for in vitro applications such as material science, diagnostics assembly, and conjugations where the biological components are robust or cellular viability is not a concern.
The primary limitation, however, is the copper(I) catalyst. Even with the use of stabilizing ligands, copper can induce oxidative damage to proteins and DNA, making it unsuitable for many live-cell imaging or in vivo applications.[4] This critical drawback has catalyzed the development of reagents that circumvent the need for a metal catalyst entirely.
The Catalyst-Free Revolution: Key Alternatives and Their Mechanisms
The modern bioconjugation landscape is dominated by two major catalyst-free strategies: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) ligation.[3][5] These reactions are truly bioorthogonal, proceeding within living systems without interfering with native biochemical processes.[6]
1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC represents the most direct evolution from CuAAC. Instead of a catalyst, this reaction uses the high ring strain of a cyclooctyne derivative as the driving force for its reaction with an azide.[3] The release of this energy upon forming the stable triazole ring allows the reaction to proceed rapidly at physiological temperatures without any metal catalyst.
Several generations of strained alkynes have been developed, each offering a different balance of reactivity, stability, and hydrophilicity.
-
Dibenzocyclooctyne (DBCO): Among the most popular and highly reactive cyclooctynes, DBCO's fused bicyclic structure provides significant ring strain, leading to rapid reaction kinetics. It is widely used for labeling proteins, carbohydrates, and lipids.[3]
-
Bicyclo[6.1.0]nonyne (BCN): BCN offers a good balance of reactivity and stability. While generally less reactive than DBCO, its smaller size and different chemical properties can be advantageous in certain contexts.[3][7]
-
TMTHSI (CliCr®): This proprietary 7-membered ring alkyne boasts exceptionally fast reaction rates, reportedly exceeding those of both BCN and DBCO, while maintaining high stability.[8]
2. Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
Considered one of the fastest bioorthogonal reactions available, iEDDA ligation involves the reaction between an electron-deficient tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO).[9][10] The kinetics of this reaction are orders of magnitude faster than most SPAAC reactions, making it ideal for applications requiring rapid labeling or when dealing with very low concentrations of reactants.[7][10]
Quantitative Performance Comparison
The efficiency of a bioorthogonal reaction is best described by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. Faster kinetics are crucial for applications involving low abundance biomolecules or the need for rapid labeling in dynamic systems.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| iEDDA | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[7] | Exceptionally fast kinetics, high specificity, no catalyst required.[7][10] | TCO can be light-sensitive; some tetrazines have limited stability in aqueous media.[7] |
| SPAAC | TMTHSI + Azide | ~0.8[8] | Very fast for a SPAAC reagent, highly stable conjugates.[8] | Proprietary nature may limit accessibility. |
| SPAAC | DBCO + Azide | ~0.1 - 2.3[7] | Copper-free, good biocompatibility, widely used and commercially available.[3] | Slower kinetics than iEDDA; can be hydrophobic. |
| SPAAC | BCN + Azide | ~0.14[7] | Good balance of reactivity and stability, smaller footprint than DBCO.[7] | Less reactive than DBCO and other newer reagents. |
| CuAAC | This compound + Azide | (Varies with ligand/conditions) | High yields, cost-effective, thermally stable product. | Requires cytotoxic copper catalyst. Not suitable for most live-cell applications. |
Visualizing the Reaction Mechanisms
To better understand the fundamental differences in these approaches, we can visualize their core mechanisms.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Copper Free Click Reagents - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper free click chemistry reagent: CliCr® - Cristal Therapeutics [cristaltherapeutics.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. eurjchem.com [eurjchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 5-Ethynyl-1H-imidazole Incorporation in Proteomics
In the dynamic fields of chemical biology and drug development, the ability to precisely track and identify newly synthesized proteins is paramount. Unnatural amino acids (UAAs) equipped with bioorthogonal handles have emerged as powerful tools for these applications. This guide provides an in-depth technical comparison and a detailed experimental workflow for the validation of 5-Ethynyl-1H-imidazole (5-EIM) incorporation into proteins using mass spectrometry. We will explore the rationale behind the experimental design, compare 5-EIM with other commonly used UAAs, and provide a robust, self-validating protocol for researchers, scientists, and drug development professionals.
The Rationale for Unnatural Amino Acid Incorporation and the Significance of 5-EIM
The site-specific or metabolic incorporation of UAAs into proteins allows for the introduction of unique chemical functionalities not present in the canonical 20 amino acids.[1][2] These "chemical handles" enable a wide array of applications, including the visualization, identification, and isolation of specific protein populations. This compound is a promising UAA due to its structural similarity to histidine, potentially allowing for its incorporation by the native translational machinery. The terminal alkyne group of 5-EIM serves as a versatile handle for bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This allows for the covalent attachment of reporter tags, such as fluorophores or biotin, for downstream analysis.
Mass Spectrometry: The Gold Standard for Validating UAA Incorporation
While fluorescence-based methods can confirm the overall incorporation of a UAA into a proteome, mass spectrometry (MS) provides the definitive validation by identifying the specific proteins that have incorporated the UAA and pinpointing the exact site of incorporation.[5][6] The general workflow, often referred to as Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT), involves the metabolic labeling of cells with the UAA, followed by click chemistry-mediated biotinylation, affinity purification of the labeled proteins, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
The power of MS lies in its ability to measure the mass-to-charge ratio of peptides with high accuracy.[9][10] When a UAA is incorporated into a protein, it results in a characteristic mass shift in the peptides containing it after proteolytic digestion. Tandem mass spectrometry (MS/MS) further fragments these peptides, generating a fragmentation pattern that allows for the determination of the amino acid sequence and the precise location of the UAA.[11][12][13]
Experimental Workflow for Validating 5-EIM Incorporation
The following protocol provides a step-by-step guide for the validation of 5-EIM incorporation. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: Experimental workflow for validating 5-EIM incorporation.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Step 1: Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium and grow to 70-80% confluency. The choice of cell line may influence incorporation efficiency.
-
Step 2: Histidine Depletion: Gently wash the cells with phosphate-buffered saline (PBS) and replace the medium with histidine-free medium for 1-2 hours. This step is crucial to enhance the uptake and incorporation of 5-EIM by reducing the competition from endogenous histidine.
-
Step 3: 5-EIM Labeling: Supplement the histidine-free medium with 5-EIM at a predetermined optimal concentration (typically in the range of 50-500 µM). It is essential to perform a dose-response experiment to determine the highest concentration of 5-EIM that does not induce cytotoxicity. Incubate the cells for 4-24 hours.
-
-
Protein Extraction and Tagging:
-
Step 4: Cell Lysis: Harvest the cells and lyse them in a buffer containing a strong denaturant (e.g., 8M urea or 1% SDS) and protease inhibitors to ensure complete protein solubilization and prevent degradation.
-
Step 5: Click Chemistry (CuAAC): To the cell lysate, add the CuAAC reaction components: a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) oxidation state and improve reaction efficiency.[3] Allow the reaction to proceed for 1-2 hours at room temperature. This covalently attaches a biotin tag to the 5-EIM-containing proteins.
-
-
Enrichment and Digestion:
-
Step 6: Streptavidin Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads or resin. The high affinity of the biotin-streptavidin interaction allows for the specific capture of the labeled proteins.[7] Wash the beads extensively to remove non-specifically bound proteins.
-
Step 7: On-Bead Tryptic Digestion: Resuspend the beads in a digestion buffer and add trypsin. Perform an overnight digestion at 37°C. Trypsin cleaves the proteins into smaller peptides, which are more amenable to MS analysis. The peptides not containing 5-EIM will be washed away, while the 5-EIM-containing peptides can be eluted for analysis.
-
-
Mass Spectrometry Analysis:
-
Step 8: LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[10] The peptides are first separated by liquid chromatography based on their hydrophobicity, and then ionized and introduced into the mass spectrometer.
-
Step 9: Data Analysis and Validation: Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the acquired MS/MS spectra against a protein database.[14] The search parameters must be modified to include a variable modification corresponding to the mass of 5-EIM on histidine residues. Successful identification of peptides with this mass shift confirms the incorporation of 5-EIM. The MS/MS spectra of these peptides will provide definitive evidence of the precise location of the 5-EIM residue within the peptide sequence.
-
Comparison of 5-EIM with Alternative Unnatural Amino Acids
The choice of UAA is critical and depends on the specific experimental goals. Below is a comparison of 5-EIM with two of the most commonly used UAAs for BONCAT: L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG).[4][15]
| Feature | This compound (5-EIM) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) |
| Canonical Amino Acid Analog | Histidine | Methionine | Methionine |
| Bioorthogonal Handle | Alkyne | Azide | Alkyne |
| Click Chemistry Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-functionalized probe. | CuAAC with an alkyne-functionalized probe or SPAAC with a cyclooctyne-functionalized probe. | CuAAC or SPAAC with an azide-functionalized probe. |
| Incorporation Efficiency | Expected to be dependent on the cellular context and may be lower than methionine analogs due to the relative abundance of histidine. | Generally high due to the promiscuity of the methionyl-tRNA synthetase.[4] | Generally high, similar to AHA.[3][4] |
| Potential for Cytotoxicity | Requires empirical determination; high concentrations may be cytotoxic. | Low to moderate cytotoxicity at typical working concentrations.[4] | Low to moderate cytotoxicity at typical working concentrations.[4] |
| Key Advantage | Allows for the study of proteins that are actively translated in response to stimuli that may affect histidine metabolism or function. | Well-established and highly efficient incorporation in a wide range of biological systems.[7][8][15] | Also well-established and highly efficient; provides an alternative to AHA.[3][4] |
| Considerations | The efficiency of incorporation by the histidyl-tRNA synthetase needs to be carefully validated. | Can interfere with methionine-dependent post-translational modifications if used at high concentrations. | Similar to AHA, can interfere with methionine-dependent processes. |
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps:
-
Negative Controls: A crucial control is to perform the entire workflow on cells that have not been treated with 5-EIM. The absence of enriched proteins in this control sample confirms the specificity of the enrichment process.
-
In-gel Fluorescence: Before affinity purification, a small aliquot of the lysate after the click reaction with a fluorescently-tagged azide can be run on an SDS-PAGE gel. In-gel fluorescence imaging will provide a quick visual confirmation of successful labeling.[3]
-
High-Resolution Mass Spectrometry: The use of high-resolution MS is critical to unambiguously identify the mass shift corresponding to 5-EIM incorporation and to distinguish it from other potential post-translational modifications.[10][12]
Conclusion
The validation of this compound incorporation by mass spectrometry is a robust and definitive method for confirming the successful labeling of newly synthesized proteins. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently apply this powerful technique to their studies. The comparison with established UAAs like AHA and HPG provides a framework for selecting the most appropriate tool for a given biological question. As with any UAA, careful optimization of labeling conditions and the inclusion of appropriate controls are paramount to ensure the scientific integrity of the results.
References
- 1. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 10. Viral Biomarker Detection and Validation Using MALDI Mass Spectrometry Imaging (MSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. matrixscience.com [matrixscience.com]
- 15. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficiency of 5-Ethynyl-1H-imidazole in Bioconjugation: A Comparative Guide
In the landscape of bioconjugation, the pursuit of efficiency, precision, and biocompatibility is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has emerged as a powerful tool for the covalent ligation of biomolecules.[1][2] The choice of the alkyne component in this reaction is critical, as it significantly influences reaction kinetics and the properties of the resulting conjugate. This guide provides an in-depth technical comparison of 5-Ethynyl-1H-imidazole, a heterocyclic alkyne, against other commonly used alkynes in bioconjugation, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Significance of the Alkyne in CuAAC Bioconjugation
The CuAAC reaction facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne, a reaction lauded for its high yields, selectivity, and tolerance of a wide range of functional groups and aqueous conditions.[1] While the azide is often the functional group introduced onto a biomolecule of interest, the choice of the alkyne partner is a key determinant of the reaction's success. Factors such as steric hindrance, electronic properties, and solubility of the alkyne all play a role in the overall efficiency of the conjugation.
This compound presents an intriguing option for bioconjugation due to the unique properties of the imidazole moiety. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental component of the amino acid histidine.[3][4] Its presence in a bioconjugation reagent raises questions about its influence on reaction kinetics and the final conjugate's behavior.
Mechanistic Considerations and the Role of Alkyne Electronics
The accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The rate of this reaction is sensitive to the electronic properties of the alkyne. Electron-withdrawing groups attached to the alkyne can increase the acidity of the terminal proton, facilitating the formation of the copper-acetylide intermediate and thus accelerating the reaction.
The imidazole ring is known to be electron-withdrawing, a property that can be enhanced upon protonation or coordination to a metal.[5] This suggests that this compound should be a reactive alkyne in CuAAC, likely exhibiting faster kinetics than simple alkyl or aryl alkynes.
Comparative Analysis of Alkyne Performance in CuAAC
To objectively benchmark the efficiency of this compound, we will compare its anticipated performance with other commonly employed alkynes in bioconjugation. The following table summarizes the key characteristics and expected reactivity profiles of these alkynes.
| Alkyne | Structure | Key Features | Expected CuAAC Reactivity |
| Phenylacetylene | C₆H₅C≡CH | Aromatic, hydrophobic. | Moderate |
| Propargyl Alcohol | HC≡CCH₂OH | Small, hydrophilic. | Moderate |
| Propargylamine | HC≡CCH₂NH₂ | Small, hydrophilic, can be protonated. | Moderate to High |
| This compound | C₅H₄N₂ | Heterocyclic, aromatic, contains hydrogen bond donors/acceptors, electron-withdrawing. | High |
This table provides a qualitative comparison based on established principles of chemical reactivity. Experimental validation is crucial for quantitative assessment.
The electron-withdrawing nature of the imidazole ring is expected to place this compound in the "high reactivity" category, comparable to or exceeding that of other activated alkynes. Furthermore, the imidazole moiety offers additional potential advantages:
-
Enhanced Solubility: The polar nature of the imidazole ring may improve the aqueous solubility of the alkyne and the resulting bioconjugate.
-
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), which could influence the conformation and interactions of the final conjugate.[3]
-
Biocompatibility: As a common biological motif, the imidazole group is generally well-tolerated in biological systems.[4]
Experimental Protocols for Benchmarking Alkyne Efficiency
To empirically validate the performance of this compound, a series of benchmarking experiments are essential. The following protocols outline a systematic approach to compare its conjugation efficiency against a standard alkyne, such as phenylacetylene.
Kinetic Analysis of CuAAC Reaction Rates
This protocol describes a method to determine the second-order rate constants for the CuAAC reaction of different alkynes with a model azide-containing biomolecule.
Caption: Experimental workflow for kinetic analysis of CuAAC reactions.
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of this compound and phenylacetylene in DMSO.
-
Prepare a 1 mg/mL (15 µM) solution of a model protein, such as Bovine Serum Albumin (BSA), in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 1 mM stock solution of an azide-functionalized fluorophore (e.g., Azide-Fluor 488) in DMSO.
-
Prepare a fresh catalyst premix: 50 mM CuSO₄, 100 mM sodium ascorbate, and 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine 100 µL of the BSA solution with 1.5 µL of the azide-fluorophore stock solution (final concentration ~15 µM).
-
To each tube, add 1.5 µL of the respective alkyne stock solution (final concentration ~150 µM, a 10-fold excess).
-
Initiate the reaction by adding 10 µL of the catalyst premix.
-
-
Kinetic Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 10 µL aliquot of the reaction mixture and quench it by adding it to 10 µL of 2x Laemmli sample buffer containing 100 mM EDTA.
-
-
Analysis:
-
Run the quenched samples on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence imager to detect the fluorescently labeled BSA.
-
Quantify the fluorescence intensity of the protein bands.
-
Plot the product concentration versus time and fit the data to a second-order rate equation to determine the rate constant (k).
-
Stability of the Resulting Bioconjugate
This protocol assesses the stability of the triazole linkage formed from this compound under physiologically relevant conditions.
Caption: Workflow for assessing the stability of bioconjugates.
-
Preparation of Conjugates:
-
Prepare larger-scale bioconjugates of the model protein with both this compound and phenylacetylene using the CuAAC protocol described above.
-
Purify the conjugates using size-exclusion chromatography to remove unreacted reagents.
-
-
Stability Study:
-
Incubate the purified conjugates at a concentration of 1 mg/mL in human serum at 37°C.
-
In parallel, incubate the conjugates in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) at 37°C.
-
-
Analysis:
-
At various time points (e.g., 0, 24, 48, and 72 hours), take aliquots of the incubation mixtures.
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the integrity of the conjugate.
-
Quantify the amount of intact conjugate remaining at each time point.
-
Data Presentation and Interpretation
The results of the kinetic and stability studies should be presented in a clear and comparative format.
Table 2: Comparative Kinetic Data for CuAAC Reactions
| Alkyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Phenylacetylene | [Insert Experimental Value] |
| This compound | [Insert Experimental Value] |
Table 3: Comparative Stability of Bioconjugates in Human Serum at 37°C
| Alkyne in Conjugate | % Intact Conjugate after 72 hours |
| Phenylacetylene | [Insert Experimental Value] |
| This compound | [Insert Experimental Value] |
Interpretation: Based on the electronic properties of the imidazole ring, it is anticipated that this compound will exhibit a significantly higher second-order rate constant compared to phenylacetylene. The triazole linkage is known for its exceptional stability, and it is expected that both conjugates will show high stability in human serum.[2] Any differences in stability would likely be minimal and not attributable to the imidazole moiety itself.
Conclusion: The Promise of this compound in Bioconjugation
This compound represents a promising reagent for bioconjugation via the CuAAC reaction. Its electron-withdrawing imidazole ring is poised to accelerate the reaction, leading to faster and more efficient conjugations. The inherent properties of the imidazole group, including its potential to enhance solubility and its biocompatibility, further add to its appeal.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Definitive Structural Confirmation of 5-Ethynyl-1H-imidazole
The unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. For heterocyclic compounds like 5-Ethynyl-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science, this process is paramount. Its biological activity and material properties are intrinsically linked to its precise molecular architecture. This guide provides an in-depth comparison of spectroscopic methods, grounded in practical workflows and experimental data, to ensure the confident elucidation of the this compound structure.
The Spectroscopic Toolkit: A Multi-Pronged Approach
No single technique provides the complete picture. Instead, we rely on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates the molecule from a different angle, and their combined data provide a cross-verifiable structural proof.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The "blueprint" of the molecule, NMR provides detailed information about the carbon-hydrogen framework and the connectivity between atoms.
-
Mass Spectrometry (MS) : The "molecular scale," MS accurately determines the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy : The "functional group fingerprint," IR confirms the presence of key chemical bonds.
Below, we delve into the causality behind using each technique, what to expect for this compound, and how the data from each method support the others.
In-Depth Analysis I: Nuclear Magnetic Resonance (NMR)
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to confirm the substitution pattern.
¹H NMR: The Proton Environment
-
What It Tells Us: ¹H NMR reveals the number of distinct proton environments and their neighboring protons (spin-spin coupling).
-
Expected Spectrum for this compound:
-
Imidazole Ring Protons (H2, H4): Two signals in the aromatic region (~7.0-8.0 ppm). The H2 proton will likely be a singlet, while the H4 proton will appear as a singlet or a very narrow doublet due to small long-range coupling.
-
Ethynyl Proton (-C≡CH): A sharp singlet around 3.0-3.5 ppm. Its distinct upfield shift compared to aromatic protons is characteristic.
-
Imidazole N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
¹³C NMR & DEPT: The Carbon Backbone
-
What It Tells Us: ¹³C NMR shows the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.[1][2][3][4][5]
-
Expected Spectrum for this compound:
-
Imidazole Ring Carbons (C2, C4, C5): Three distinct signals. C2 is typically the most downfield. C5, being substituted, will be a quaternary carbon.
-
Ethynyl Carbons (-C≡CH): Two signals in the characteristic alkyne region (~70-90 ppm).[2]
-
DEPT-135 Experiment: This is critical. The C2 and C4 carbons will appear as positive signals (CH), while the substituted C5 and the internal ethynyl carbon will be absent.[1][2][4] This confirms the presence of two CH carbons and two quaternary carbons in this region of the spectrum.
-
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are indispensable for assembling the final structure from the ¹H and ¹³C data.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[6][7][8][9][10]
-
Causality: HSQC provides direct, one-bond C-H connectivity. For this compound, it will show cross-peaks connecting the H2 proton signal to the C2 carbon signal, the H4 proton to the C4 carbon, and the ethynyl proton to its attached carbon. This definitively assigns the protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this specific molecule. It reveals correlations between protons and carbons that are two or three bonds away.[9][11][12][13][14]
-
Causality: HMBC is used to establish the connectivity across quaternary carbons. The key correlation to observe is between the H4 proton and the C5 carbon . A cross-peak between these two signals provides unambiguous proof that the ethynyl group is attached to C5 and not C4. Additional correlations, such as from the ethynyl proton to C5 and C4, will further solidify the assignment.
-
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds.[15][16][17][18][19]
-
Causality: While less critical for this particular structure due to the lack of adjacent protons, a COSY experiment would confirm the absence of coupling between the imidazole ring protons (H2 and H4), as expected.
-
In-Depth Analysis II: Mass Spectrometry (MS)
While NMR builds the molecular skeleton, high-resolution mass spectrometry (HRMS) confirms the elemental formula, acting as a fundamental check on the structure proposed by NMR.
-
What It Tells Us: HRMS provides an extremely accurate mass-to-charge ratio (m/z), allowing for the determination of the molecular formula.
-
Expected Data for this compound (C₅H₄N₂):
-
The calculated exact mass is 92.0374. HRMS analysis (e.g., using ESI-TOF) should yield a measured m/z value that matches this to within a few parts per million (ppm). This provides high confidence in the elemental composition.
-
-
Fragmentation Analysis: While the primary use is for molecular formula confirmation, the fragmentation pattern in MS/MS experiments can offer structural clues. For imidazole derivatives, fragmentation often involves the loss of small molecules from substituents, rather than the opening of the stable imidazole ring.[20][21]
In-Depth Analysis III: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It serves as an excellent preliminary check before more time-consuming NMR analysis.
-
What It Tells Us: IR spectroscopy identifies characteristic vibrations of chemical bonds.
-
Expected Spectrum for this compound:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹. This is a highly characteristic peak for a terminal alkyne.[22][23]
-
C≡C Stretch: A sharp, medium-to-weak absorption around 2100-2150 cm⁻¹. This peak can be weak, but its position is highly diagnostic for a carbon-carbon triple bond.[22]
-
N-H Stretch: A broad absorption in the 3100-3500 cm⁻¹ region, characteristic of the imidazole N-H group.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the imidazole ring vibrations.[24]
-
Comparison of Spectroscopic Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, multiplicity, and coupling. | High resolution, quantitative. | Overlapping signals can be complex. |
| ¹³C NMR / DEPT | Carbon environments and types (CH₃, CH₂, CH, C).[3] | Unambiguous carbon count and type.[4] | Low sensitivity, longer acquisition times. |
| 2D NMR (HSQC, HMBC) | Direct (¹J) and long-range (²⁻³J) C-H correlations.[25][26] | Definitive connectivity mapping, solves ambiguities.[27] | Requires more instrument time and expertise in interpretation. |
| HRMS | High-accuracy molecular weight and elemental formula. | Extremely high accuracy and sensitivity. | Provides no information on atom connectivity or isomerism. |
| IR Spectroscopy | Presence of specific functional groups (bonds). | Fast, simple, inexpensive. | Provides limited structural detail; ambiguous for complex molecules. |
A Validating Experimental Workflow
To ensure scientific integrity, the following step-by-step workflow is recommended. The results from each step should be consistent with the others, creating a self-validating system.
Step 1: Preliminary Functional Group Analysis (IR)
-
Protocol: Prepare a sample (e.g., as a thin film or KBr pellet). Acquire the IR spectrum.
-
Validation: Confirm the presence of key absorbances: ~3300 cm⁻¹ (≡C-H), ~2100 cm⁻¹ (C≡C), and a broad N-H stretch. If these are absent, the product is not the target compound.
Step 2: Molecular Formula Confirmation (HRMS)
-
Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Validation: The measured m/z of the molecular ion [M+H]⁺ should correspond to the calculated exact mass of C₅H₅N₂⁺ (93.0453) within 5 ppm.
Step 3: Building the Carbon-Hydrogen Framework (1D & 2D NMR)
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
Acquire a 2D HSQC spectrum.
-
Acquire a 2D HMBC spectrum.
-
Validation & Interpretation:
-
Integrate the ¹H NMR to confirm the proton count.
-
Use the DEPT-135 spectrum to identify the number of CH vs. quaternary carbons.[1][5]
-
Use the HSQC spectrum to connect each proton to its directly attached carbon.[6][9]
-
Critically, analyze the HMBC spectrum to find the 2- and 3-bond correlation between the H4 proton and the C5 carbon. This confirms the position of the ethynyl substituent. The entire set of correlations must be self-consistent and account for all observed signals.
-
Below is a visualization of the logical workflow and the key HMBC correlations that provide definitive proof of structure.
Visualizations
Caption: Figure 1. A logical workflow for the structural confirmation of this compound.
Caption: Figure 2. Essential ²J and ³J HMBC correlations for confirming the C5 substitution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 6. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. youtube.com [youtube.com]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. youtube.com [youtube.com]
- 13. 2D HMBC - NMR Wiki [nmrwiki.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 27. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Triazoles Derived from 5-Ethynyl-1H-imidazole
In the landscape of modern drug discovery, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for developing novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. Among these, the conjugation of imidazole and triazole moieties has garnered significant attention. Triazoles derived from 5-ethynyl-1H-imidazole, synthesized via "click chemistry," represent a promising class of compounds. This guide provides a comprehensive analysis of their stability, offering a comparative perspective against other relevant heterocyclic systems, supported by established experimental data and detailed protocols for researchers in drug development.
Introduction: The Significance of Imidazole-Triazole Hybrids
The 1,2,3-triazole ring, often introduced through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is prized in medicinal chemistry for its metabolic stability, capacity for hydrogen bonding, and its role as a rigid linker connecting different pharmacophores.[1][2] The imidazole nucleus, a key component of essential biomolecules like histidine, is also a prevalent scaffold in numerous pharmaceuticals, contributing to target binding and influencing physicochemical properties.[3] The combination of these two heterocycles in triazoles derived from this compound creates molecules with unique therapeutic potential, but also raises critical questions about their overall stability under various stress conditions encountered during development, formulation, and in vivo.
This guide will delve into the key aspects of the stability of these hybrid molecules, focusing on their susceptibility to hydrolytic, thermal, and metabolic degradation. By understanding these properties, researchers can better predict the behavior of these compounds and design more robust drug candidates.
Comparative Stability Analysis
The overall stability of a triazole derived from this compound is a composite of the individual stabilities of the triazole and imidazole rings, and any synergistic or antagonistic effects arising from their conjugation.
The Robustness of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is generally considered a highly stable aromatic system.[4] It exhibits remarkable resistance to acidic and basic hydrolysis, oxidation, and reduction under typical physiological and formulation conditions.[4] Theoretical studies have shown that the 1,2,4-triazole isomer is more thermodynamically stable than the 1,2,3-triazole, though both are considered stable entities.[5] The primary decomposition pathway for 1,2,3-triazoles under thermal stress is typically ring-opening, which requires a significant energy barrier.[5]
The Reactivity of the Imidazole Moiety
In contrast to the triazole ring, the imidazole ring can be more susceptible to certain degradation pathways. Forced degradation studies on imidazole-containing drugs have shown that the imidazole nucleus can be liable to base-mediated autoxidation and photodegradation.[6] For instance, the imidazole moiety in daclatasvir was found to be sensitive to oxidation in the presence of hydrogen peroxide or upon exposure to high-intensity light.[6]
The Influence of the Imidazole Substituent on the Triazole Ring
The electronic nature of substituents can influence the stability of the triazole ring. The imidazole ring, being an electron-rich heterocycle, is expected to influence the electronic properties of the attached triazole. This electronic interplay may subtly alter the triazole's susceptibility to degradation compared to triazoles bearing electron-withdrawing or other heterocyclic substituents. However, the high intrinsic stability of the triazole ring suggests that this influence is unlikely to render the core structure labile under normal conditions.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a novel triazole derived from this compound, a series of forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.[7]
Hydrolytic Stability Assessment
This protocol assesses the compound's stability in aqueous solutions at different pH values.
Protocol:
-
Preparation of Buffers: Prepare aqueous buffer solutions at pH 2 (0.01 M HCl), pH 7.4 (phosphate-buffered saline), and pH 9 (0.01 M NaOH).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Incubation: Dilute the stock solution in each of the three buffer solutions to a final concentration of 10 µg/mL.
-
Stress Condition: Incubate the solutions at 50°C for 24 hours.
-
Analysis: At time points 0, 4, 8, and 24 hours, withdraw an aliquot from each solution. Quench any reaction by neutralizing the pH if necessary and dilute with mobile phase. Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point.
Oxidative Stability Assessment
This protocol evaluates the compound's susceptibility to oxidation.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of acetonitrile and water.
-
Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3% (v/v). Incubate the mixture at room temperature for 24 hours, protected from light.
-
Analysis: At time points 0, 4, 8, and 24 hours, withdraw an aliquot. Quench the oxidation by adding a small amount of sodium bisulfite solution. Analyze the samples by HPLC-UV or LC-MS.
-
Data Evaluation: Determine the percentage of the parent compound remaining.
Photostability Assessment
This protocol assesses the compound's degradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare two sets of solutions of the test compound in a transparent solvent (e.g., 1:1 acetonitrile/water) at a concentration of 10 µg/mL.
-
Stress Condition: Expose one set of solutions to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep the second set of solutions wrapped in aluminum foil as a dark control.
-
Incubation: Maintain both sets at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Analyze the samples from both sets by HPLC-UV or LC-MS.
-
Data Evaluation: Compare the amount of degradation in the light-exposed sample to the dark control.
Thermal Stability Assessment (Solid State)
This protocol evaluates the thermal stability of the compound in its solid form.
Protocol:
-
Sample Preparation: Place a small amount (2-5 mg) of the solid compound in a clear glass vial.
-
Stress Condition: Heat the vial in an oven at 80°C for 7 days.
-
Analysis: After the incubation period, dissolve the sample in a suitable solvent and analyze by HPLC-UV or LC-MS to check for the appearance of degradation products and to quantify the remaining parent compound.
Data Presentation and Comparison
The results from the forced degradation studies should be tabulated to provide a clear comparison of the compound's stability under different conditions.
| Stress Condition | Time (hours) | % Parent Compound Remaining (Imidazole-Triazole Hybrid) | % Parent Compound Remaining (Comparative Triazole e.g., Phenyl-Triazole) | Major Degradation Products Observed |
| Acidic Hydrolysis (pH 2, 50°C) | 0 | 100 | 100 | - |
| 24 | >98% | >98% | None Detected | |
| Neutral Hydrolysis (pH 7.4, 50°C) | 0 | 100 | 100 | - |
| 24 | >99% | >99% | None Detected | |
| Basic Hydrolysis (pH 9, 50°C) | 0 | 100 | 100 | - |
| 24 | ~95% | >98% | Oxidative adducts of the imidazole ring | |
| Oxidative Stress (3% H₂O₂, RT) | 0 | 100 | 100 | - |
| 24 | ~90% | >95% | Oxidized imidazole species | |
| Photostability (UV/Vis Light, RT) | 0 | 100 | 100 | - |
| 24 | ~92% | >97% | Photo-oxidized imidazole derivatives | |
| Thermal Stress (Solid, 80°C) | 7 days | >99% | >99% | None Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific molecular structure.
Visualization of Key Structures and Workflows
Chemical Structures
Caption: Synthesis of an imidazole-triazole hybrid via CuAAC "click" chemistry.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
Conclusion and Future Perspectives
Triazoles derived from this compound are a promising class of compounds in drug discovery. This guide has provided a framework for understanding and evaluating their stability. The inherent stability of the 1,2,3-triazole ring provides a robust core for these molecules. However, the presence of the imidazole moiety introduces potential liabilities, particularly towards oxidative and photolytic degradation.
Therefore, a thorough experimental evaluation of stability, as outlined in the provided protocols, is crucial for any drug development program involving these compounds. Future work should focus on establishing structure-stability relationships to guide the design of next-generation imidazole-triazole hybrids with enhanced stability profiles. By proactively addressing potential stability issues, researchers can accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Ethynyl-1H-imidazole: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 5-Ethynyl-1H-imidazole pushes the boundaries of science. However, this innovation must be anchored in an unwavering commitment to safety. The toxicological profile of many research chemicals is not fully characterized, making a conservative and proactive approach to personal protective equipment (PPE) not just a regulatory requirement, but a professional responsibility.[1]
This guide provides essential, field-tested safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each safety protocol, ensuring a deep understanding that fosters a true culture of safety in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic compound containing both an imidazole ring and a terminal alkyne group. While a specific, comprehensive toxicological profile for this exact molecule is not widely documented, we can infer its potential hazards by examining its structural motifs and data from closely related analogs like 5-Ethynyl-1-methyl-1H-imidazole and the parent imidazole structure.[1] The consensus from available safety data indicates a compound that must be handled with significant care.
The primary hazards are summarized below, based on GHS classifications for analogous compounds.[2][3]
| Hazard Class | Category | Hazard Statement | Rationale & Implication |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] | Accidental ingestion could lead to significant toxic effects. Eating, drinking, or smoking in the lab is strictly prohibited. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] | Direct contact can cause redness, pain, and inflammation. Prolonged contact, as with imidazole itself, can lead to severe burns.[4][5][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[2][3][4] | The compound poses a significant risk to vision. Even minor splashes can cause irreversible damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] | Inhalation of dust or aerosol can irritate the respiratory tract, causing coughing and soreness.[6] |
| Reproductive Toxicity | Suspected | H360D: May damage the unborn child[4] | The parent compound, imidazole, is classified as a reproductive toxicant. This potential hazard must be assumed for its derivatives until proven otherwise. |
| Combustibility | Not Classified | May form combustible dust concentrations in air[5][6] | As a solid powder, fine dust dispersed in the air can create an explosive mixture if an ignition source is present.[4][5] |
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, such as certified chemical fume hoods, are the primary line of defense and are mandatory for handling this compound in solid form or in solution.[7] PPE serves as the critical final barrier between you and the chemical.
| PPE Category | Required Equipment | Rationale and Field Insights |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) & Face Shield | Why both? Safety glasses are inadequate as they do not provide a seal around the eyes, leaving you vulnerable to splashes and fine dust.[8] Chemical splash goggles are essential.[9][10] A face shield, worn over the goggles, is mandated when handling larger quantities (>1g) or during procedures with a higher risk of splashing, such as solvent transfers or reaction quenching, to protect the entire face.[11] |
| Hand Protection | Nitrile Gloves (minimum) | Why Nitrile? Nitrile gloves offer good resistance to a broad range of chemicals for incidental contact.[8][10] Crucial Note: Always double-check the glove manufacturer's compatibility chart for the specific solvents you are using. For prolonged contact or immersion, heavier-duty gloves like neoprene or butyl rubber may be necessary.[9] Always inspect gloves for tears or pinholes before use. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat & Full Coverage Clothing | Why FR? Given the combustible dust hazard, a flame-resistant lab coat provides an extra layer of protection.[11] Your personal clothing must cover all exposed skin, including long pants and closed-toe, closed-heel shoes made of a non-porous material.[11] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in a fire. |
| Respiratory Protection | NIOSH-approved Respirator (as needed) | When is this required? While a fume hood should be the primary control, a respirator may be necessary if you are handling large quantities of the powder or if there is a risk of dust generation outside of a dedicated enclosure. A type ABEK-P2 (EU) or OV/AG/P99 (US) cartridge is recommended for protection against organic vapors, acid gases, and particulates.[1] Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and medical evaluation.[11] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for handling this compound.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the annual certification is current.
-
Assemble all Materials: Place all necessary equipment (glassware, spatulas, solvents, waste containers) inside the fume hood before introducing the chemical.
-
Inspect PPE: Carefully inspect all PPE for damage (cracks in goggles, tears in gloves, etc.).
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a respirator is required, it should be donned and seal-checked before entering the lab.
Step 2: Chemical Handling
-
Location: All manipulations of this compound, including weighing and solution preparation, must occur inside a certified chemical fume hood.[7]
-
Weighing: If handling the solid, weigh it directly into the receiving vessel within the fume hood to minimize dust generation. Use a spatula and handle the container with care. Avoid creating dust clouds.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing.
-
Contamination Control: Be mindful of cross-contamination. Any item that contacts the chemical (e.g., spatula, weigh boat) is considered contaminated and must be decontaminated or disposed of as hazardous waste.
Step 3: Post-Handling & Decontamination
-
Clean Up: Decontaminate the work area within the fume hood using an appropriate solvent and absorbent pads.
-
Waste Segregation: All contaminated disposable items (gloves, weigh boats, absorbent pads) must be placed in a designated, sealed hazardous waste container.[7]
-
Proper Doffing of PPE: This is a critical step to prevent self-contamination.
-
Gloves: Remove gloves first using a technique that avoids touching the outside of the glove with your bare hand.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]
-
Caption: Workflow for the safe handling of this compound.
Emergency & Disposal Plans
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid creating dust.[12]
-
Decontaminate the spill area thoroughly.
Disposal Plan:
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weigh boats, must be disposed of in the same manner.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company. The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[1] Do not let the product enter drains.[1]
By integrating these protocols into your standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
